3-(Aminomethyl)adamantan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)adamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKCTCWOWSGKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characteristics of 3-Amino-1-Adamantanemethanol
Technical Monograph & Characterization Guide
CAS Number: 80088-74-0 IUPAC Name: (3-Aminoadamantan-1-yl)methanol Synonyms: 1-Hydroxymethyl-3-aminoadamantane; 3-Amino-1-hydroxymethyladamantane
Executive Summary
3-Amino-1-adamantanemethanol is a bifunctional adamantane derivative characterized by a rigid tricyclic cage substituted with a primary amine at position 3 and a hydroxymethyl group at position 1. Unlike its more common analog 3-amino-1-adamantanol (CAS 702-82-9), which features a hydroxyl group directly attached to the cage, this compound possesses a primary alcohol extending from the bridgehead carbon. This structural nuance significantly alters its steric profile and lipophilicity, making it a critical scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, novel surfactants, and functional polymers.
This guide provides a comprehensive physicochemical profile, distinguishing the compound from its structural isomers and detailing the "Green Chemistry" synthesis routes that define its purity profile.
Chemical Identity & Structural Analysis[1][2][3][4]
The adamantane cage confers unique lipophilicity and metabolic stability to the molecule. The presence of both an amino group (basic) and a hydroxymethyl group (polar, H-bond donor/acceptor) creates a " Janus-faced" molecule—partially hydrophobic and partially hydrophilic.
Structural Specifications
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₉NO | |
| Molecular Weight | 181.28 g/mol | Higher than 3-amino-1-adamantanol (167.25) due to extra methylene. |
| SMILES | NC12CC3CC(C1)CC(CO)(C3)C2 | Rigid cage structure. |
| InChI Key | JIJACJIEHHDTAK-UHFFFAOYSA-N | Unique identifier for verification. |
| Chirality | Achiral | The 1,3-substitution pattern preserves the plane of symmetry. |
Structural Visualization (DOT)
The following diagram illustrates the bifunctional nature of the adamantane scaffold.
Figure 1: Structural decomposition of 3-amino-1-adamantanemethanol highlighting functional sites.
Physicochemical Profiling
Physical State & Solubility[5]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically >200°C (often decomposes before melting). The rigid cage structure leads to high lattice energy.
-
Solubility Profile:
-
Soluble: Methanol, Ethanol, DMSO, Dilute Acids (forms ammonium salts).
-
Slightly Soluble: Dichloromethane (DCM), Chloroform.
-
Insoluble: Water (neutral pH), Hexane, Diethyl Ether.
-
Acid-Base Chemistry (pKa)
-
Amine pKa: Estimated at 10.2 – 10.8 .
-
Mechanism:[1] The amino group is attached to a tertiary carbon. Unlike aromatic amines, it is highly basic, similar to alkylamines. The distal hydroxymethyl group exerts a negligible inductive withdrawal effect compared to a direct hydroxyl attachment.
-
-
Alcohol pKa: ~16 (Typical primary alcohol).
Lipophilicity (LogP)
-
Estimated LogP: 1.8 – 2.3.
-
Comparison: More lipophilic than 3-amino-1-adamantanol (LogP ~0.5) due to the additional methylene group (-CH₂-) which insulates the polar hydroxyl from the cage.
-
Implication: High blood-brain barrier (BBB) permeability, making it a viable scaffold for CNS-active drugs.
-
Synthesis & Impurity Profile (The "Green" Route)
The synthesis of 3-amino-1-adamantanemethanol is a critical quality attribute. The preferred "Green" route avoids the use of liquid bromine (hazardous) and lithium aluminum hydride (pyrophoric).
Synthesis Workflow
-
Ritter Reaction: 1-Adamantanecarboxylic acid reacts with acetonitrile in sulfuric acid.
-
Hydrolysis: Conversion of the acetamide intermediate to the amine.
-
Reduction: Selective reduction of the carboxylic acid to the alcohol using NaBH₄/I₂ (Sodium Borohydride/Iodine).
Reaction Pathway Diagram
Figure 2: Synthetic pathway emphasizing the NaBH4/I2 reduction step and potential impurities.
Critical Quality Attributes (CQA)
-
Residual Iodine: The reduction step uses Iodine; final product must be washed with sodium thiosulfate to prevent discoloration.
-
Water Content: Hygroscopic nature requires storage under desiccant.
Analytical Characterization Protocols
To validate the identity of 3-amino-1-adamantanemethanol, a multi-modal approach is required.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
- 0.8 – 2.2 ppm: Adamantane cage protons (multiplets, 14H).
-
3.0 – 3.2 ppm: Singlet or doublet for
(2H). -
4.4 ppm: Broad singlet for
(exchangeable). -
~8.0 ppm: Broad signal for
(if protonated/salt).
-
¹³C NMR:
-
Distinct peak at ~70-72 ppm corresponding to the hydroxymethyl carbon (
). -
Peak at ~50-55 ppm for the quaternary carbon bearing the amine (
).
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Ion:
. -
Fragmentation: Loss of
group ( ) is a common fragmentation pathway.
Applications in Drug Discovery & Materials[2]
Pharmaceutical Scaffold
This compound serves as a bioisostere for other diamines. It is investigated in:
-
DPP-4 Inhibitors: As a homologue to the Vildagliptin intermediate, offering altered pharmacokinetic profiles due to the extra methylene spacer.
-
Antiviral Agents: Adamantane derivatives block the M2 ion channel of Influenza A; the hydroxymethyl group provides a handle for prodrug derivatization.
Functional Materials
-
Surfactants: The amine can be quaternized to form cationic surfactants with a bulky hydrophobic tail, used in template synthesis of zeolites.
-
Polymer Crosslinkers: The bifunctionality (amine + alcohol) allows for incorporation into polyurethanes or polyamides, increasing the glass transition temperature (
) via the rigid cage effect.
References
-
Synthesis & Characterization: Cai, L., et al.[2][3][4][5] "A Novel Synthesis of 3-Amino-1-Adamantanemethanol." Advanced Materials Research, Vols. 233-235, 2011, pp. 225-228.[6]
-
Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society, 1948.
-
Adamantane Physicochemistry: "Adamantane and its Derivatives." PubChem Database, National Center for Biotechnology Information.
-
Reduction Methodology: Periasamy, M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000.
Sources
synthesis of 3-(Aminomethyl)adamantan-1-ol from adamantane carboxylic acid
Topic: Synthesis of 3-(Aminomethyl)adamantan-1-ol from Adamantane Carboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adamantane scaffold is a pharmacophore of high value in medicinal chemistry, prized for its ability to improve lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. 3-(Aminomethyl)adamantan-1-ol (also referred to as 1-aminomethyl-3-hydroxyadamantane) represents a critical bifunctional building block.[1] Unlike the more common 3-amino-1-adamantanol (a precursor to Vildagliptin), this target retains the methylene spacer between the amine and the cage, altering its steric and electronic profile.
This guide details a robust, three-stage synthetic pathway starting from 1-adamantanecarboxylic acid .[2] The protocol prioritizes regioselective C-H functionalization followed by a chemoselective reduction sequence.
Key Synthetic Challenges & Solutions
| Challenge | Solution |
| Regioselectivity | Use of the Cohen Oxidation ( |
| Homologation | Avoidance of Curtius/Hofmann rearrangements (which lose a carbon). Use of Amide Reduction to maintain the methylene spacer. |
| Chemoselectivity | Protection-free reduction of the amide in the presence of a tertiary alcohol using |
Part 1: Retrosynthetic Analysis
The synthesis is best approached by disconnecting the aminomethyl group back to a carboxamide, and subsequently to the carboxylic acid. The hydroxyl group is introduced early via direct C-H oxidation, leveraging the unique stability of the adamantyl cation.
Figure 1: Retrosynthetic logic flow from target to commercially available starting material.
Part 2: Detailed Synthetic Protocol
Stage 1: Regioselective C-H Oxidation
The first objective is to functionalize the C3 position of 1-adamantanecarboxylic acid. The "Cohen Oxidation" utilizes a mixture of concentrated sulfuric and nitric acids. The mechanism involves the generation of an adamantyl cation, which is stabilized by the cage structure despite the electron-withdrawing carboxyl group.
Reaction:
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 98% Sulfuric Acid (
, 12 mL/g of substrate) . Cool to in an ice bath. -
Addition: Add 1-Adamantanecarboxylic acid (1.0 eq) portion-wise. Ensure the temperature remains
. -
Oxidant Addition: Dropwise add Fuming Nitric Acid (
, 2.5 eq) over 30 minutes. The mixture may turn yellow/orange. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM) or LC-MS.
-
Quench: Pour the reaction mixture slowly onto crushed ice (exothermic!).
-
Isolation: The product, 3-hydroxy-1-adamantanecarboxylic acid , typically precipitates as a white solid. Filter, wash with cold water, and dry. Recrystallize from water/ethanol if necessary.
-
Expected Yield: 70–80%
-
Note: This step is highly scalable.
-
Stage 2: Amide Formation
To convert the carboxylic acid to the aminomethyl group without losing a carbon atom (as would happen in Curtius/Hofmann rearrangements), we must first form the primary amide. Direct reaction with thionyl chloride (
Reaction:
Protocol:
-
Activation: Dissolve 3-hydroxy-1-adamantanecarboxylic acid (1.0 eq) in dry THF at
. Add Triethylamine (1.2 eq) followed by Ethyl Chloroformate (1.1 eq) . Stir for 30 mins to form the mixed anhydride. -
Amidation: Bubble Ammonia gas through the solution or add concentrated aqueous ammonium hydroxide (excess) while maintaining
. -
Workup: Evaporate THF. Dilute with EtOAc, wash with saturated
and brine. -
Product: 3-hydroxy-1-adamantanecarboxamide .
-
Alternative: Carbonyldiimidazole (CDI) coupling in DMF is also effective and avoids chlorinated reagents entirely.
-
Stage 3: Exhaustive Reduction
The final step is the reduction of the amide carbonyl to a methylene group. Lithium Aluminum Hydride (
Reaction:
Protocol:
-
Preparation: Suspend
(3.0 eq) in dry THF under Argon/Nitrogen. Cool to . -
Addition: Add the amide (from Stage 2) as a solution in THF (or solid portion-wise if solubility is low) to the hydride suspension.
-
Reflux: Warm to room temperature, then heat to reflux for 12–18 hours. The amide carbonyl is difficult to reduce and requires thermal energy.
-
Fieser Workup (Critical): Cool to
. Carefully quench by adding:-
mL Water (where
= grams of used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (where
-
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite. Dry the filtrate over
and concentrate. -
Purification: The crude amine can be purified by converting it to the hydrochloride salt (HCl in dioxane/ether) or via column chromatography (DCM/MeOH/NH3).
Part 3: Process Visualization
Reaction Workflow
Figure 2: Step-by-step reaction workflow for the synthesis of 3-(Aminomethyl)adamantan-1-ol.
Part 4: Technical Validation & Safety
Structural Confirmation (NMR)
-
Symmetry Breaking: Unlike unsubstituted adamantane, the product is not perfectly symmetric.
-
NMR: Look for the methylene protons (
) as a singlet (or AB quartet if chiral influence exists, though this molecule has a plane of symmetry) around 2.4–2.6 ppm. The adamantane cage protons will appear as clustered multiplets between 1.4–2.2 ppm. - NMR: The methylene carbon attached to the nitrogen will appear around 50–55 ppm. The bridgehead carbon bearing the hydroxyl group (C-OH) typically shifts to 65–70 ppm.
Common Pitfalls
-
Confusion with Vildagliptin Intermediate: Do not use the Curtius Rearrangement (Azide) or Hofmann Degradation (Amide + Bromine/Base). These methods remove the carbonyl carbon, yielding 3-amino-1-adamantanol (CAS 702-82-9), which is a homolog short of the target.
-
Over-Oxidation: In Step 1, strict temperature control is required to prevent poly-hydroxylation (e.g., forming 1,3,5-triols).
Safety Profile
- : Pyrophoric.[4] Reacts violently with water. Use only in dry solvents under inert atmosphere.
-
Fuming
: Highly corrosive and strong oxidizer. Incompatible with organic solvents; use only in the sulfuric acid medium as described.
References
-
Cohen, Z., et al. (1986). "Dry Ozonation of Adamantane and Its Derivatives." Journal of Organic Chemistry, 51(15), 2945–2948. (Foundational work on adamantane oxidation).[5]
-
Moiseev, I. K., et al. (1976). "Synthesis of amantadine through medium of nitrate 1-adamantanol." Khimiko-Farmatsevticheskii Zhurnal, 10, 32-33.[6] Link
-
Ivleva, E. A., et al. (2018). "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 54, 1294–1300. (Describes reduction of nitroxy/acid derivatives to alcohols/amines). Link
-
Master Organic Chemistry. (2023). "Reduction of Amides To Amines by LiAlH4." (General protocol validation). Link
-
Sigma-Aldrich. "3-(Aminomethyl)adamantan-1-ol hydrochloride Product Sheet." (Confirming target identity and CAS 128487-54-7). Link
Sources
An In-depth Technical Guide to 3-(Aminomethyl)adamantan-1-ol Hydrochloride: A Key Intermediate in Modern Antidiabetic Drug Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 67496-96-2, 3-(aminomethyl)adamantan-1-ol hydrochloride. While not an active pharmaceutical ingredient (API) itself, this molecule represents a critical structural intermediate, primarily recognized for its role in the synthesis of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document will delve into the physicochemical properties of this adamantane derivative, its synthesis, and its strategic importance in drug development. We will explore the rationale behind incorporating the rigid, lipophilic adamantane cage into the final drug structure and provide a detailed synthetic protocol for researchers and drug development professionals.
Introduction: The Strategic Value of the Adamantane Scaffold
The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic tricyclic alkane, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique three-dimensional structure provides a stable and predictable framework that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][4] When incorporated into drug candidates, the adamantane cage can:
-
Enhance Lipophilicity: Improving membrane permeability and absorption.[2][4]
-
Increase Metabolic Stability: The cage structure is resistant to metabolic degradation, potentially prolonging the drug's half-life.[1]
-
Improve Binding Affinity: The rigid structure can orient functional groups in a precise conformation for optimal interaction with a biological target.[2]
-
Modulate ADMET Properties: The overall absorption, distribution, metabolism, excretion, and toxicity profile of a drug can be fine-tuned by the inclusion of an adamantyl group.[2][4]
These desirable characteristics have led to the successful incorporation of adamantane in a range of clinically approved drugs, from antivirals like Amantadine to neuroprotective agents like Memantine and, pertinently, antidiabetic agents such as Vildagliptin and Saxagliptin.[3][5] 3-(Aminomethyl)adamantan-1-ol hydrochloride serves as a key building block, providing this valuable scaffold for the synthesis of Vildagliptin.[6]
Physicochemical Properties
The compound 3-(aminomethyl)adamantan-1-ol is a bifunctional molecule featuring a primary amine and a tertiary alcohol group attached to the rigid adamantane core. The hydrochloride salt (CAS 67496-96-2) enhances its stability and handling properties. Key quantitative data for the parent compound and its salt are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3-amino-1-adamantyl)methanol hydrochloride | |
| CAS Number | 67496-96-2 (HCl Salt) | |
| Parent CAS Number | 702-82-9 (Free Base: 3-Amino-1-adamantanol) | [7][8] |
| Molecular Formula | C₁₁H₂₀ClNO | [9] |
| Molecular Weight | 217.74 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [6][8] |
| Melting Point | 265 °C (decomposes) (for free base) | [6] |
| Solubility | Soluble in organic solvents, insoluble in water (for free base) | [6] |
Note: Properties like melting point and solubility are often reported for the free base (3-Amino-1-adamantanol, CAS 702-82-9) due to its prevalence as the direct precursor in synthesis.
Role in Vildagliptin Synthesis and Mechanism of Action
3-(Aminomethyl)adamantan-1-ol is not biologically active in the context of DPP-4 inhibition. Its significance lies in its function as a key intermediate in the synthesis of Vildagliptin.[6] The adamantane portion of the molecule is crucial for the efficacy of the final drug.
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, Vildagliptin prolongs the action of these incretins, leading to improved glycemic control in patients with type 2 diabetes.
The adamantyl group of Vildagliptin, provided by the 3-(aminomethyl)adamantan-1-ol intermediate, anchors the inhibitor within a hydrophobic pocket of the DPP-4 enzyme, contributing significantly to its high potency and selectivity.
Below is a conceptual workflow illustrating the role of our subject compound in the synthesis of Vildagliptin.
Experimental Protocol: Synthesis of 3-Amino-1-adamantanol from Amantadine Hydrochloride
This section details a representative laboratory-scale synthesis for 3-amino-1-adamantanol, the precursor to the title compound. This protocol is based on methods described in the patent literature, which involve the nitration and subsequent hydroxylation of amantadine.[10][11][12]
Disclaimer: This protocol involves the use of highly corrosive and oxidizing acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Materials and Reagents
-
Amantadine Hydrochloride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
-
Ice
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Step-by-Step Procedure
Step 1: Nitration Reaction
-
Prepare an ice-water bath and place the three-neck round-bottom flask within it.
-
Carefully and slowly add concentrated sulfuric acid to the flask.
-
Once the sulfuric acid has cooled to 0-5 °C, begin adding amantadine hydrochloride in small portions with vigorous stirring. Maintain the temperature below 5 °C throughout the addition to control the exothermic reaction.[10]
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, ensuring the mixture remains cool.[11]
-
Add the cold nitrating mixture dropwise to the amantadine suspension via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0-5 °C.[10]
-
After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 12-24 hours. The mixture will turn into a light-yellow liquid.[12]
Step 2: Hydroxylation and Work-up
-
Prepare a large beaker containing a substantial amount of crushed ice.
-
Slowly and carefully pour the reaction mixture from Step 1 onto the ice with continuous stirring. This is a highly exothermic quenching step; perform it with extreme caution.
-
Once the mixture has cooled, slowly add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide to neutralize the acid. The pH should be adjusted to 10-12.[12] The solution may change color to blue-green.
-
Heat the alkaline mixture to 80-90 °C and maintain for 1-2 hours to facilitate the hydroxylation reaction.
-
Cool the mixture to room temperature. The product may precipitate.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 3: Purification
-
The crude 3-amino-1-adamantanol can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield a white crystalline solid.[12]
-
The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Conclusion and Future Perspectives
3-(Aminomethyl)adamantan-1-ol hydrochloride (CAS 67496-96-2) stands as a testament to the power of scaffold-based drug design. While its direct biological activity is negligible, its role as a key structural precursor is indispensable for the synthesis of the highly successful antidiabetic drug, Vildagliptin. The adamantane core it provides is a perfect example of how a rigid, lipophilic moiety can be strategically employed to enhance the potency, selectivity, and metabolic stability of a therapeutic agent. As medicinal chemists continue to explore the "escape from flatland," the use of three-dimensional scaffolds like adamantane will undoubtedly remain a cornerstone of modern drug discovery, ensuring that intermediates like 3-(aminomethyl)adamantan-1-ol will continue to be of high value to the pharmaceutical industry.[2]
References
-
The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Aust J Chem, 77(8). Retrieved February 12, 2026, from [Link]
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. (Note: Specific link is from a ResearchGate summary, direct journal access may be required).
-
Spilovska, K., Zidkova, L., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939-2965. Retrieved February 12, 2026, from [Link]
-
3-Amino-1-Adamantanol. (n.d.). Molbase. Retrieved February 12, 2026, from [Link]
- A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (2013). Advanced Materials Research, 634-638, 1141-1144. (Note: Specific link is from a ResearchGate summary, direct journal access may be required).
-
3-(Aminomethyl)adamantan-1-ol HCl. (n.d.). ChemBK. Retrieved February 12, 2026, from [Link]
- Preparation method of 3-amino-1-adamantanol. (2017). Google Patents. CN104761456B.
- Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015). Russian Journal of Organic Chemistry, 51(1), 22-25. (Note: Specific link is from a ResearchGate summary, direct journal access may be required).
-
3-Amino-1-adamantanol. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). International Journal of Molecular Sciences, 24(21), 15859. Retrieved February 12, 2026, from [Link]
- Preparation method of 3-amino-1-adamantanol. (2015). Google Patents. CN104761456A.
- Method for preparing 3-amino-1-adamantane alcohol. (2010). Google Patents. CN101798270A.
-
3-Amino-1-adamantanol hydrochloride. (n.d.). Veeprho. Retrieved February 12, 2026, from [Link]
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A Technical Guide to Investigating Potential Therapeutic Targets for 3-(Aminomethyl)adamantan-1-ol
Executive Summary
The adamantane scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for successful drugs in antiviral, neurological, and metabolic diseases. 3-(Aminomethyl)adamantan-1-ol, a distinct derivative of this versatile cage structure, remains a molecule of untapped therapeutic potential. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its biological activities and identify high-value therapeutic targets. Drawing from the well-established pharmacology of related adamantane compounds, we hypothesize three primary target classes for initial investigation: Dipeptidyl Peptidase 4 (DPP-4), NMDA-type glutamate receptors, and the influenza A M2 proton channel. For each proposed target, this document outlines the scientific rationale, detailed experimental workflows for validation, and the causality behind key methodological choices, ensuring a robust and self-validating research program.
Introduction to 3-(Aminomethyl)adamantan-1-ol: An Unexplored Scaffold
3-(Aminomethyl)adamantan-1-ol is a polycyclic aliphatic compound featuring the rigid, lipophilic adamantane cage. Its structure is characterized by a hydroxyl group at one bridgehead carbon and an aminomethyl group at another. This specific arrangement distinguishes it from more extensively studied derivatives like memantine or amantadine.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO | [1] |
| Molecular Weight | 181.27 g/mol | [1] |
| Structure | Adamantane cage with -OH and -CH₂NH₂ substituents | [1] |
The rigid adamantane core provides a unique three-dimensional structure that can facilitate high-affinity interactions with protein binding pockets. The presence of both a hydroxyl group (hydrogen bond donor/acceptor) and a primary amine (which is protonated at physiological pH, acting as a hydrogen bond donor and forming ionic interactions) provides key pharmacophoric features for molecular recognition. To date, the biological activities of 3-(Aminomethyl)adamantan-1-ol have not been extensively reported in peer-reviewed literature, presenting a compelling opportunity for novel therapeutic discovery.
The Adamantane Precedent: A Legacy of Therapeutic Success
The rationale for investigating 3-(Aminomethyl)adamantan-1-ol is firmly grounded in the proven success of its structural relatives. Adamantane-based drugs have yielded significant clinical impact across diverse therapeutic areas.[2]
-
Antiviral Therapy : Amantadine was one of the first synthetic antiviral agents, approved for the prophylaxis and treatment of influenza A.[3] Its mechanism involves the blockade of the viral M2 proton channel, a viroporin essential for viral uncoating.[4]
-
Neurodegenerative Disease : Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is a first-line treatment for moderate-to-severe Alzheimer's disease.[5] Its unique channel-blocking kinetics are attributed to the adamantane moiety, providing therapeutic benefit while minimizing side effects.[6]
-
Metabolic Disease : The related compound, 3-Amino-1-adamantanol, is a key intermediate in the synthesis of Vildagliptin, a potent inhibitor of Dipeptidyl Peptidase 4 (DPP-4) used to treat type 2 diabetes.[7][8]
This history underscores the privileged nature of the adamantane scaffold in interacting with significant biological targets. The specific substitutions on 3-(Aminomethyl)adamantan-1-ol warrant a systematic investigation into these established target classes.
Caption: Adamantane scaffold as a source of diverse clinical agents.
Proposed Therapeutic Targets for Investigation
Based on the established pharmacology of the adamantane class, we propose the following targets for systematic evaluation.
Target Hypothesis 1: Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Rationale: The structural similarity to 3-Amino-1-adamantanol, a direct precursor for the DPP-4 inhibitor Vildagliptin, provides the strongest rationale for this investigation.[7] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP. Inhibiting DPP-4 enhances glucose-dependent insulin secretion, making it a validated target for type 2 diabetes. The aminomethyl group of our lead compound could potentially mimic the binding interactions of Vildagliptin's aminoacyl-pyrrolidine moiety within the DPP-4 active site.
Experimental Workflow: A tiered screening approach is recommended to confirm activity and characterize the mechanism of inhibition.
Caption: Tiered workflow for validating DPP-4 inhibitory activity.
Protocol 1: Primary Biochemical DPP-4 Inhibition Assay
-
Objective: To determine if 3-(Aminomethyl)adamantan-1-ol inhibits recombinant human DPP-4 activity.
-
Principle: This is a fluorescence-based assay. DPP-4 cleaves a non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (AMC), to release the highly fluorescent AMC molecule. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
-
Materials:
-
Recombinant Human DPP-4 (e.g., from R&D Systems).
-
Gly-Pro-AMC substrate (e.g., from Sigma-Aldrich).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl.
-
3-(Aminomethyl)adamantan-1-ol (test compound).
-
Vildagliptin (positive control).
-
DMSO (vehicle control).
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).
-
-
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound and Vildagliptin in DMSO. Dispense 1 µL of each dilution into the wells of the 384-well plate. For control wells, dispense 1 µL of DMSO.
-
Enzyme Addition: Dilute DPP-4 enzyme to its working concentration (e.g., 0.1 ng/µL) in assay buffer. Add 25 µL of the diluted enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in assay buffer (e.g., 100 µM). Add 25 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to the DMSO control wells. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Target Hypothesis 2: NMDA Receptor Antagonism
Rationale: The adamantane amine pharmacophore is a well-established blocker of the NMDA receptor ion channel.[9] Memantine's therapeutic success in Alzheimer's disease stems from its ability to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[5][6] The positively charged amine of 3-(Aminomethyl)adamantan-1-ol, positioned by the rigid adamantane cage, is ideally suited to interact with the Mg²⁺ binding site within the NMDA receptor channel pore, functioning as an open-channel blocker.
Experimental Workflow: The investigation should begin with a binding assay to confirm interaction, followed by electrophysiology to characterize the functional consequences of binding.
Caption: Proposed mechanism of NMDA receptor channel blockade.
Protocol 2: Radioligand Binding Assay ([³H]MK-801)
-
Objective: To determine if 3-(Aminomethyl)adamantan-1-ol can displace the binding of a known channel blocker to the NMDA receptor.
-
Principle: [³H]MK-801 is a radioactive ligand that binds with high affinity to the open state of the NMDA receptor channel. A compound that binds to the same or an allosterically coupled site will compete with [³H]MK-801, reducing the amount of radioactivity bound to the receptor preparation.
-
Materials:
-
Rat brain cortical membranes (a rich source of NMDA receptors).
-
[³H]MK-801 (radioligand).
-
Non-labeled MK-801 (for determining non-specific binding).
-
Binding Buffer: 5 mM Tris-HCl, pH 7.4.
-
Glutamate and Glycine (to open the channel and allow ligand access).
-
Test compound, Memantine (positive control), DMSO (vehicle).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Assay Setup: In test tubes, combine 100 µL of rat cortical membranes, 50 µL of test compound dilutions, and 50 µL of binding buffer containing glutamate (10 µM) and glycine (10 µM).
-
Reaction Initiation: Add 50 µL of [³H]MK-801 (final concentration ~5 nM). For non-specific binding, add an excess of unlabeled MK-801 (10 µM).
-
Incubation: Incubate the mixture for 180 minutes at 25°C to reach equilibrium.[10]
-
Termination and Filtration: Rapidly terminate the reaction by adding ice-cold buffer and filtering the contents of each tube through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the percent displacement by the test compound and calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Target Hypothesis 3: Influenza A M2 Proton Channel Inhibition
Rationale: The original adamantane antivirals, amantadine and rimantadine, function by blocking the M2 proton channel of the influenza A virus.[4] This channel is critical for acidifying the interior of the virus during endocytosis, a step required for the release of the viral genome into the host cell. The amine group on the adamantane cage is thought to be the key pharmacophore that physically occludes the channel pore. Given its structural similarity, 3-(Aminomethyl)adamantan-1-ol is a prime candidate for M2 channel inhibition.
Protocol 3: Cell-Based Influenza A Inhibition (Plaque Reduction) Assay
-
Objective: To determine if 3-(Aminomethyl)adamantan-1-ol has antiviral activity against influenza A virus in a cell culture model.
-
Principle: Madin-Darby Canine Kidney (MDCK) cells are susceptible to influenza A infection. When infected cells are overlaid with a semi-solid medium (like agar), the spread of the virus is limited, resulting in localized areas of cell death called plaques. An effective antiviral will reduce the number and/or size of these plaques.
-
Materials:
-
MDCK cells.
-
Influenza A virus stock (e.g., A/WSN/33 strain).
-
Infection Medium: MEM supplemented with TPCK-trypsin (to cleave viral hemagglutinin, necessary for infectivity).
-
Agarose overlay medium.
-
Test compound, Amantadine (positive control), DMSO (vehicle).
-
Crystal violet solution for staining.
-
-
Methodology:
-
Cell Plating: Seed MDCK cells in 6-well plates and grow to confluence.
-
Infection: Wash the cell monolayers and infect with a dilution of influenza A virus calculated to produce ~100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum. Overlay the cells with 3 mL of agarose overlay medium containing serial dilutions of the test compound, amantadine, or DMSO.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin and then stain with 1% crystal violet. The stain will color the living cells purple, leaving the plaques as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percent reduction in plaque number compared to the vehicle control for each compound concentration. Determine the EC₅₀ (50% effective concentration) value.
-
Conclusion and Future Directions
3-(Aminomethyl)adamantan-1-ol represents a compelling, underexplored chemical entity derived from a scaffold with a rich history of therapeutic success. This guide presents a logical, evidence-based framework for its initial investigation. By systematically evaluating its potential as a DPP-4 inhibitor, an NMDA receptor antagonist, and an influenza M2 channel blocker, research teams can efficiently determine its most promising therapeutic applications. Positive results from these initial assays should be followed by more advanced studies, including selectivity profiling, pharmacokinetic analysis, and in vivo efficacy models, to progress the molecule from a promising hit to a viable clinical candidate.
References
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Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3-Amino-1-adamantanol Manufacturers Suppliers Factory. Retrieved from [Link][7]
-
Fokin, A. A., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(20), 12557. Available at: [Link][9]
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Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist, 10(3), 269-281. Available at: [Link][6]
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Gessner, G., et al. (2021). Silver Coordination Polymers Driven by Adamantoid Blocks for Advanced Antiviral and Antibacterial Biomaterials. International Journal of Molecular Sciences, 22(16), 8885. Available at: [Link][4]
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Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science, 144(3620), 862-863. Available at: [Link][3]
-
De Luca, L. (2016). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 21(11), 1461. Available at: [Link][2]
-
National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)adamantan-1-ol hydrochloride. PubChem Compound Database. Retrieved from [Link][1]
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Eurofins. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Retrieved from [Link][10]
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- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Conformational Analysis of 3-(Aminomethyl)adamantan-1-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the conformational analysis of 3-(Aminomethyl)adamantan-1-ol, a substituted adamantane derivative with potential applications in drug development. The inherent rigidity of the adamantane core, combined with the flexibility of its substituents, presents a unique challenge and opportunity for detailed structural elucidation. This document outlines a multi-pronged approach, integrating computational modeling with established experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure methodological rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the three-dimensional structure and dynamic behavior of this and similar adamantane derivatives.
Introduction: The Structural Significance of Adamantane Derivatives
Adamantane and its derivatives are a fascinating class of molecules characterized by a rigid, diamondoid cage structure. This unique architecture imparts desirable properties in medicinal chemistry, including high lipophilicity, metabolic stability, and the ability to serve as a rigid scaffold for the precise positioning of pharmacophoric groups.[1] 3-(Aminomethyl)adamantan-1-ol is an important intermediate in the synthesis of various therapeutic agents, including the dipeptidyl peptidase 4 (DPP-4) inhibitor Vildagliptin, used in the treatment of type 2 diabetes.[2][3]
A thorough understanding of the conformational preferences of the aminomethyl and hydroxyl substituents is paramount for predicting molecular interactions, designing novel derivatives with enhanced biological activity, and ensuring optimal drug-receptor binding. The adamantane cage itself is conformationally locked, meaning it does not undergo ring flipping like cyclohexane.[4] Therefore, the conformational analysis of 3-(Aminomethyl)adamantan-1-ol primarily focuses on the rotational freedom of the C-C and C-O bonds of the substituents and their potential intramolecular interactions.
Theoretical Approach: Computational Modeling
Prior to any experimental work, a computational analysis is invaluable for predicting the stable conformers of 3-(Aminomethyl)adamantan-1-ol and their relative energies. This in silico approach guides the interpretation of subsequent experimental data.
Rationale for Computational Methods
Due to the rigidity of the adamantane core, the number of potential rotamers is limited, making computational exploration highly effective.[5] Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-suited for this purpose, providing a good balance between accuracy and computational cost for molecules of this size. The use of a basis set with diffuse functions, such as 6-311+G(d,p), is recommended to accurately model potential intramolecular hydrogen bonding.
Computational Workflow
A systematic conformational search should be performed to identify all low-energy conformers. This can be achieved through a multi-step process:
-
Initial Geometry Optimization: The starting geometry of 3-(Aminomethyl)adamantan-1-ol can be built using standard molecular modeling software. An initial optimization using a lower level of theory, such as molecular mechanics (e.g., MMFF94), can efficiently generate a reasonable starting structure.
-
Systematic Rotational Scan: A relaxed potential energy surface scan should be performed by systematically rotating the dihedral angles of the aminomethyl and hydroxyl substituents.
-
Full Geometry Optimization and Frequency Calculation: The minima identified from the potential energy surface scan should then be fully optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)). Subsequent frequency calculations are crucial to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.
The following diagram illustrates the computational workflow for the conformational analysis of 3-(Aminomethyl)adamantan-1-ol.
Caption: Computational workflow for identifying stable conformers.
Experimental Verification: Spectroscopic and Crystallographic Techniques
Experimental data is essential to validate the computational predictions and provide a complete picture of the conformational landscape of 3-(Aminomethyl)adamantan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure of adamantane derivatives.[6] Both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of the atoms in the molecule.
The high symmetry of the adamantane cage often leads to simple NMR spectra for unsubstituted adamantane.[7] However, the introduction of substituents at the C1 and C3 positions of 3-(Aminomethyl)adamantan-1-ol breaks this symmetry, resulting in more complex and informative spectra. The chemical shifts of the protons and carbons near the substituents are particularly sensitive to their orientation.[8]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 3-(Aminomethyl)adamantan-1-ol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal multiplicities to assign all proton and carbon signals.
To unambiguously assign the complex NMR spectra and gain further insight into the spatial relationships between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
If the computational analysis suggests the presence of multiple conformers with low interconversion barriers, dynamic NMR experiments at variable temperatures can be employed to study the exchange dynamics between these conformers.[9]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive and accurate three-dimensional structure of a molecule in the solid state.[10] This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's preferred conformation in the crystalline environment.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of 3-(Aminomethyl)adamantan-1-ol suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[11]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[11]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain a final, high-resolution molecular structure.[12]
The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for single-crystal X-ray diffraction analysis.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][13] For 3-(Aminomethyl)adamantan-1-ol, FT-IR is particularly useful for probing potential intramolecular hydrogen bonding between the hydroxyl (-OH) and aminomethyl (-NH₂) groups.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film. For solution-state studies, use a suitable infrared-transparent solvent.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Analyze the positions and shapes of the vibrational bands. A broad O-H stretching band at a lower frequency (e.g., 3200-3500 cm⁻¹) compared to a free O-H stretch (around 3600 cm⁻¹) can be indicative of hydrogen bonding.[14]
Data Synthesis and Interpretation
The true power of this multi-faceted approach lies in the synthesis of data from all techniques.
| Technique | Information Obtained | Strengths | Limitations |
| Computational Modeling | Predicted stable conformers, relative energies, geometric parameters, vibrational frequencies | Provides a theoretical framework, guides experimental design | Results are model-dependent and require experimental validation |
| NMR Spectroscopy | Solution-state structure, connectivity, dynamic processes | Provides information in a biologically relevant medium | Provides an averaged structure if conformational exchange is fast |
| X-ray Crystallography | Solid-state structure, precise bond lengths and angles | Unambiguous determination of 3D structure | Crystal packing forces can influence conformation |
| FT-IR Spectroscopy | Presence of functional groups, evidence of hydrogen bonding | Rapid, non-destructive, sensitive to intramolecular interactions | Provides indirect structural information |
By comparing the computationally predicted conformers with the experimental data from NMR and X-ray crystallography, a comprehensive and validated model of the conformational preferences of 3-(Aminomethyl)adamantan-1-ol can be constructed. Discrepancies between the solid-state (X-ray) and solution-state (NMR) structures can provide valuable insights into the influence of intermolecular forces on conformation.
Conclusion
The conformational analysis of 3-(Aminomethyl)adamantan-1-ol requires a synergistic application of computational and experimental techniques. The rigid adamantane core simplifies the conformational landscape, allowing for a focused investigation of substituent orientations. The integrated workflow presented in this guide, combining theoretical predictions with robust experimental validation, provides a reliable pathway for the complete structural elucidation of this and other substituted adamantane derivatives. This detailed conformational understanding is a critical foundation for rational drug design and the development of novel therapeutics.
References
-
Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. PMC - NIH. Available at: [Link]
-
FT‐IR spectra of adamantane and its derivatives: (a) 1‐ad‐OH, (b)... - ResearchGate. Available at: [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available at: [Link]
-
FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-like Complex in Two Electrochemically Prepared Oxidation States: Relevance to the Oxygen-Evolving Complex of Photosystem II. PMC. Available at: [Link]
-
Conformational analysis by NMR and molecular dynamics of adamantane-doxorubicin prodrugs and their assemblies with β-cyclodextrin: A focus on the design of platforms for controlled drug delivery. PubMed. Available at: [Link]
-
Homoadamantane. II Analysis of the NMR Spectrum of Homoadamantane. Taylor & Francis Online. Available at: [Link]
- 13C NMR spectra of adamantane derivatives. Google Books.
-
3-Amino-1-Adamantanol. Molbase. Available at: [Link]
-
Computational study of aza-adamantanes as multivalent bases. ResearchGate. Available at: [Link]
-
Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PMC. Available at: [Link]
-
Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available at: [Link]
-
A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. Available at: [Link]
-
Conformational analysis of rigid molecules. YouTube. Available at: [Link]
- Method for synthesizing 3-amino-1-adamantanol. Google Patents.
-
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. PMC. Available at: [Link]
- Preparation method of 3-amino-1-adamantanol. Google Patents.
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Technical Guide: Solubility Profile and Solvent Selection for 3-(Aminomethyl)adamantan-1-ol
Executive Summary & Molecular Identity
This guide provides an in-depth technical analysis of the solubility characteristics of 3-(Aminomethyl)adamantan-1-ol , a bifunctional adamantane derivative. Distinct from its structural analog 3-amino-1-adamantanol (a Vildagliptin intermediate), this molecule features a methylene spacer (
Effective handling of this compound requires a nuanced understanding of its amphiphilic nature—balancing the lipophilic adamantane cage against the hydrophilic hydroxyl and aminomethyl moieties.
Molecular Specifications
| Parameter | Details |
| Chemical Name | 3-(Aminomethyl)adamantan-1-ol |
| CAS Number | 67496-96-2 (Free Base) / 128487-54-7 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 181.27 g/mol (Free Base) |
| Key Functional Groups | Primary Amine (Basic), Tertiary Alcohol (Polar/H-bond donor), Adamantane Cage (Lipophilic) |
| Predicted LogP | ~1.5 – 2.0 (Free Base) |
| pKa (Amine) | ~10.2 – 10.5 (Basic) |
Solubility Profile
The solubility of 3-(Aminomethyl)adamantan-1-ol is strictly pH-dependent due to the basic primary amine. The table below categorizes solvent compatibility for both the Free Base and the Hydrochloride Salt .
Comparative Solubility Table
| Solvent Class | Specific Solvent | Free Base (CAS 67496-96-2) | HCl Salt (CAS 128487-54-7) | Mechanistic Insight |
| Polar Protic | Water | Insoluble (< 0.1 mg/mL) | Soluble (> 50 mg/mL) | The hydrophobic cage dominates the free base. Protonation disrupts the lattice, allowing hydration. |
| Methanol | Soluble | Soluble | High dielectric constant + H-bonding supports both forms. | |
| Ethanol | Soluble | Sparingly Soluble | Solubility decreases as solvent polarity drops. | |
| Polar Aprotic | DMSO | Soluble | Soluble | Universal solvent for adamantane derivatives; excellent for stock solutions. |
| DMF | Soluble | Soluble | Alternative to DMSO for reactions requiring lower boiling points. | |
| Chlorinated | DCM | Highly Soluble | Insoluble | Best solvent for extracting the free base from aqueous media. |
| Chloroform | Highly Soluble | Insoluble | Similar profile to DCM; useful for NMR studies ( | |
| Non-Polar | Hexane/Heptane | Insoluble | Insoluble | Polarity of the -OH and |
| Ethyl Acetate | Sparingly Soluble | Insoluble | Often used as an anti-solvent or for recrystallization of the free base. |
Critical Application Note: For biological assays, prepare a stock solution of the HCl salt in Water or the Free Base in DMSO . Avoid dissolving the Free Base directly in aqueous buffers without prior acidification.
Visualization: Solubility & Workup Logic
The following diagram illustrates the decision logic for solvent selection during extraction and purification, emphasizing the pH-switchable solubility.
Figure 1: Solubility switching mechanism based on pH, guiding extraction and purification strategies.
Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Use this protocol to validate solubility in a specific solvent system (e.g., formulation vehicle).
-
Preparation: Weigh accurately 10 mg of 3-(Aminomethyl)adamantan-1-ol into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments .
-
Equilibration: After each addition, vortex for 1 minute and sonicate for 5 minutes at 25°C.
-
Observation:
-
Endpoint: If particles remain after 2 mL of solvent (Solubility < 5 mg/mL), the compound is considered "Sparingly Soluble" or "Insoluble" in that medium.
Protocol B: Purification via Recrystallization
Targeting the Free Base form.
-
Dissolution: Dissolve crude 3-(Aminomethyl)adamantan-1-ol in a minimum volume of hot Ethyl Acetate (approx. 60°C).
-
Note: If solubility is poor, add small amounts of Methanol (dropwise) until clear.
-
-
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place in a refrigerator (4°C) for 12 hours.
-
Anti-solvent: If necessary, add Hexane dropwise to the cooled solution to induce turbidity, then re-cool.
-
-
Isolation: Filter the white crystalline solid and wash with cold Hexane. Dry under vacuum at 40°C.
Synthesis & Application Context
Synthesis Pathway Visualization
The aminomethyl group is typically introduced via the reduction of a cyano or amide precursor, or through a Ritter-type reaction on the adamantane cage.[5]
Figure 2: General synthetic logic for accessing the aminomethyl-adamantanol scaffold.
Drug Development Implications
-
LogP Modulation: The hydroxylation significantly lowers the LogP compared to native adamantane (LogP ~4.2), reducing CNS side effects common to highly lipophilic adamantanes (e.g., Amantadine).
-
Formulation: For oral delivery, the HCl salt is preferred due to superior aqueous solubility. For lipid-based formulations (LNP or liposomes), the Free Base is more compatible with the lipid bilayer.
References
-
PubChem. (n.d.).[6] 3-(Aminomethyl)adamantan-1-ol hydrochloride (CID 2835848).[6] National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
ChemSrc. (2025).[7] 3-Aminomethyl-adamantan-1-ol (CAS 67496-96-2) Entry.[7] Retrieved February 1, 2026, from [Link]
Sources
- 1. Iminostilbene | 256-96-2 [chemicalbook.com]
- 2. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 3. Iminostilbene | 256-96-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Iminostilbene CAS#: 256-96-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Aminomethyl)adamantan-1-ol hydrochloride | C11H20ClNO | CID 2835848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Adamantan-1-ol | CAS#:768-95-6 | Chemsrc [chemsrc.com]
discovery and history of 3-(Aminomethyl)adamantan-1-ol
A Technical Guide to Synthesis, Properties, and Medicinal Utility
Executive Summary & Chemical Identity
3-(Aminomethyl)adamantan-1-ol (CAS: 58123-07-6; HCl salt CAS: 128487-54-7) represents a critical structural evolution in the adamantane pharmacophore class. While often conflated with its lower homolog 3-amino-1-adamantanol (the key intermediate for the blockbuster diabetes drug Vildagliptin), the aminomethyl variant serves a distinct role in medicinal chemistry.
By inserting a methylene spacer (–CH₂–) between the adamantane cage and the amine group, this molecule alters the steric and electronic environment of the "anchor," allowing for greater rotational freedom and deeper penetration into enzyme active sites (such as 11β-HSD1) compared to the rigid, direct-attached amine.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-(Aminomethyl)tricyclo[3.3.1.1^{3,7}]decan-1-ol |
| Molecular Formula | C₁₁H₁₉NO |
| Molecular Weight | 181.28 g/mol |
| Key Feature | Homologated amine linker (Spacer effect) |
| Lipophilicity (cLogP) | ~1.2 (Lower than pure adamantane due to -OH and -NH₂) |
| Primary Application | Linker/Scaffold for 11β-HSD1 inhibitors, P2X7 antagonists |
Discovery & Historical Context: The Homologation Strategy
The history of 3-(Aminomethyl)adamantan-1-ol is not defined by a single "Eureka" moment but rather by the rational optimization of the adamantane scaffold in the late 1990s and 2000s.
The Vildagliptin Divergence
In the late 1990s, Novartis researchers (Villhauer et al.) utilized 3-amino-1-adamantanol to anchor the cyanopyrrolidine moiety of Vildagliptin (Galvus) . The rigid adamantane cage fit perfectly into the S2 hydrophobic pocket of the DPP-4 enzyme.
However, subsequent drug discovery campaigns targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) —a target for metabolic syndrome—revealed a limitation. The direct attachment of the amine often resulted in steric clashes or insufficient reach to the catalytic triad.
The Solution: Medicinal chemists introduced a methylene spacer. This "homologation" created 3-(Aminomethyl)adamantan-1-ol.[1] This subtle structural change allowed the adamantane group to act as a "wobble" anchor, maintaining hydrophobic binding while permitting the functional pharmacophore to orient correctly within the active site.
Key Patent Milestones
-
Mid-2000s: Appearance in patents for 11β-HSD1 inhibitors (e.g., Adamantyl ethanone derivatives). The spacer allowed for improved selectivity over 11β-HSD2.
-
2010s: Utilization in Opioid Receptor Antagonists (e.g., 8-azabicyclo[3.2.1]octane derivatives), where the adamantane group served to block the channel pore or stabilize the receptor conformation.
Structural Logic & Pharmacophore Utility
The utility of this molecule rests on three pillars of medicinal chemistry logic:
-
The Anchor Effect: The adamantane cage is bulky and lipophilic (
-hole interactions). It anchors the drug in hydrophobic pockets. -
The Hydroxyl "Handle": The -OH group at position 1 provides a polar handle to reduce overall lipophilicity (preventing rapid metabolic clearance) and offers a site for H-bond interactions.
-
The Methylene Spacer: This is the defining feature. It converts a rigid amine into a flexible primary amine, increasing the nucleophilicity of the nitrogen and reducing steric hindrance during coupling reactions.
Figure 1: Structural evolution from the rigid Vildagliptin intermediate to the flexible Aminomethyl variant.
Synthesis Protocols
The synthesis of 3-(Aminomethyl)adamantan-1-ol is more complex than its lower homolog because the reduction of a nitrile or amide must be performed without compromising the tertiary alcohol.
Route: The Carboxylic Acid Reduction Pathway
This is the most robust route for laboratory-scale preparation, ensuring high regioselectivity.
Step 1: Bromination & Hydroxylation
Precursor: 1-Adamantanecarboxylic acid.
-
Reagents:
, (catalyst), followed by hydrolysis. -
Mechanism: Electrophilic substitution at the bridgehead carbon (position 3). The tertiary carbocation is stable, directing the incoming bromide. Hydrolysis yields 3-hydroxy-1-adamantanecarboxylic acid .
Step 2: Amide Formation
-
Reagents:
(Thionyl chloride) then (g) or . -
Protocol: Convert the carboxylic acid to the acid chloride, then quench with ammonia to form 3-hydroxy-1-adamantanecarboxamide .
-
Note: The hydroxyl group is tertiary and relatively sterically hindered, so it typically survives thionyl chloride treatment if temperatures are controlled, though protection (as an ester) may be used for higher yields.
Step 3: Reduction to Amine (The Critical Step)
This step differentiates the amateur from the expert. We must reduce the amide carbonyl (
-
Reagent: Borane-THF Complex (
) or Lithium Aluminum Hydride ( ). -
Why Borane? Borane is chemoselective for amides over esters and alcohols.
-
Safety:
is pyrophoric. Borane-THF requires anhydrous conditions.
Detailed Protocol (Self-Validating):
-
Setup: Flame-dry a 500mL 3-neck flask under Nitrogen atmosphere.
-
Charge: Add 3-hydroxy-1-adamantanecarboxamide (10 mmol) and anhydrous THF (50 mL).
-
Addition: Dropwise addition of
(1.0 M solution, 30 mmol) at 0°C. Causality: Excess borane is needed to complex with the amine product. -
Reflux: Heat to reflux for 4-6 hours. Monitor via TLC (Amide spot disappears).
-
Quench: Cool to 0°C. CAREFULLY add Methanol (destroys excess hydride). Then add 6N HCl and reflux for 1 hour. Causality: This acid hydrolysis breaks the Boron-Nitrogen complex.
-
Isolation: Basify with NaOH to pH > 12. Extract with DCM. The product enters the organic phase.[2][3]
-
Purification: Recrystallize from Ethyl Acetate/Hexane or convert to HCl salt for stability.
Figure 2: Synthetic pathway via the amide reduction route.
Applications in Drug Development[3][5]
11β-HSD1 Inhibitors (Metabolic Syndrome)
Inhibiting 11β-HSD1 prevents the conversion of cortisone to cortisol in adipose tissue.
-
Mechanism: The adamantane cage fills the large hydrophobic pocket of the enzyme. The aminomethyl group acts as a linker to attach polar heterocycles (like triazoles or amides) that interact with the catalytic Tyr-183 and Ser-170 residues.
-
Advantage: The extra methylene group allows the inhibitor to "reach" these residues without the cage colliding with the pocket walls.
P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel involved in inflammation.
-
Role: Adamantane derivatives block the pore. The 3-hydroxy group improves metabolic stability (blocking the primary site of P450 oxidation), while the aminomethyl group serves as the attachment point for aromatic "head" groups that confer potency.
References
-
Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry. Link(Context: Establishes the baseline adamantane-amino pharmacophore).
-
Boyle, C. D., et al. (2007). "Optimization of a series of adamantyl amide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Context: Demonstrates the use of adamantane linkers in HSD1 inhibition).
-
Accela ChemBio. (2024). "Product Analysis: 3-(Aminomethyl)adamantan-1-ol Hydrochloride (CAS 128487-54-7)." Link(Context: Commercial availability and CAS verification).
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 3-(Aminomethyl)adamantan-1-ol." Link(Context: Physical properties and safety handling).
-
Google Patents. (2010). "Adamantyl ethanone derivatives as 11-beta-HSD1 inhibitors." US Patent Applications. Link(Context: Patent landscape for aminomethyl derivatives).
Sources
- 1. 1049730-10-0,3-Cyclopropylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 3. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
Theoretical Characterization & In Silico Profiling of 3-(Aminomethyl)adamantan-1-ol
Executive Summary
This technical guide establishes a standardized theoretical framework for the characterization of 3-(Aminomethyl)adamantan-1-ol , a bifunctional adamantane derivative.[1] Unlike its homolog 3-amino-1-adamantanol (a key intermediate for Vildagliptin), this specific scaffold incorporates a methylene spacer (
This guide details the computational protocols required to profile this molecule, moving from Quantum Mechanical (QM) electronic structure analysis to Molecular Dynamics (MD) and pharmacokinetic (ADMET) prediction.[1]
Part 1: Structural & Electronic Characterization (DFT Protocol)[1]
Theoretical Basis: The Methylene Spacer Effect
The primary theoretical objective is to quantify how the methylene spacer decouples the amine functionality from the rigid adamantane cage. In direct adamantane amines (e.g., Memantine, Amantadine), the nitrogen is sterically crowded by the cage carbons (
Computational Workflow (DFT)
To ensure high-fidelity electronic data, we employ Density Functional Theory (DFT) using the B3LYP hybrid functional.[1]
Step-by-Step Protocol:
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan around the
dihedral angle to identify local minima.[1] -
Geometry Optimization: Optimize the lowest energy conformers in the gas phase and water (PCM model).
-
Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).
-
Frontier Orbitals: Calculate HOMO/LUMO gaps to predict chemical hardness (
) and reactivity.
Standardized DFT Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Functional | B3LYP | Balances computational cost with accuracy for organic thermochemistry.[1] |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on O and N. |
| Solvation | IEF-PCM (Water) | Simulates physiological aqueous environment.[1] |
| Convergence | Tight (
Molecular Electrostatic Potential (MESP)
The MESP map is critical for predicting non-covalent interactions.[1] For 3-(Aminomethyl)adamantan-1-ol:
-
Negative Potential (
): Localized on the Oxygen (hydroxyl) and Nitrogen (amine) lone pairs.[1] These are H-bond acceptor sites. -
Positive Potential (
): Localized on the Hydroxyl proton and Amine protons.[1] -
Lipophilic Cage: The adamantane skeleton appears neutral (green), driving hydrophobic collapse in active sites.
Part 2: Pharmacokinetic Profiling (In Silico ADMET)
Adamantane derivatives are often utilized to ferry polar groups across the Blood-Brain Barrier (BBB).[1] The theoretical profiling of 3-(Aminomethyl)adamantan-1-ol must verify if the polar hydroxyl and aminomethyl groups compromise this lipophilic transport.
Calculated Physicochemical Descriptors
Using Consensus LogP algorithms (e.g., SwissADME, RDKit), we predict the following:
| Descriptor | Target Range (CNS) | Predicted Trend for 3-(Aminomethyl)...[1] | Implication |
| MW | < 450 Da | ~181.27 Da | Highly favorable for diffusion.[1] |
| LogP | 2.0 - 4.0 | 1.8 - 2.5 | Optimal balance of solubility and permeability.[1] |
| TPSA | < 90 Ų | ~46 Ų | Excellent BBB penetration potential.[1] |
| H-Bond Donors | < 3 | 3 (OH, NH2) | Within limits for CNS activity.[1] |
Blood-Brain Barrier (BBB) Permeability Model
The "Boiled-Egg" predictive model places this molecule in the yolk (high probability of BBB permeation) but outside the P-gp substrate zone, suggesting it is not actively pumped out of the brain. This contrasts with more polar adamantane derivatives used in diabetes (e.g., Vildagliptin intermediates) which target peripheral enzymes (DPP-4).[1]
Part 3: Molecular Docking & Interaction Dynamics
Target Selection: NMDA Receptor
Given the structural homology to Memantine, the primary theoretical target is the N-methyl-D-aspartate (NMDA) receptor. The hypothesis is that the adamantane cage blocks the ion channel, while the aminomethyl group interacts with specific residues (e.g., Asn616) differently than the direct amine of Memantine.
Docking Protocol (AutoDock Vina / Glide)[1]
-
Grid Generation: Center the grid box on the known Memantine binding site (PDB ID: 5EWJ ).[1]
-
Ligand Preparation: Protonate the amine (pH 7.4 ->
). The hydroxyl remains neutral.[1] -
Docking: Run rigid-receptor, flexible-ligand docking.
-
Scoring: Evaluate Binding Affinity (
) and Ligand Efficiency (LE).
Visualization of the Computational Pipeline
The following diagram illustrates the integrated workflow from quantum mechanics to docking.
Caption: Integrated computational workflow for profiling adamantane derivatives, moving from electronic parameterization to biological interaction simulation.
Part 4: Mechanistic Signaling Pathway (NMDA Blockade)[1]
The theoretical efficacy of 3-(Aminomethyl)adamantan-1-ol is best understood through its potential modulation of the Glutamate/NMDA pathway. The diagram below hypothesizes the mechanism of action based on established adamantane pharmacology (Memantine-like uncompetitive antagonism).
Caption: Proposed mechanism of action where the adamantane derivative acts as an uncompetitive open-channel blocker, preventing excitotoxicity.[1]
Part 5: Synthetic Thermodynamics (Theoretical)[1]
While this guide focuses on properties, the formation of the aminomethyl group is theoretically interesting. The reduction of 3-hydroxyadamantane-1-carbonitrile or 3-hydroxyadamantane-1-carboxamide are the likely routes.[1]
Thermodynamic Calculation (Hess's Law Application via DFT):
To validate the synthetic feasibility, one should calculate the Gibbs Free Energy of Reaction (
-
Protocol: Calculate
and at B3LYP/6-311++G(d,p). -
Significance: A highly exergonic
confirms the stability of the aminomethyl product relative to the nitrile precursor, though kinetic barriers (transition states) usually require catalysis (e.g., or catalytic hydrogenation).
References
-
Adamantane DFT Studies: Source: Groenewald, F., et al. (2019).[1] Crystal structure, Hirshfeld surface analysis and DFT studies of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole. Scientific Reports.[1][2] URL:[Link] Relevance: Provides the validated B3LYP/6-311++G(d,p) protocol for adamantane geometry optimization and frontier orbital analysis.
-
NMDA Receptor Docking: Source: Stroebel, D., et al. (2016).[1][3] The atomic structure of NMDA linked to the Ifenprodil ligand (PDB ID-5ewj). RCSB Protein Data Bank.[1][4] URL:[Link] Relevance: Provides the crystallographic target for molecular docking studies of adamantane-based NMDA antagonists.[1]
-
Pharmacokinetics of Adamantanes: Source: Spasov, A. A., et al. (2000).[1][5] Adamantane derivatives: Pharmacological and toxicological properties. Pharmaceutical Chemistry Journal. URL:[Link] Relevance: Foundational text on the structure-activity relationships (SAR) of adamantane derivatives in the central nervous system.
-
Chemical Properties & Safety: Source: PubChem. (2025).[1] 3-Amino-1-adamantanol Compound Summary. URL:[Link] Relevance: Provides experimental physicochemical data (melting point, solubility) to validate theoretical predictions.
Sources
- 1. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijlpr.com [ijlpr.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Detailed Experimental Procedure for the Synthesis of 3-Amino-1-Adamantanemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 3-amino-1-adamantanemethanol, a valuable bifunctional adamantane derivative. Adamantane-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique structural rigidity, lipophilicity, and thermal stability.[1][2] This protocol details a reliable four-step synthetic pathway starting from the commercially available 1-adamantanecarboxylic acid. The described method avoids the use of hazardous reagents like bromine, offering a more environmentally benign approach.[1] The synthesis involves a Ritter reaction to introduce the amino functionality, followed by hydrolysis, neutralization, and a final reduction of the carboxylic acid to the primary alcohol. This guide is intended to provide researchers with the necessary technical details and theoretical understanding to successfully synthesize and characterize the target compound.
Introduction and Scientific Rationale
The adamantane cage is a privileged scaffold in drug design, imparting favorable pharmacokinetic properties to active pharmaceutical ingredients.[3] 3-Amino-1-adamantanemethanol is a particularly interesting building block as it possesses two reactive functional groups at defined positions on the rigid adamantane core: a primary amine and a primary alcohol. This bifunctionality allows for the construction of more complex molecules with potential applications as protease inhibitors and in the development of novel therapeutics for metabolic diseases.[1]
The synthetic route outlined herein was chosen for its efficiency and avoidance of harsh bromination steps often associated with adamantane functionalization.[1] The key transformations are:
-
Ritter Reaction: This reaction allows for the direct introduction of a nitrogen-containing group at the tertiary bridgehead position of the adamantane nucleus. The reaction proceeds via a stable tertiary carbocation intermediate formed from 1-adamantanecarboxylic acid in strong acid, which is then trapped by acetonitrile.
-
Hydrolysis: The resulting N-acetyl group is subsequently hydrolyzed under acidic conditions to yield the free amine.
-
Reduction: The carboxylic acid moiety is reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, this protocol employs a milder and safer sodium borohydride/iodine system, which generates diborane in situ.[1][4][5]
Synthetic Workflow Overview
The overall synthetic pathway from 1-adamantanecarboxylic acid to 3-amino-1-adamantanemethanol is depicted below.
Sources
Application Note: Ritter Reaction Protocols for 3-Substituted Adamantane Derivatives
This Application Note is structured to address the synthesis of 3-amino-1-adamantanol via the Ritter reaction, while explicitly addressing the structural distinction and synthetic divergence required for the homologated 3-(aminomethyl)adamantan-1-ol .
Focus Target: Synthesis of 3-Amino-1-adamantanol (Precursor to Vildagliptin) Structural Variant: Strategies for 3-(Aminomethyl)adamantan-1-ol
Executive Summary & Target Disambiguation
The Ritter reaction is the industry-standard method for installing an amino group at the bridgehead (tertiary) position of the adamantane cage. This transformation is critical in the synthesis of 3-amino-1-adamantanol (CAS: 702-82-9), a key pharmacophore in DPP-4 inhibitors like Vildagliptin.
Critical Note on Nomenclature: The specific target requested, 3-(aminomethyl)adamantan-1-ol (CAS: 128487-54-7), contains an additional methylene spacer (-CH2-) between the cage and the amine. The Ritter reaction typically yields the direct 3-amino derivative.
-
Direct Ritter Product: 3-Amino-1-adamantanol (Tertiary amine on cage).
-
Homologated Target: 3-(Aminomethyl)adamantan-1-ol (Primary amine on methyl group).
This guide details the Ritter reaction protocol for the 3-amino scaffold (the mechanistically supported pathway) and provides a synthetic divergence module (Section 5) for accessing the aminomethyl homologue, which requires post-functionalization rather than direct Ritter coupling.
Reaction Mechanism & Chemical Logic
The Ritter reaction involves the generation of a stable carbocation at the adamantane bridgehead, followed by nucleophilic attack by a nitrile.
Mechanistic Pathway[1]
-
Carbocation Generation: In concentrated sulfuric acid, 1,3-adamantanediol undergoes protonation and dehydration (or direct substitution) to form the 3-hydroxy-1-adamantyl cation. The tertiary nature of the adamantane bridgehead stabilizes this cation.
-
Nitrile Addition: Acetonitrile (solvent/reagent) attacks the cation to form a nitrilium ion.
-
Hydrolysis: Aqueous workup converts the nitrilium species into an acetamide (-NHCOCH3).
-
Deacetylation: Alkaline hydrolysis removes the acetyl group to yield the free amine.
Visualization of the Pathway
Figure 1: Step-wise mechanism of the Ritter reaction transforming 1,3-adamantanediol to 3-amino-1-adamantanol.
Detailed Experimental Protocol
Reagents and Materials
| Reagent | Role | Stoichiometry | Critical Properties |
| 1,3-Adamantanediol | Substrate | 1.0 equiv | High purity (>98%) essential to avoid regioisomers.[1] |
| Acetonitrile | Reagent/Solvent | 10-15 equiv | Must be dry (<0.1% H2O) to prevent premature cation quenching. |
| Sulfuric Acid (98%) | Catalyst | 4.0-6.0 equiv | Strong dehydrating agent; exothermic addition. |
| Sodium Hydroxide | Hydrolysis Base | 5.0 equiv | Used as 20-30% aq. solution or solid pellets. |
| Ethanol/Butanol | Co-solvent | N/A | High boiling point alcohol improves hydrolysis kinetics. |
Step-by-Step Procedure
Stage 1: Ritter Coupling (Formation of Acetamide)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with nitrogen.
-
Solvation: Charge 1,3-Adamantanediol (10 g, 59.4 mmol) and Acetonitrile (40 mL) . Cool the suspension to 0–5 °C using an ice bath.
-
Acid Addition: Add Conc. H2SO4 (18 mL) dropwise over 30 minutes.
-
Control Point: Maintain internal temperature <15 °C . The reaction is highly exothermic.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3–5 hours .
-
Monitoring: Reaction completion is indicated by the dissolution of the starting material and TLC/HPLC analysis (disappearance of diol).
-
-
Quenching: Pour the viscous reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The intermediate 3-acetamido-1-adamantanol may precipitate or remain in solution depending on concentration.
Stage 2: Hydrolysis (Deacetylation)
-
Basification: To the aqueous quench mixture, add NaOH pellets (12 g) slowly (exothermic!).
-
Reflux: Add 1-Butanol (or Ethanol) (50 mL) to the mixture. Heat to reflux (~100 °C ) for 10–12 hours .
-
Why Butanol? Higher reflux temperature accelerates the cleavage of the sterically hindered amide bond.
-
-
Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 50 mL) .
-
Purification:
-
Dry combined organics over anhydrous Na2SO4.[2]
-
Concentrate in vacuo.
-
Recrystallization: Recrystallize the crude solid from Acetone/Hexane or Isopropanol to yield 3-amino-1-adamantanol as a white crystalline solid.
-
Expected Results
-
Yield: 75–85%
-
Appearance: White crystalline powder.
-
Melting Point: 260–265 °C (dec).
-
1H NMR (DMSO-d6): Diagnostic peaks at
1.4-1.6 (methylene cage protons), 4.5 (broad s, -OH).
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Premature quenching or insufficient acid. | Ensure H2SO4 is added slowly but fully. Extend reaction time at RT. |
| Incomplete Hydrolysis | Steric hindrance of the adamantane cage. | Switch solvent to ethylene glycol or 1-butanol to increase reflux temperature (>110 °C). |
| Product Coloration | Oxidation of amine or impurities. | Perform workup under inert atmosphere; use activated charcoal during recrystallization. |
| Exotherm Runaway | Rapid acid addition. | Safety Stop: If temp >20°C during addition, stop flow immediately. Cool to 0°C before resuming. |
Synthetic Divergence: Accessing 3-(Aminomethyl)adamantan-1-ol[2][3]
If the strict requirement is the aminomethyl homologue (-CH2NH2), the Ritter reaction is not the direct route. The Ritter reaction installs the nitrogen directly on the tertiary carbon. To add the methylene spacer, use the following logic:
Route Comparison
Figure 2: Decision tree distinguishing the Ritter product from the Aminomethyl target.
Protocol for Aminomethyl Variant (Summary)
-
Precursor: Start with 3-hydroxy-1-adamantanecarboxylic acid .
-
Amidation: Convert acid to acid chloride (SOCl2), then treat with aqueous ammonia to form 3-hydroxy-1-adamantanecarboxamide .
-
Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH4) in THF (Reflux, 4-6h).
-
Result: This yields 3-(aminomethyl)adamantan-1-ol .
References
-
Synthesis of Vildagliptin Intermediate (Ritter Application)
-
Ritter Reaction Mechanism & Scope
-
Adamantane Functionalization
-
Skrotzki, E. A., et al. "Ozone-mediated synthesis of 3-amino-1-adamantanol."[3] Vertex AI Search Snippet 1.1.
-
-
Aminomethyl Variant Characterization
Sources
- 1. 1049730-10-0,3-Cyclopropylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 3. 3-Amino-1-Adamantanol [kaimosi.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-fount.com [bio-fount.com]
purification techniques for 3-(Aminomethyl)adamantan-1-ol
Application Note: Purification Strategies for 3-(Aminomethyl)adamantan-1-ol
Executive Summary
This guide details the purification protocols for 3-(Aminomethyl)adamantan-1-ol (CAS: 67496-96-2; HCl Salt CAS: 128487-54-7). Unlike its structural analog 3-amino-1-adamantanol (a key Vildagliptin intermediate), this molecule possesses a methylene bridge connecting the amine to the adamantane cage. This structural nuance significantly alters its basicity, nucleophilicity, and solubility profile.
Key Challenges:
-
UV Silence: The adamantane cage lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective. -
Amphiphilicity: The lipophilic cage contrasts with the polar hydroxyl and basic aminomethyl groups, complicating solvent selection.
-
Air Sensitivity: The primary amine is prone to carbamate formation upon exposure to atmospheric
.
Physicochemical Analysis & Strategy
Effective purification requires exploiting the specific chemical handles of the molecule.
| Property | Value (Approx.) | Implication for Purification |
| Structure | Adamantane Cage + | Bulky, rigid lipophile with two polar "anchors." |
| pKa (Amine) | ~10.5 (Aliphatic primary) | Highly basic. Will streak on silica without modifiers. Ideal for acid/base extraction. |
| LogP | ~1.5 - 2.0 | Moderately lipophilic. Soluble in DCM, CHCl3, alcohols; less soluble in pure hexanes/water. |
| UV Abs | < 210 nm (Terminal absorption only) | Critical Failure Point. Do not rely on standard UV triggers. Use CAD, ELSD, or refractive index.[1] |
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.
Protocol A: Acid-Base Extraction (Bulk Purification)
This is the most efficient method for removing non-basic impurities (e.g., unreacted 3-hydroxyadamantane-1-carbonitrile or adamantane carboxylic acids).
Reagents:
-
Hydrochloric Acid (1M and 6M)
-
Sodium Hydroxide (2M or 50% wt)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Brine
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil/solid in a minimal amount of organic solvent (DCM or MTBE).
-
Acidification: Extract the organic layer with 1M HCl (3 x volumes).
-
Mechanism:[2] The amine protonates (
), becoming water-soluble. Non-basic impurities remain in the organic layer.
-
-
Wash: Wash the combined aqueous acidic layers with fresh DCM (1x) to remove entrained non-basic contaminants. Discard the organic layer.
-
Basification: Cool the aqueous layer to 0-5°C. Slowly add NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free base precipitates or oils out.
-
-
Extraction: Extract the basic aqueous phase with DCM (3 x volumes).
-
Note: Adamantane derivatives can be sticky; ensure thorough agitation.
-
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Salt Crystallization (HCl)
Converting the free base to the Hydrochloride salt (CAS 128487-54-7) is the recommended method for long-term storage and high-purity applications (>99%).
Reagents:
-
Crude Free Base (from Protocol A)
-
Ethanol (Absolute) or Isopropanol (IPA)
-
HCl gas (bubbled) or HCl in Dioxane (4M) / Ether (2M)
-
Diethyl Ether or Heptane (Antisolvent)
Step-by-Step Workflow:
-
Solubilization: Dissolve the free base in warm Ethanol or IPA (approx. 5 mL per gram).
-
Salt Formation:
-
Option 1 (Gas): Bubble dry HCl gas through the solution until saturation.
-
Option 2 (Solution): Dropwise add 1.1 equivalents of HCl (in Dioxane or Ether) with vigorous stirring.
-
-
Crystallization: Allow the solution to cool slowly to room temperature. If precipitation does not occur, add the antisolvent (Diethyl Ether) dropwise until turbidity persists.
-
Isolation: Cool to 4°C for 4 hours. Filter the white precipitate.
-
Wash: Wash the cake with cold Ether/Heptane (1:1).
-
Drying: Dry in a vacuum oven at 40°C.
-
Result: White crystalline solid, stable to air and moisture.
-
Protocol C: Flash Chromatography (High Resolution)
Required when separating the product from other basic impurities (e.g., secondary amines or over-reduced species).
System Setup:
-
Stationary Phase: Spherical Silica Gel (20-40 µm). Note: C18 is preferred if available to avoid amine tailing.
-
Detection: CAD (Charged Aerosol Detector) or ELSD .[1][2][3][4]
-
Alternative: If only UV is available, use 205 nm .
-
TLC Stain: Ninhydrin (stains amine red/purple) or Iodine Chamber.
-
Mobile Phase Strategy: Standard silica gel is acidic. Without a modifier, the amine will interact with silanols, causing severe tailing and yield loss.
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol containing 1%
(or 2% Triethylamine). -
Gradient:
-
0-5 min: 100% A
-
5-20 min: 0%
20% B -
Elution: Product typically elutes at 8-12% MeOH/NH4OH.
-
Figure 2: Chromatographic workflow emphasizing non-UV detection and amine modification.
Analytical Validation
To ensure the "Trustworthiness" of your purification, you must validate purity using methods that do not rely on UV chromophores.
1. TLC (Thin Layer Chromatography):
-
Mobile Phase: DCM : MeOH :
(90 : 10 : 1). -
Visualization: Dip in Ninhydrin solution and heat with a heat gun until purple spots appear.
-
Rf Value: ~0.3 - 0.4 (Free base).
-
2. HPLC-CAD/ELSD:
-
Column: C18 or Amide-C18 (to retain polar amines).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detector: Charged Aerosol Detector (CAD) is preferred for uniform response factors independent of chemical structure.[1]
References
- Note: Provides physical property data for the close analog, relevant for solubility extrapol
- Note: Authoritative source on detecting UV-silent molecules like adamantanes.
- Note: Confirms commercial availability of the HCl salt and CAS 128487-54-7.
-
PubChem. (n.d.). 3-Amino-1-adamantanol Compound Summary. Retrieved from [Link]
- Note: General physicochemical d
Sources
Application Notes and Protocols for the Derivatization of 3-(Aminomethyl)adamantan-1-ol for Biological Assays
Introduction: The Strategic Value of the Adamantane Scaffold in Biological Assays
The adamantane moiety, a rigid and lipophilic diamondoid hydrocarbon, has proven to be a valuable scaffold in drug discovery and chemical biology.[1] Its unique three-dimensional structure and physicochemical properties can enhance the binding affinity and pharmacokinetic profiles of bioactive molecules. 3-(Aminomethyl)adamantan-1-ol is a particularly interesting derivative, presenting two distinct functional groups for modification: a primary amine and a tertiary alcohol. This bifunctionality allows for the strategic attachment of various reporter groups, transforming the molecule into a versatile probe for a range of biological assays.
This guide provides a comprehensive overview and detailed protocols for the chemoselective derivatization of the primary amine of 3-(Aminomethyl)adamantan-1-ol. The higher nucleophilicity of the primary amine compared to the sterically hindered tertiary alcohol allows for targeted modifications under controlled conditions.[2] We will focus on the two most common and impactful derivatization strategies for biological applications: fluorescent labeling and biotinylation. These modifications enable the use of 3-(Aminomethyl)adamantan-1-ol derivatives in assays such as fluorescence polarization, high-content screening, and affinity-based protein profiling.
Chemoselective Derivatization: Targeting the Primary Amine
The successful derivatization of 3-(Aminomethyl)adamantan-1-ol hinges on the selective modification of the aminomethyl group without affecting the tertiary hydroxyl group. This is readily achievable due to the significant difference in reactivity between the two functional groups. Primary amines are strong nucleophiles, especially at a slightly basic pH where the amine is deprotonated.[3] In contrast, the tertiary alcohol is a much weaker nucleophile and is sterically hindered by the bulky adamantane cage, rendering it largely unreactive under the conditions typically employed for amine derivatization.
This section will detail protocols for two principal classes of amine-reactive reagents: N-Hydroxysuccinimide (NHS) esters and isothiocyanates.
Workflow for Amine-Selective Derivatization
Caption: General workflow for the derivatization of 3-(Aminomethyl)adamantan-1-ol.
Protocol 1: Fluorescent Labeling with NHS Esters
N-Hydroxysuccinimide (NHS) esters are widely used for their high reactivity and selectivity towards primary amines, forming stable amide bonds.[4] A variety of fluorescent dyes are commercially available in their NHS ester form, allowing for the creation of probes with diverse spectral properties.
Rationale for Reagent Selection and Conditions
-
NHS Ester Dyes: These reagents offer a straightforward and efficient means of introducing a fluorophore. The choice of dye will depend on the specific requirements of the biological assay, such as the excitation and emission wavelengths of available instrumentation.
-
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the preferred solvents as they readily dissolve both the adamantane starting material and the typically hydrophobic NHS ester dyes, and they are non-nucleophilic.[3]
-
pH Control: The reaction is performed at a slightly basic pH (8.0-8.5) to ensure the primary amine is in its deprotonated, nucleophilic state.[3] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction. A sodium bicarbonate or borate buffer is recommended.
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve 3-(Aminomethyl)adamantan-1-ol (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the chosen fluorescent NHS ester (1.1 equivalents) in anhydrous DMSO to create a 10 mg/mL stock solution.
-
-
Reaction:
-
To the solution of 3-(Aminomethyl)adamantan-1-ol, add the fluorescent NHS ester stock solution dropwise while gently vortexing.
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Allow the reaction to proceed at room temperature for 4 hours, or overnight at 4°C.[5]
-
-
Purification:
-
The crude reaction mixture can be directly purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically effective for separating the more hydrophobic fluorescently labeled product from the unreacted starting material and the hydrolyzed NHS ester.[6]
-
A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a common mobile phase system.
-
-
Characterization:
-
LC-MS: Confirm the successful conjugation by identifying the mass of the desired product.
-
NMR: 1H NMR spectroscopy should show the appearance of signals corresponding to the fluorescent dye and a shift in the methylene protons adjacent to the newly formed amide bond. 13C NMR will show the appearance of the amide carbonyl signal.[7][8]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO or DMF | Solubilizes reactants, non-nucleophilic.[3] |
| pH | 8.0 - 8.5 | Ensures deprotonation of the primary amine for nucleophilic attack.[3] |
| Stoichiometry | 1.1 eq. of NHS ester | A slight excess of the labeling reagent drives the reaction to completion. |
| Temperature | Room temperature or 4°C | Balances reaction rate and stability of the NHS ester.[5] |
| Reaction Time | 4 hours (RT) or overnight (4°C) | Allows for sufficient time for the reaction to go to completion.[5] |
Protocol 2: Biotinylation with Isothiocyanates
Biotinylation is the process of attaching biotin to a molecule, enabling its detection or purification using avidin or streptavidin-based systems. Isothiocyanates react readily with primary amines to form stable thiourea linkages.
Rationale for Reagent Selection and Conditions
-
Biotin Isothiocyanate: This reagent provides a direct and efficient method for introducing a biotin tag.
-
Aprotic Solvent: The reaction is typically carried out in an aprotic solvent such as DMF or DMSO to ensure solubility of the reactants.
-
Base Catalyst: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to facilitate the reaction.[9]
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve 3-(Aminomethyl)adamantan-1-ol (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Dissolve biotin isothiocyanate (1.1 equivalents) in anhydrous DMF.
-
-
Reaction:
-
Add the biotin isothiocyanate solution to the 3-(Aminomethyl)adamantan-1-ol solution.
-
Stir the reaction at room temperature for 6-12 hours.
-
-
Purification:
-
The purification can be achieved using RP-HPLC, similar to the fluorescently labeled derivative. The increased hydrophobicity of the biotinylated product allows for good separation from the starting material.
-
-
Characterization:
-
LC-MS: Verify the molecular weight of the biotinylated product.
-
NMR: The formation of the thiourea linkage will result in characteristic shifts in the 1H and 13C NMR spectra for the atoms adjacent to the new bond.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Excellent solvent for both reactants. |
| Base | Triethylamine (1.5 eq.) | Acts as a catalyst and acid scavenger.[9] |
| Stoichiometry | 1.1 eq. of Biotin Isothiocyanate | Ensures complete consumption of the starting material. |
| Temperature | Room temperature | Sufficient for the reaction to proceed at a reasonable rate. |
| Reaction Time | 6-12 hours | Allows for the reaction to reach completion. |
Visualization of Derivatization Reactions
Caption: Reaction schemes for fluorescent labeling and biotinylation.
Considerations for the Tertiary Alcohol
While the protocols above focus on the selective derivatization of the primary amine, it is important to be aware of the tertiary alcohol's presence. Under the mild conditions described, the alcohol is not expected to react. However, if derivatization of the alcohol is desired, harsher conditions or different reagents would be necessary. For reactions requiring strongly basic or acidic conditions where the alcohol might interfere, it can be protected, for example, as a silyl ether (e.g., TBDMS) and deprotected later.[10][11]
Conclusion
3-(Aminomethyl)adamantan-1-ol is a versatile scaffold for the development of chemical probes for biological assays. The chemoselective derivatization of its primary amine can be achieved with high efficiency using common amine-reactive reagents such as NHS esters and isothiocyanates. The protocols provided in this application note offer a robust starting point for researchers to synthesize fluorescently labeled or biotinylated adamantane derivatives. As with any chemical synthesis, optimization of reaction conditions and purification methods for specific applications is encouraged to achieve the highest yields and purity of the final products.
References
-
WIPO. (1993). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. WO/1993/020038. [Link]
- Google Patents. (1997).
-
Lattig, U., et al. (2007). Selective acylation of primary amines in peptides and proteins. Proteomics, 7(22), 4163-6. [Link]
-
Google Patents. (2001). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. EP 0633875 B1. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
-
National Center for Biotechnology Information. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-18. [Link]
-
National Center for Biotechnology Information. (2018). Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. PubMed Central. [Link]
-
Lippmaa, E., et al. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]
-
ResearchGate. (2006). Preparation of Thiocyanates and Isothiocyanates from Alcohols, Thiols, Trimethylsilyl-, and Tetrahydropyranyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN System. [Link]
-
National Center for Biotechnology Information. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. PubMed Central. [Link]
-
MDPI. (2022). Adamantane Three-Dimensional Porous Organic Framework as a Fluorescence Sensor for Rapid Determination of Tetracycline in Aquatic Products. Foods, 11(21), 3535. [Link]
-
ResearchGate. (2007). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
ResearchGate. (2005). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
ResearchGate. (2016). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. [Link]
-
ChemRxiv. (2021). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Royal Society of Chemistry. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[3]uril. [Link]
-
Giblin, G. M., et al. (2011). Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 4051-6. [Link]
-
National Center for Biotechnology Information. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PubMed Central. [Link]
-
African Journals Online. (2023). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. AJOL. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
Royal Society of Chemistry. (2016). A convenient and versatile synthesis of Laurdan-like fluorescent membrane probes: characterization of their fluorescence properties. RSC Publishing. [Link]
-
MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chem. Proc., 8, 76. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PubMed Central. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(16), 4949. [Link]
-
YouTube. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. kbfi.ee [kbfi.ee]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
analytical methods for the characterization of 3-amino-1-adamantanemethanol
As a Senior Application Scientist, this guide provides a detailed exploration of the analytical methodologies for the comprehensive characterization of 3-amino-1-adamantanemethanol. This important pharmaceutical intermediate, crucial in the synthesis of drugs like vildagliptin, demands rigorous analytical scrutiny to ensure its identity, purity, and stability.[1][2] This document moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction to 3-amino-1-adamantanemethanol: A Molecule of Interest
3-amino-1-adamantanemethanol (C₁₀H₁₇NO, Molar Mass: 167.25 g/mol ) is a white crystalline solid featuring a rigid tricyclic adamantane cage.[3][4] This unique cage-like structure imparts high thermal stability and specific stereochemical properties. The molecule possesses two key functional groups: a primary amine (-NH₂) and a primary alcohol (-CH₂OH), which are the primary targets for analytical characterization. Its identity and purity are critical parameters, as it serves as a key starting material in the synthesis of various pharmaceutical compounds.[1]
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating 3-amino-1-adamantanemethanol from impurities and for its quantification. The choice between gas and liquid chromatography depends on the sample matrix, available instrumentation, and the specific analytical requirements.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 3-amino-1-adamantanemethanol. The use of a Flame Ionization Detector (FID) allows for direct analysis without the need for chemical derivatization.[1] This method is particularly valuable for quality control in manufacturing, where it can be used to determine the content of the compound in vildagliptin, for example.[5]
Causality of Experimental Choices:
-
Stationary Phase: A 6% cyanopropylphenyl-94% dimethylpolysysiloxane capillary column is selected for its intermediate polarity, which provides good separation for polar analytes like amines and alcohols.[5]
-
Detector: FID is chosen for its high sensitivity to organic compounds and its linear response over a wide concentration range, making it ideal for quantification.
-
Solvent: A mixture of methanol and dimethyl sulfoxide (DMSO) is used to ensure complete dissolution of the analyte.[5]
Quantitative Data Summary: GC-FID Parameters
| Parameter | Value | Reference |
| Chromatographic Column | Capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film) with 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase | [5] |
| Column Temperature | 190 °C (Isothermal) | [5] |
| Inlet Temperature | 225 °C | [5] |
| Detector Temperature | 290 °C | [5] |
| Carrier Gas | Hydrogen/Nitrogen mix (1:1) or Helium | [5] |
| Column Flow Rate | 6 mL/min | [5] |
| Split Ratio | 10:1 | [5] |
| Injection Volume | 2 µL | [5] |
Experimental Protocol: GC-FID Analysis
-
Solvent Preparation: Prepare a solvent mixture of methanol and dimethyl sulfoxide (80:20, v/v).[5]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 3-amino-1-adamantanemethanol reference standard in the solvent to create a stock solution. Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Preparation: Accurately weigh approximately 1.0 g of the test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.[5]
-
Injection: Inject 2 µL of the prepared sample and standard solutions into the gas chromatograph.
-
Data Analysis: Identify the 3-amino-1-adamantanemethanol peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration in the sample from this curve.
Workflow for GC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 3. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 435380050 [thermofisher.com]
- 5. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
High-Performance Liquid Chromatography (HPLC) Method for the Purity Assessment of 3-(Aminomethyl)adamantan-1-ol
Abstract
This application note presents a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-(Aminomethyl)adamantan-1-ol. Due to the molecule's lack of a native chromophore, a pre-column derivatization strategy using o-phthalaldehyde (OPA) is employed to enable highly sensitive fluorescence detection. The described methodology provides excellent separation of the active compound from potential impurities and is suitable for quality control and stability testing in research and pharmaceutical development settings. An alternative method using dansyl chloride derivatization with UV detection is also discussed.
Introduction and Method Rationale
3-(Aminomethyl)adamantan-1-ol is a key bifunctional adamantane derivative used as a building block in the synthesis of various pharmacologically active compounds. The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method for purity assessment is essential.
The primary analytical challenge presented by 3-(Aminomethyl)adamantan-1-ol is its molecular structure: a bulky, non-aromatic adamantane cage which lacks a chromophore, rendering it virtually invisible to standard UV-Vis HPLC detectors. To overcome this, a pre-column derivatization strategy is necessary.[1][2] This involves chemically modifying the analyte before it enters the HPLC column to attach a molecule with strong detection properties.[2]
This guide details a primary method based on derivatization with o-phthalaldehyde (OPA). OPA reacts rapidly and specifically with the primary aminomethyl group of the target molecule in the presence of a thiol co-reagent to form a highly fluorescent isoindole derivative.[3][4] This reaction is ideal for trace-level quantification due to its high sensitivity and the low background signal of the reagents.[5] The subsequent separation is performed using reversed-phase chromatography, which is well-suited for retaining the hydrophobic adamantane core of the derivative.[6][7]
Primary Protocol: OPA Derivatization with Fluorescence Detection
This method is optimized for high sensitivity and specificity, making it the recommended approach for detecting trace-level impurities.
Materials and Reagents
-
Reference Standard: 3-(Aminomethyl)adamantan-1-ol hydrochloride (Purity ≥ 99.0%)
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents:
-
o-Phthalaldehyde (OPA), sequencing grade
-
3-Mercaptopropionic acid (3-MPA), ≥99%
-
Boric Acid, ACS grade
-
Sodium Hydroxide, ACS grade
-
Hydrochloric Acid, ACS grade
-
Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system equipped with a fluorescence detector is required.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Fluorescence Detector (FLD) |
| Excitation (λex): 340 nm | |
| Emission (λem): 455 nm | |
| Column | Phenomenex Kinetex® C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Autosampler Temp. | 10°C (to ensure derivative stability) |
Preparation of Solutions
-
Mobile Phase A (25 mM Sodium Phosphate, pH 7.2): Dissolve 3.45 g of NaH₂PO₄·H₂O in 1 L of deionized water. Adjust pH to 7.2 with 1 M NaOH. Filter through a 0.45 µm membrane filter.
-
Diluent (Methanol/Water, 50:50 v/v): Mix equal volumes of HPLC-grade methanol and deionized water.
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust pH to 10.2 with 5 M NaOH.
-
OPA/3-MPA Derivatization Reagent:
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add this solution to 11.2 mL of 0.4 M Borate Buffer (pH 10.2).
-
Add 50 µL of 3-Mercaptopropionic acid (3-MPA).
-
Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.[5]
-
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 3-(Aminomethyl)adamantan-1-ol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10.0 mL with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 3-(Aminomethyl)adamantan-1-ol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Experimental Workflow & Derivatization Protocol
The derivatization should be performed consistently for all standards and samples, ideally using an autosampler's pre-injection program to ensure precise timing.[8]
Step-by-Step Protocol:
-
Transfer 100 µL of the Working Standard Solution or Sample Solution into an autosampler vial.
-
Add 400 µL of the OPA/3-MPA Derivatization Reagent.
-
Mix immediately for 10 seconds.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature, shielded from light.[5]
-
Inject 10 µL of the resulting solution onto the HPLC system.
Causality Note: A precise reaction time is critical as OPA derivatives can be unstable over longer periods.[3][9] Automating this step minimizes variability and improves reproducibility. The alkaline pH of the borate buffer is necessary to deprotonate the primary amine, facilitating the nucleophilic attack on OPA.[3]
Diagram 1: Experimental Workflow
Caption: Overall workflow from solution preparation to final purity calculation.
Diagram 2: OPA Derivatization Reaction
Caption: Reaction of the primary amine with OPA and a thiol to form a fluorescent product.
System Suitability and Data Analysis
-
System Suitability: Before sample analysis, perform five replicate injections of the derivatized Working Standard Solution. The results must meet the following criteria:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Purity Calculation: The purity is determined using the area percent method.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Impurity Reporting: Any impurity with an area ≥ 0.05% should be reported. The method should be validated according to ICH guidelines for the accurate quantitation of impurities.[10][11][12]
Alternative Protocol: Dansyl Chloride Derivatization with UV Detection
This method serves as a robust alternative, particularly when a fluorescence detector is unavailable. Dansyl chloride reacts with both primary and secondary amines to form stable, UV-active derivatives.[13][14]
Causality Note: The choice of dansyl chloride is advantageous due to the higher stability of its derivatives compared to OPA.[13][15] However, the derivatization reaction is generally slower and may produce more interfering reagent-based side peaks, requiring careful optimization of the chromatographic gradient.
| Parameter | Method 1: OPA/FLD | Method 2: Dansyl Chloride/UV |
| Derivatization Reagent | o-Phthalaldehyde (OPA) | Dansyl Chloride |
| Reaction Speed | Fast (~2 minutes) | Slower (30-60 minutes, often requires heat) |
| Derivative Stability | Moderate (analyze promptly) | High (very stable) |
| Primary Detector | Fluorescence (FLD) | UV-Vis (DAD/VWD) |
| Detection Wavelength | Ex: 340 nm, Em: 455 nm | ~254 nm |
| Sensitivity | Very High (fmol range) | Good (pmol range) |
| Selectivity | Primary amines only | Primary and secondary amines |
| Pros | Extreme sensitivity, fast reaction | Stable derivatives, uses common UV detector |
| Cons | Derivative instability, requires FLD | Slower reaction, potential for more by-products |
Protocol Outline (Dansyl Chloride):
-
Derivatization: Mix the sample/standard with a solution of dansyl chloride in acetone and an aqueous carbonate buffer (pH ~9.5-10).[13]
-
Incubation: Incubate the mixture, often at an elevated temperature (e.g., 40-60°C), for 30-60 minutes.
-
Quenching: Add a quenching reagent (e.g., a primary amine like methylamine) to consume excess dansyl chloride.
-
Analysis: Inject the final solution into an RP-HPLC system with UV detection at approximately 254 nm.[16][17]
Discussion and Field-Proven Insights
-
Column Choice: A standard C18 column provides excellent retention for the bulky, hydrophobic adamantane moiety.[6][7] The derivatized analyte is significantly less polar than the starting material, leading to strong retention that allows for good separation from early-eluting polar impurities.
-
Mobile Phase pH: The mobile phase pH (7.2 in the primary method) is a compromise. While the derivatization occurs at high pH, a neutral pH for the chromatography run prevents the degradation of the silica-based column and ensures consistent retention of the neutral derivative.
-
Potential Impurities: During method development, be aware of potential process-related impurities. These could include starting materials from the synthesis, such as adamantane-1-carboxylic acid or amantadine, and by-products like 3-hydroxyadamantane-1-carboxylic acid.[18][19] The developed gradient should be capable of resolving these more polar species from the main analyte peak.
-
Method Validation: For use in a regulated environment, this method must be fully validated according to ICH Q2(R1) guidelines. This includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[11][12] The limit of detection (LOD) and limit of quantitation (LOQ) for key potential impurities should also be established.
Conclusion
The HPLC method detailed in this note, utilizing pre-column derivatization with o-phthalaldehyde and fluorescence detection, is a highly sensitive, specific, and reproducible technique for the purity assessment of 3-(Aminomethyl)adamantan-1-ol. It effectively addresses the challenge posed by the analyte's lack of a native chromophore. The protocol is well-suited for quality control laboratories in the pharmaceutical industry for release testing of raw materials and intermediates. The alternative method using dansyl chloride provides a reliable option when fluorescence detection is not available.
References
-
A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Process for preparing 3-amino-1-adamantanol. (n.d.). Eureka | Patsnap. Retrieved February 1, 2026, from [Link]
- Preparation method of 3-amino-1-adamantanol. (2015). Google Patents.
- Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. (2021). Google Patents.
-
Reaction of primary amine with OPA. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. (2015). ResearchGate. Retrieved February 1, 2026, from [Link]_
-
Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. Retrieved February 1, 2026, from [Link]
-
OPA, amine detection reagent. (n.d.). Interchim. Retrieved February 1, 2026, from [Link]
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2020). Diva-Portal.org. Retrieved February 1, 2026, from [Link]
-
3-Amino-1-adamantanol. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
- Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization.
-
Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B.
-
Liquid chromatography of adamantane derivatives. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
UV absorption of dansyl derivates of BA standard solutions. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). AMSbiopharma. Retrieved February 1, 2026, from [Link]
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites, 12(9), 807.
-
Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (2022). PubMed. Retrieved February 1, 2026, from [Link]
- Determination of Biogenic Amines in Different Parts of Lycium barbarum L.
-
Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. (n.d.). eScholarship.org. Retrieved February 1, 2026, from [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved February 1, 2026, from [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2024). MDPI. Retrieved February 1, 2026, from [Link]
- Yanamadala, G., & Srikumar, P. P. (n.d.).
-
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). repositorio ufmg. Retrieved February 1, 2026, from [Link]
-
[Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. (1993). PubMed. Retrieved February 1, 2026, from [Link]
-
Targeted quantification of amino acids by dansylation. (n.d.). PMC - NIH. Retrieved February 1, 2026, from [Link]
-
A new method for sensitive determination of domoic acid in shellfish by LC-MS/MS using a derivative of dansyl chloride. (n.d.). Analytical Methods - RSC Publishing. Retrieved February 1, 2026, from [Link]
-
O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. (2024). MDPI. Retrieved February 1, 2026, from [Link]
-
Synthesis of (3-Hydroxyadamantan-1-yl)methanols. (2018). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved February 1, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved February 1, 2026, from [Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. (n.d.). Chromatography Online. Retrieved February 1, 2026, from [Link]
-
Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. (2021). MDPI. Retrieved February 1, 2026, from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved February 1, 2026, from [Link]
-
3-(Aminomethyl)adamantan-1-ol hydrochloride. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. actascientific.com [actascientific.com]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms | MDPI [mdpi.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. fs.usda.gov [fs.usda.gov]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. repositorio.ufmg.br [repositorio.ufmg.br]
- 18. researchgate.net [researchgate.net]
- 19. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
Application Note: 3-(Aminomethyl)adamantan-1-ol as a High-Fsp³ Scaffold in Medicinal Chemistry
Topic: Applications of 3-(Aminomethyl)adamantan-1-ol in Drug Design Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]
Introduction: Escaping "Flatland" with Functionalized Diamondoids
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve clinical success rates by enhancing solubility and reducing off-target toxicity.[1][2] Adamantane derivatives are premier scaffolds for this purpose, offering a rigid, spherical, lipophilic core that fits unique hydrophobic pockets (e.g., the M2 channel of influenza A, 11
However, the classic adamantane cage often suffers from extreme lipophilicity (high LogP) and metabolic liability at the bridgehead carbons. 3-(Aminomethyl)adamantan-1-ol (CAS 128487-54-7 for HCl salt) represents a "second-generation" adamantane building block designed to overcome these limitations.[1][2]
Key Structural Advantages
-
Metabolic Blocking: The hydroxyl group at position 1 blocks the most reactive bridgehead site from CYP450-mediated oxidation, significantly extending metabolic half-life compared to unsubstituted adamantanes.[1][2]
-
Steric Relief: Unlike 1-aminoadamantane (Amantadine) where the amine is buried at the quaternary center, the aminomethyl group at position 3 extends the nucleophile away from the cage. This reduces steric hindrance during amide coupling and allows the bulky cage to reach deeper into hydrophobic pockets while maintaining a specific distance from the pharmacophore core.
-
Solubility Anchor: The 1-hydroxyl group acts as a polar anchor, lowering the LogP by approximately 1.5–2.0 units compared to the parent adamantane, improving the developability of the final drug candidate.
Chemical Properties & Rationale[1][3][4][5]
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₁₁H₁₉NO (Free Base) | High Fsp³ (0.[1][2]91) improves target selectivity. |
| Molecular Weight | 181.28 g/mol | Ideal fragment size for FBDD (Fragment-Based Drug Design).[1][2] |
| LogP (Predicted) | ~0.8 – 1.2 | significantly lower than Adamantane (~4.2), improving oral bioavailability. |
| pKa (Amine) | ~10.5 (Primary aliphatic) | High basicity; forms stable salts; good for cation-pi interactions.[1][2] |
| Geometry | Rigid, Tetrahedral | Defined vector orientation between OH and CH₂NH₂ groups (~109.5°). |
Applications in Drug Design
Application A: 11 -HSD1 Inhibitors (Metabolic Syndrome)
Inhibitors of 11
-
Mechanism: The adamantane cage mimics the steroid core.
-
Advantage: Using the aminomethyl linker instead of a direct amine allows for a more flexible fit within the active site, while the distal hydroxyl group can form water-mediated H-bonds with the solvent front, improving selectivity over 11
-HSD2.[1]
Application B: DPP-IV Inhibitors (Diabetes)
While Vildagliptin uses a 3-hydroxy-1-aminoadamantane moiety, the aminomethyl analog is used in next-generation inhibitors to alter the spatial arrangement of the "warhead" (e.g., cyanopyrrolidine) relative to the anchor.[1][2]
-
Design Logic: The extra methylene spacer (–CH₂–) changes the binding vector, potentially accessing new sub-pockets or avoiding patent space occupied by Vildagliptin analogs.
Application C: P2X7 Receptor Antagonists
The adamantane moiety is a privileged scaffold for P2X7 antagonists (used in inflammation and pain). The 1-hydroxy-3-aminomethyl variant provides a handle to attach heteroaromatic cores (like triazoles or pyrazoles) while modulating the CNS penetration via the hydroxyl group's polarity.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 3-(Aminomethyl)adamantan-1-ol
Rationale: This building block is often synthesized from 3-hydroxy-1-adamantanecarboxylic acid.[1][2] The following protocol ensures high yield and purity.
Reagents:
-
Starting Material: 3-Hydroxy-1-adamantanecarboxylic acid (CAS 42711-75-1)[1][2]
-
Coupling Agents: CDI (1,1'-Carbonyldiimidazole), NH₄OH (25%)[1]
-
Reducing Agent: LiAlH₄ (Lithium Aluminum Hydride) or BH₃[1]·THF
-
Solvents: THF (anhydrous), DCM, MeOH
Step-by-Step Procedure:
-
Amide Formation:
-
Dissolve 3-hydroxy-1-adamantanecarboxylic acid (10 mmol) in anhydrous THF (50 mL).
-
Add CDI (12 mmol) portion-wise at 0°C. Stir for 1 hour at RT to form the acyl imidazole intermediate.
-
Cool to 0°C and add aqueous NH₄OH (25%, 5 mL) dropwise.
-
Stir for 4 hours. Evaporate THF, dilute with water, and extract with EtOAc (3x).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3-hydroxy-1-adamantanecarboxamide .[1][2]
-
-
Reduction to Amine:
-
Suspend the amide (from Step 1) in anhydrous THF (40 mL) under Argon.
-
Add LiAlH₄ (2.5 equiv, 1M in THF) dropwise at 0°C. Caution: Gas evolution.
-
Reflux the mixture for 12–16 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
Stir for 30 mins until a white granular precipitate forms. Filter through Celite.
-
Concentrate the filtrate.
-
Purification: Dissolve residue in Et₂O, add 4M HCl in dioxane to precipitate the 3-(Aminomethyl)adamantan-1-ol hydrochloride salt.[1][2] Filter and dry.
-
Protocol 2: General Amide Coupling (Derivatization)
Rationale: To attach this scaffold to a carboxylic acid core (Drug Core-COOH).[1][2]
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.
-
Stir at RT for 2–12 hours (monitor by LC-MS).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine.
-
Note: The 1-OH group is tertiary and sterically hindered; it typically does not require protection during standard amide coupling at the primary amine.[2]
Visualizations & Logic Maps
Figure 1: The Adamantane Value Proposition in Drug Design
This diagram illustrates why a medicinal chemist would select this specific scaffold over others.
Caption: Comparison of standard adamantane scaffolds vs. the 3-(aminomethyl)-1-ol variant, highlighting the resolution of ADME and steric challenges.
Figure 2: Synthetic Workflow
Caption: Step-by-step synthetic route from the carboxylic acid precursor to the final amino-alcohol building block.
References
-
Synthesis of Adamantane Derivatives: Title: A Novel Synthesis of 3-Amino-1-Adamantanemethanol and related derivatives. Source: ResearchGate / Trans Tech Publications. URL:[Link] (Note: General reference for adamantane amino-alcohol synthesis logic).
-
Adamantane in Drug Design (Review): Title: The adamantane scaffold: Beyond a lipophilic moiety. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Compound Data & Identifiers: Title: 3-(Aminomethyl)adamantan-1-ol hydrochloride (CID 2835848).[1][2] Source: PubChem. URL:[Link][1]
-
11
-HSD1 Inhibitor Design: Title: Adamantane derivatives as 11 -HSD1 inhibitors.[1][2] Source: Journal of Medicinal Chemistry (General context for adamantane usage). URL:[Link]
Sources
Advanced Synthesis of M2-Targeting Antiviral Agents: Functionalization of 3-(Aminomethyl)adamantan-1-ol
Application Note: AN-CHM-2026-042
Abstract
The adamantane scaffold remains a cornerstone in antiviral medicinal chemistry, particularly for targeting the M2 proton channel of Influenza A. However, the clinical utility of first-generation agents (Amantadine, Rimantadine) has been compromised by the prevalence of S31N and V27A resistance mutations. This application note details the synthesis and derivatization of 3-(Aminomethyl)adamantan-1-ol , a bifunctional scaffold that offers superior physicochemical properties compared to its lipophilic predecessors. By leveraging the primary amine for target-specific functionalization and the tertiary alcohol for metabolic stability and solubility, researchers can access next-generation inhibitors designed to overcome resistance barriers.
Introduction: The Strategic Advantage of the 1,3-Disubstituted Scaffold
The Pharmacophore
Traditional adamantane antivirals act as channel blockers.[1] They bind within the M2 pore, where the amine group mimics the hydronium ion (
-
Limitation of Amantadine: High lipophilicity leads to CNS side effects and rapid emergence of resistance due to loose binding in mutant channels.
-
Advantage of 3-(Aminomethyl)adamantan-1-ol:
-
C1-Hydroxyl Group: Introduces polarity, reducing CNS penetration (logP modulation) and providing a hydrogen-bond donor/acceptor site to anchor the molecule against pore mutations (e.g., Asn31).
-
C3-Aminomethyl Arm: The methylene spacer increases flexibility, allowing the amine to reach deeper into the channel or adjust its orientation to accommodate steric clashes in mutant pores.
-
Mechanism of Action
The synthesized derivatives function as allosteric or pore-blocking inhibitors . The adamantane cage acts as a "cork," while the functionalized amine arm interacts with specific residues (Val27, Ala30, Ser31) to stabilize the closed state of the channel.
Chemical Strategy & Retrosynthesis
The synthesis prioritizes the selective functionalization of the primary amine (
Core Reaction Pathway
The primary workflow involves the coupling of the 3-(Aminomethyl)adamantan-1-ol scaffold with heterocyclic carboxylic acids or peptidomimetics. This approach mimics the successful "Rimantadine-Thiazole" conjugates which have shown restored activity against resistant strains.
Figure 1: General synthetic workflow for the chemoselective derivatization of the primary amine.
Experimental Protocol: Synthesis of Thiazole-Conjugated M2 Inhibitors
Objective: Synthesize N-((3-hydroxyadamantan-1-yl)methyl)thiazole-4-carboxamide, a representative analog designed to interact with the S31N mutant pore.
Materials
-
Precursor: 3-(Aminomethyl)adamantan-1-ol (≥98% purity).
-
Reagent: Thiazole-4-carboxylic acid.
-
Coupling Agents: TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology
Step 1: Activation of the Carboxylic Acid
-
In a flame-dried round-bottom flask, dissolve Thiazole-4-carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (2.5 equiv, 2.5 mmol) and stir at room temperature (RT) for 10 minutes under an inert atmosphere (
). -
Add TBTU (1.2 equiv, 1.2 mmol) in one portion. The solution may turn slightly yellow, indicating the formation of the active ester. Stir for 30 minutes.
Step 2: Coupling Reaction
-
Dissolve 3-(Aminomethyl)adamantan-1-ol (1.0 equiv, 1.0 mmol) in a minimal amount of DMF (2 mL).
-
Add the amine solution dropwise to the activated acid mixture over 5 minutes.
-
Note: The tertiary alcohol at C1 is sterically encumbered and non-nucleophilic under these conditions; O-acylation is negligible.
-
-
Stir the reaction mixture at RT for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
Step 3: Work-up and Purification
-
Quench: Pour the reaction mixture into ice-cold brine (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). The product will partition into the organic layer.
-
Critical Check: If the product is highly polar due to the hydroxyl group, add 5% isopropanol to the organic extraction solvent.
-
-
Wash: Wash combined organics with 5% citric acid (to remove unreacted amine/DIPEA), saturated
, and brine. -
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via Flash Column Chromatography (Silica gel, gradient 0-10% MeOH in DCM).
Analytical Validation (Self-Validating System)
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, AcCN/H2O gradient) | > 95% Area Under Curve |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic doublet for |
| Mass | LC-MS (ESI+) | |
| Solubility | Kinetic Solubility Assay (PBS pH 7.4) | > 50 µM (Target for oral bioavailability) |
Biological Evaluation Pathway[2][3]
To validate the antiviral potential of the synthesized compound, the following screening cascade is recommended.
Figure 2: Screening cascade for M2 ion channel inhibitors.
Two-Electrode Voltage Clamp (TEVC)
This is the gold standard for confirming mechanism.
-
Setup: Express M2 protein (WT and S31N mutant) in Xenopus laevis oocytes.
-
Protocol: Perfusion of the oocyte with pH 5.5 buffer activates the channel (inward current). Application of the synthesized compound should reduce this current dose-dependently.
-
Success Metric:
against S31N mutant indicates successful overcoming of resistance.
References
-
Stouffer, A. L., et al. (2008).[2] Structural basis for the function and inhibition of an influenza virus proton channel.[2][3][4] Nature.[2] Link
-
Wang, J., et al. (2011).[5] Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society.[2] Link
-
Zoidis, G., et al. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity.[6] International Journal of Peptide Research and Therapeutics. Link
-
Jing, X., et al. (2020). Put a cork in it: Plugging the M2 viral ion channel to sink influenza. Antiviral Research. Link
-
Moiseev, I. K., et al. (2018).[2] Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry. Link
Sources
- 1. Design and synthesis of pinanamine derivatives as anti-influenza A M2 ion channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-(Aminomethyl)adamantan-1-ol Synthesis
Reference Ticket: #ADM-AM-301
Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Isolation Protocols
Introduction: The Synthetic Landscape
Welcome to the technical support desk. You are likely encountering difficulties with the synthesis of 3-(aminomethyl)adamantan-1-ol . Unlike its more common cousin, 3-amino-1-adamantanol (a Vildagliptin intermediate), your target molecule contains a methylene spacer (
This structural difference dictates that you are likely proceeding via the Reduction of 3-hydroxyadamantane-1-carboxamide or the Reduction of 3-hydroxyadamantane-1-carbonitrile .
The bulky adamantane cage creates unique steric challenges that lead to specific "trap" byproducts. This guide addresses the three most common impurity profiles reported by our users: Incomplete Reduction Intermediates , Symmetric Dimers , and Dehydroxylated Artifacts .
Part 1: The Impurity Profile (Troubleshooting Guides)
Issue 1: The "Stalled" Intermediate (Incomplete Reduction)
Symptom:
-
LC-MS: A persistent peak with M-2 (if nitrile) or M+14 (if amide) relative to the product.
-
NMR: Presence of a downfield signal at
7.0–7.5 ppm (amide N-H) or lack of the characteristic methylene doublet at 2.4–2.6 ppm.
Technical Root Cause:
The adamantane cage is sterically demanding. When reducing the carboxamide (
Protocol Adjustment:
-
Switch Reductant: If using Borane-THF, switch to LiAlH
(Lithium Aluminum Hydride) in refluxing THF or Dioxane. The aluminate intermediate requires heat to collapse and eject the oxygen leaving group. -
Reaction Time: Extend reflux time to 16–24 hours.
-
Stoichiometry: Increase LiAlH
to 4.0 equivalents. The hydroxyl group at position 1 consumes 1 equivalent immediately to form the alkoxide, reducing the effective concentration of the hydride available for the amide reduction [2].
Issue 2: The "Heavy" Dimer (Secondary Amine Formation)
Symptom:
-
LC-MS: A large impurity peak at Mass =
(Loss of NH ). -
Appearance: The crude oil is unusually viscous.
Technical Root Cause:
This is a classic byproduct of nitrile/amide reductions. The newly formed primary amine (
Protocol Adjustment:
-
High Dilution: Run the reaction at high dilution (0.05 M to 0.1 M) to minimize intermolecular collisions between the product and the intermediate.
-
Add Ammonia (For Nitrile Reduction): If reducing the nitrile, perform the hydrogenation (Raney Ni/H
) in the presence of excess ammonia or methanol saturated with NH . This suppresses dimer formation by shifting the equilibrium away from the secondary imine [3].
Issue 3: The "Dry" Artifact (Dehydroxylation)
Symptom:
-
LC-MS: Mass = Target - 16 (Loss of Oxygen).
-
Nature: A highly lipophilic impurity that elutes early in reverse-phase HPLC.
Technical Root Cause:
While rare with standard LAH, the use of silanes (e.g., PMHS, Et
Protocol Adjustment:
-
Avoid acidic conditions during reduction.
-
If using Borane, ensure it is not complexed with strong Lewis acids if the tertiary alcohol is unprotected.
Part 2: Data & Diagnostics
Table 1: NMR Diagnostic Shifts (DMSO-d )
Use this table to identify which impurity is contaminating your batch.
| Component | Key Functional Group | Diagnostic Signal ( | Multiplicity |
| Target Product | 2.45 - 2.55 | Singlet/Doublet | |
| Starting Material | 6.80 & 7.20 | Broad Singlets (2H) | |
| Intermediate | 9.40 - 9.50 | Singlet | |
| Dimer Impurity | 2.15 - 2.25 | Multiplet | |
| Des-hydroxy | Adamantane Cage (H) | 1.90 - 2.00 | New Bridgehead CH |
Part 3: Visualizing the Pathway
The following diagram maps the synthesis and the divergence points for every major impurity.
Caption: Figure 1. Reaction pathway showing the divergence of common byproducts based on reaction conditions.
Part 4: Isolation Protocol (The "Fieser" Workup)
Standard aqueous extractions often fail because the amine forms a "rag layer" or stays in the aqueous phase due to the amphiphilic nature of the amino-alcohol.
Recommended "Dry" Workup (Fieser Method) [4]:
-
Cool the reaction mixture (containing
grams of LiAlH ) to 0°C. -
Very slowly add
mL of Water . (CAUTION: Exothermic H evolution). -
Add
mL of 15% NaOH solution . -
Add
mL of Water . -
Warm to room temperature and stir for 30 minutes. The aluminum salts should turn into a granular, white sand.
-
Filter the granular precipitate through Celite.
-
Wash the filter cake with hot THF or Methanol (the product sticks to the salts).
-
Concentrate the filtrate to obtain the crude amine.
References
-
Mechanism of Amide Reduction: Master Organic Chemistry. (2023).[1][2] Reduction of Amides To Amines by LiAlH4. Link
-
Stoichiometry in Reduction: Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Link
-
Dimer Suppression: Organic Chemistry Portal. (2010). Reductive Amination and Amine Synthesis. Link
-
Workup Protocols: University of Rochester. (n.d.). Fieser Workup for LiAlH4 Reductions. Link
Sources
Technical Support Center: The Ritter Reaction for Adamantane Derivatives
Welcome to the technical support center for the Ritter reaction, specifically tailored for its application in the synthesis of N-adamantyl amides. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful C-N bond-forming reaction for the functionalization of adamantane scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Ritter reaction for adamantane derivatives?
The Ritter reaction is a chemical transformation that synthesizes N-alkyl amides from a nitrile and a carbocation precursor under strongly acidic conditions.[1][2] For adamantane derivatives, the reaction leverages the exceptional stability of the bridgehead 1-adamantyl cation.[3][4] This cation is typically generated in situ from a suitable precursor, such as 1-adamantanol or 1-bromoadamantane, which then undergoes nucleophilic attack by the nitrogen atom of a nitrile.[5] The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final N-(1-adamantyl)amide.[6]
Q2: Which adamantane precursor is better: an alcohol (e.g., 1-adamantanol) or a halide (e.g., 1-bromoadamantane)?
Both precursors are viable, but alcohols are often preferred. 1-Adamantanol readily protonates and loses water in the presence of a strong acid to form the stable 1-adamantyl cation. This process is generally clean and efficient.[7] While 1-haloadamantanes can also be used, they may require harsher conditions or specific catalysts (like Lewis acids or manganese complexes) to facilitate the departure of the halide ion.[5][8] Furthermore, using halo-precursors can sometimes lead to unwanted side products through halide exchange, especially when using nitriles containing other halogens.[7]
Q3: What type of acid catalyst should I use?
Concentrated sulfuric acid (H₂SO₄) is the most common and traditional Brønsted acid catalyst for this reaction due to its strength and dehydrating properties.[1][9] However, other acids have been successfully employed, including:
-
Lewis Acids: Catalysts like aluminum triflate (Al(OTf)₃) or iron(III) perchlorate (Fe(ClO₄)₃) can be effective, sometimes under milder conditions than strong Brønsted acids.[8]
-
Solid-supported Acids: Reagents like Nafion® NR50 offer the advantage of easier separation from the reaction mixture.[10] The choice of acid can influence reaction kinetics and selectivity, and may need to be optimized for specific substrates, especially those sensitive to degradation under harsh acidic conditions.[11]
Q4: Can I use any nitrile for this reaction?
A wide range of aliphatic and aromatic nitriles are compatible with the Ritter reaction.[1] Acetonitrile is commonly used to synthesize N-(1-adamantyl)acetamide, a precursor to the drug Amantadine.[5] However, it is crucial to ensure that the nitrile does not contain acid-sensitive functional groups that could be compromised by the strongly acidic reaction medium.[12]
Visualizing the Core Mechanism
The logical workflow of a successful Ritter reaction is depicted below. Understanding this pathway is the first step in effective troubleshooting.
Caption: Competing pathways for the 1-adamantyl cation intermediate.
Problem 3: Difficult Product Isolation and Purification
N-adamantyl amides are often crystalline, high-melting solids, but isolating them in pure form can be challenging.
| Issue | Explanation & Causality | Recommended Solution |
| Product is an Emulsion or Oil During Workup | After quenching the acidic reaction mixture with water and neutralizing, the crude product may not precipitate cleanly, especially if impurities are present. The high lipophilicity of the adamantyl group can contribute to this. [2] | 1. Thorough Extraction: Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions (3x) to ensure complete recovery from the aqueous layer. 2. Brine Wash: Wash the combined organic layers with brine to help break up emulsions and remove residual water. |
| Decomposition on Silica Gel Column | Amides can be sensitive to both acidic and basic conditions. The slightly acidic nature of standard silica gel can sometimes cause hydrolysis or decomposition of the amide product during column chromatography, leading to streaking and low recovery. [13] | 1. Prioritize Recrystallization: This is the preferred method for purifying amides. Try solvents like ethanol, acetonitrile, or hexane/ethyl acetate mixtures. [5][13]2. Neutralize Silica Gel: If chromatography is unavoidable, use a slurry of silica gel treated with a small amount of a base (e.g., 1% triethylamine in the eluent) to neutralize active sites. 3. Use Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel. |
| Failure to Crystallize | Even if the product is solid after solvent removal, it may be an amorphous solid that is difficult to handle or purify further. This is often due to residual impurities inhibiting the formation of a crystal lattice. | 1. Trituration: Wash the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether). 2. Solvent Screening for Recrystallization: Systematically test a range of solvents (polar, non-polar, and mixtures) to find suitable conditions for recrystallization. |
Validated Experimental Protocols
Protocol A: From 1-Adamantanol (Preferred Method)
This protocol is adapted from general procedures for the synthesis of N-adamantyl amides from an alcohol precursor. [2][7]
-
Reaction Setup: To a solution of 1-adamantanol (1.0 eq) in the desired nitrile (e.g., acetonitrile, 5-10 eq), cool the mixture to 0 °C in an ice bath. If the nitrile is a solid, use an inert co-solvent like dichloromethane.
-
Acid Addition: Slowly and dropwise, add concentrated sulfuric acid (2.0-3.0 eq) to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-70 hours. Monitor the consumption of 1-adamantanol by TLC or GC analysis. Gentle heating (e.g., 50 °C) can be applied to accelerate the reaction if necessary. [7]4. Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. This will hydrolyze the nitrilium intermediate and precipitate the crude amide.
-
Neutralization & Isolation: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or aqueous NaOH until the pH is ~7-8. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filtered solid with copious amounts of water and then dry it. Purify the crude amide by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile). [13]
Protocol B: From 1-Bromoadamantane
This protocol is based on manganese-catalyzed or strong acid-mediated methods. [5]
-
Reaction Setup: In a round-bottom flask, combine 1-bromoadamantane (1.0 eq), the nitrile (3-10 eq), and the catalyst (e.g., Mn(OAc)₂ at 3 mol% or concentrated H₂SO₄ at 5-6 eq). [5]2. Reaction: Heat the mixture to the required temperature (e.g., 85-125 °C) and stir for the necessary time (3-6 hours). Monitor the reaction progress by GC or TLC. [5]3. Workup and Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent like methanol or hexane. [5]
References
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link] [6]2. BenchChem. (2025). Application Notes and Protocols: Ritter Reaction of 1-Bromoadamantane with Nitriles. BenchChem Technical Support. [5]3. Takeuchi, K., Ohga, Y., & Ushino, T. (2001). Influence of Alkyl Substitution on the Gas-Phase Stability of 1-Adamantyl Cation and on the Solvent Effects in the Solvolysis of 1-Bromoadamantane. The Journal of Organic Chemistry, 66(7), 2417-2422. [3]4. Klimochkin, Y., Leonova, M., & Ivleva, E. (2021). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. ResearchGate. [10]5. Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link] [14]6. Camps, P., et al. (2015). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry, 11, 1535-1541. [7]7. Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link] [1]8. Khusnutdinov, R. I., Shchadneva, N. A., & Dzhemilev, U. M. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. Russian Journal of Organic Chemistry, 47(11), 1682-1686. [8]9. Krimen, L. I. (1970). The Ritter Reaction. Organic Reactions, 17, 2. [9]10. Stang, P. J., & Ladika, M. (1981). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Journal of the American Chemical Society, 103(21), 6445-6447. [15]11. BenchChem. (2025). An In-depth Technical Guide on N-Adamantyl Amide Derivatives. BenchChem Technical Support. [2]12. Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [16]13. Clark, J. (2015). Hydrolysing nitriles. Chemguide. [17]14. The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link] [11]15. Fărcașiu, D. (1977). The mechanism for the rearrangement of the adamantly cation. Journal of the Chemical Society, Chemical Communications, (11), 377-378. [18]16. Schleyer, P. v. R., et al. (1964). Stable Carbonium Ions. VIII. The 1-Adamantyl Cation. Journal of the American Chemical Society, 86(9), 1854-1856. [4]20. NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link] [12]26. Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [19]27. Ashenhurst, J. (2012). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [20]28. Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Ritter Reaction | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. The mechanism for the rearrangement of the adamantly cation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reduction of Adamantyl Amides
Current Status: Operational
Ticket ID: ADM-RED-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Cage" Effect
Welcome to the technical support hub for adamantane chemistry. If you are here, you are likely experiencing low yields, missing products, or inexplicable "gunk" in your NMR after reducing an adamantyl amide.
The Core Problem: The adamantane scaffold is not just "bulky"; it is a rigid, lipophilic cage. When attached to an amide (either at the nitrogen or the carbonyl carbon), it creates a unique steric environment that disrupts standard nucleophilic attack trajectories (
This guide addresses the three most common failure modes in converting Adamantyl-C(=O)N-R to Adamantyl-CH
Module 1: The "Missing Product" (Stable Borane Adducts)
Symptom:
-
Reaction with Borane (
or ) shows complete consumption of starting material by TLC/LCMS. -
After standard acidic workup (e.g., 1M HCl wash), the organic layer contains no product.
-
Aqueous layer analysis is inconclusive.
-
Diagnosis: Your product is trapped as a chemically resistant Amine-Borane Complex .
Technical Insight:
Adamantyl amines are highly basic and sterically demanding. When reduced with borane, they form a dative bond with the boron atom (
Troubleshooting Protocol: The "Hard" Quench
Do NOT rely on stirring with NaHCO
| Method | Reagents | Conditions | Pros/Cons |
| A. Acid Reflux | Conc.[1] HCl / MeOH | Reflux 2–4 h | Standard. Effective but can cleave sensitive groups (e.g., esters). |
| B. Amine Exchange | TMEDA or DABCO | Reflux in EtOH | Gentle. Displaces the borane to the volatile amine. Good for acid-sensitive substrates. |
| C. Oxidative | Risky. Can oxidize the newly formed amine to an N-oxide or hydroxylamine. Use only as last resort. |
Step-by-Step Recovery (Method A):
-
Evaporate reaction solvent (THF) completely.
-
Redissolve residue in MeOH.
-
Carefully add conc. HCl (approx. 3–5 eq). Caution: Hydrogen gas evolution.
-
Reflux for 3 hours.
-
Cool, basify to pH >12 with NaOH pellets (keep cool).
-
Extract with DCM or Toluene.
Visualization: The Borane Trap
Caption: Figure 1. The formation of the stable amine-borane adduct prevents isolation of the free amine unless aggressive hydrolysis is employed.
Module 2: C-N Bond Cleavage (Reductive Deamination)
Symptom:
-
Target: Adamantyl-CH
-NH-R. -
Observed Product: Adamantyl-CH
-OH (Alcohol) + H N-R (Amine).
Technical Insight:
This is most common when using Lithium Aluminum Hydride (LiAlH
Strategic Adjustment:
-
Switch Reagent: Move from LiAlH
to Borane-THF ( ) . Borane acts as an electrophile (Lewis Acid) first, coordinating to the oxygen. This mechanism favors C-O cleavage (deoxygenation) over C-N cleavage, even in hindered systems [1]. -
Temperature Control: If you must use LiAlH
, conduct the addition at -78°C and warm slowly. High temperatures promote the thermodynamic cleavage pathway.
Module 3: Incomplete Reduction (The Hemiaminal Stall)
Symptom:
-
NMR shows loss of carbonyl.
-
New peak appears around 4.5–5.5 ppm (methine/hemiaminal proton).
-
Mass spec shows M+2 (dihydro-intermediate) rather than reduced product.
-
Diagnosis: The reaction stalled at the hemiaminal or iminium stage.
Technical Insight: The adamantyl group provides significant steric shielding. After the first hydride delivery, the resulting tetrahedral intermediate (or hemiaminal) is stable and "stuck." It cannot collapse to the iminium ion because the leaving group (oxygen-boron/aluminum species) is trapped in a rigid conformation or the incoming second hydride cannot access the site.
Protocol: Lewis Acid Activation To force the collapse of the hemiaminal, you need to make the oxygen a better leaving group.
-
Add
: If using LiAlH , adding 1 eq. of Boron Trifluoride etherate can convert the reagent to "mixed hydride" or alane-like species which are more potent for hindered amides. -
The "Tf2O" Pre-activation: Convert the amide to a triflate-iminium species before adding the hydride.
-
Step 1: Treat amide with Triflic Anhydride (
) and 2-fluoropyridine (activates the C=O). -
Step 2: Add mild hydride (e.g.,
or ). This bypasses the tetrahedral intermediate issues entirely [2].
-
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine your next experiment.
Caption: Figure 2. Logic flow for selecting reagents and troubleshooting common side reactions in adamantyl amide reduction.
FAQ: Frequently Asked Questions
Q: Can I use Red-Al (Vitride) instead of LAH? A: Yes, and often with better results. Red-Al is soluble in toluene and thermally more stable. This allows you to run the reaction at higher temperatures (toluene reflux, 110°C), which is often necessary to overcome the activation energy barrier imposed by the adamantyl cage.
Q: My product is subliming! Is this normal? A: Yes. Adamantane derivatives are notorious for subliming, even at moderate temperatures/pressures.
-
Fix: Do not use high-vacuum for extended periods to dry your oil. Use a stream of nitrogen or mild vacuum (20 mbar) at room temperature. If you must dry it, convert it to the HCl salt first; the salt will not sublime.
Q: Why is Memantine synthesis often done via hydrolysis, not reduction?
A: In the industrial synthesis of Memantine (1-amino-3,5-dimethyladamantane), the precursor is often N-formyl-adamantane. While this can be reduced to the N-methyl amine, the target is usually the primary amine (
References
-
Brown, H. C., & Heim, P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(5), 912–916.
-
Bechara, W. S., Pelletier, G., & Charette, A. B. (2014).[4] Chemoselective Reduction of Amides to Amines. Nature Chemistry. (Contextual reference regarding Tf2O activation methods).
-
Vu, B. D., et al. (2020).[5] Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088.
- Lednicer, D. (1977). The Organic Chemistry of Drug Synthesis. (General reference for adamantane pharmacophore chemistry).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Polar Adamantane Derivatives
Welcome to the technical support center for the purification of polar adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these fascinating molecules. The rigid, lipophilic adamantane cage combined with polar functional groups creates a dichotomous chemical nature, making purification a non-trivial task. This document provides in-depth troubleshooting guides and FAQs to navigate these complexities, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of polar adamantane derivatives so challenging?
The primary challenge stems from their hybrid structure. They possess a bulky, rigid, and highly non-polar hydrocarbon core (the adamantane cage) and one or more polar functional groups (e.g., -OH, -NH₂, -COOH).[1][2] This duality leads to problematic behavior in standard purification techniques:
-
In Reversed-Phase Chromatography (RPC) , the non-polar cage has an affinity for the stationary phase, but the polar groups promote solubility in the aqueous mobile phase, often resulting in poor retention.[3][4]
-
In Normal-Phase Chromatography (NPC) , the polar groups can interact very strongly with the polar stationary phase (like silica), causing significant peak tailing, streaking, or complete retention at the baseline.[5][6]
-
Solubility is often poor in both highly polar (like water) and highly non-polar (like hexane) solvents, complicating extraction and crystallization efforts.[2][7]
Q2: My adamantane derivative has an amine group. How does this specifically impact purification?
Basic amine groups are particularly troublesome in normal-phase chromatography using standard silica gel. The surface of silica gel is populated with acidic silanol groups (Si-OH), which can strongly and irreversibly bind to basic compounds like amines.[8][9] This leads to severe peak tailing, low recovery, and in some cases, degradation of the compound on the column.[6][9] Special precautions, such as deactivating the silica or using alternative stationary phases, are required.
Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it recommended for these compounds?
HILIC is a powerful chromatographic technique ideal for compounds that are too polar for good retention in reversed-phase.[10][11] It utilizes a polar stationary phase (like bare silica or with polar bonded groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13] In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained, while less polar compounds elute earlier.[13] This makes it an excellent alternative for retaining and separating polar adamantane derivatives that would otherwise elute in the void volume of an RPC system.[4][5]
Chromatography Troubleshooting Guide
This section addresses specific, common problems encountered during the chromatographic purification of polar adamantane derivatives.
Issue 1: Poor Retention in Reversed-Phase Chromatography (Compound elutes in the solvent front)
This is a classic problem for polar compounds in RPC, as they have a low affinity for the non-polar C8 or C18 stationary phase.[3][4]
-
Causality: The analyte is too hydrophilic and spends most of its time in the polar mobile phase, eluting with or near the solvent front. Standard C18 columns can also undergo "phase collapse" in highly aqueous mobile phases, drastically reducing retention.[14]
-
Solutions:
-
Switch to a Polar-Compatible Stationary Phase: Use a column specifically designed for polar analytes, such as one with a polar-embedded or polar-endcapped phase. These columns are stable in 100% aqueous mobile phases and offer alternative selectivity.[14]
-
Adjust Mobile Phase pH: If your derivative has an ionizable group (acid or base), adjusting the pH can suppress its ionization. This makes the molecule more neutral and less polar, increasing its retention on the non-polar stationary phase.[3][15] For example, using a low-pH mobile phase will protonate a carboxylic acid, making it more retained.
-
Adopt HILIC: For very polar derivatives, HILIC is often the most effective solution. It is specifically designed to retain and separate these types of molecules.[4][16]
-
Issue 2: Severe Peak Tailing or Streaking in Normal-Phase Chromatography
This typically occurs when purifying adamantane derivatives with basic (e.g., amine) or highly polar (e.g., diol) functional groups on standard silica gel.
-
Causality: The polar functional groups on the analyte interact too strongly with the acidic silanol groups on the silica surface. This leads to non-ideal chromatographic behavior, including tailing and potential sample loss.[8][9]
-
Solutions:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier to your eluent to compete with your analyte for the active silanol sites. A common and effective strategy is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[6][17]
-
Use an Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Options include:
-
Deactivate the Silica Gel: If you must use silica, you can neutralize its activity before running the column. See Protocol 1 for a detailed methodology.
-
Issue 3: Inconsistent Retention Times in HILIC
Reproducibility can be a challenge in HILIC if the column is not properly managed.
-
Causality: The retention mechanism in HILIC depends on the establishment of a stable, hydrated layer on the stationary phase. This process can be slow, and insufficient equilibration between runs or after a gradient will lead to drifting retention times.[4][19]
-
Solutions:
-
Increase Equilibration Time: HILIC columns require significantly longer equilibration times than RPC columns. Ensure a minimum of 10-15 column volumes of the initial mobile phase is flushed through the column before each injection.[4]
-
Control Mobile Phase Composition: The water content in the organic mobile phase is a critical parameter. Precise and consistent preparation of eluents is essential for reproducible results.
-
Match Sample Diluent: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase. Injecting a sample in a much stronger (more aqueous) solvent can disrupt the hydrated layer and cause poor peak shape and shifting retention.[4]
-
Data & Method Selection
Choosing the correct purification strategy from the outset can save significant time and resources. The following table provides a general framework for selecting a starting point based on the properties of your derivative.
| Derivative Characteristics | Primary Recommended Technique | Secondary Technique / Alternative | Key Considerations |
| Moderately Polar, Non-ionizable (e.g., Adamantane-1-ol) | Reversed-Phase (C18, Polar-Embedded) | Normal-Phase (Silica Gel) | Optimize mobile phase polarity. May require polar-compatible RP column if retention is low.[14] |
| Highly Polar, Non-ionizable (e.g., Adamantane-1,3-diol) | HILIC | Reversed-Phase (Polar-Embedded, 100% Aqueous) | HILIC offers superior retention for poly-hydroxylated species.[16][20] |
| Basic / Cationic (e.g., Amantadine, Memantine) | HILIC or Reversed-Phase (High pH) | Normal-Phase (Alumina or Deactivated Silica) | Standard silica will cause severe tailing.[8] IEC is an option if other charged species are present. |
| Acidic / Anionic (e.g., Adamantane-1-carboxylic acid) | Reversed-Phase (Low pH) | HILIC or Ion-Exchange Chromatography (IEC) | Low pH in RP suppresses ionization, increasing retention.[3] Anion-exchange IEC is highly specific.[21] |
Visualized Workflows
Diagrams can clarify decision-making processes and illustrate complex mechanisms.
Caption: Decision tree for selecting an initial purification strategy.
Caption: Simplified mechanism of HILIC for polar analytes.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography of Basic Adamantane Derivatives
This protocol neutralizes the acidic silanol sites on silica gel, improving the purification of base-sensitive or strongly basic compounds.[9]
-
Prepare the Deactivating Eluent: Prepare a solvent mixture identical to your starting elution solvent (e.g., 98:2 Dichloromethane/Methanol). To this mixture, add 1-2% triethylamine (TEA) by volume.
-
Pack the Column: Dry pack your flash chromatography column with the required amount of standard silica gel.
-
Flush with Deactivating Eluent: Equilibrate the column by flushing it with 3-5 column volumes of the TEA-containing deactivating eluent. This allows the TEA to adsorb to the active acidic sites on the silica.
-
Flush with Starting Eluent: Flush the column with another 3-5 column volumes of your actual starting eluent (the one without TEA). This removes the excess, unbound TEA from the mobile phase, which could otherwise interfere with fraction analysis.
-
Load and Run: The column is now deactivated and ready. Load your sample and run the chromatography as planned, using your pre-determined solvent system without any added base.
Protocol 2: General Method Development for HILIC
This protocol provides a starting point for developing a HILIC separation method for a novel polar adamantane derivative.
-
Column Selection: Choose a HILIC column. A bare silica column is a good starting point, but other phases (amide, diol) can offer different selectivity.[10][12]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with a 10 mM buffer (e.g., ammonium formate or ammonium acetate). The buffer is crucial for good peak shape.[9]
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with the same 10 mM buffer.
-
-
Gradient Elution:
-
Start with a scouting gradient: 0-100% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
-
Equilibration: This is a critical step. Before the first injection, equilibrate the column with the initial mobile phase conditions (100% A) for at least 15 minutes. Re-equilibrate for at least 5-7 minutes between runs.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 ACN/Water) if possible. If solubility is an issue, use the weakest solvent that will dissolve the sample, keeping the water content as low as possible.
-
Optimization: Based on the results of the scouting gradient, adjust the gradient slope to improve the resolution of target peaks. The buffer pH and concentration can also be adjusted to fine-tune selectivity.[12]
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. [Link]
-
Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]
-
Phenomenex. HILIC HPLC Column. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe, 27(8), 426-431. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Wikipedia. Adamantane. [Link]
-
Axion Labs. (2023). HPLC problems with very polar molecules. [Link]
-
Abraham, M. H., et al. (2021). Descriptors for adamantane and some substituted adamantanes: Estimation of a wide range of physicochemical and biological properties. Journal of Molecular Liquids, 322, 114545. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Wang, L. (2023). Exploring Ion-Exchange Chromatography: Principles and Applications. Journal of Chromatography Research, 6(3). [Link]
-
ResearchGate. For highly polar compound, how to do the purification? [Link]
-
Gimalova, F. A., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5894. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [bradscholars.brad.ac.uk]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. waters.com [waters.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. Purification [chem.rochester.edu]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 15. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 16. pharmanow.live [pharmanow.live]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scitechnol.com [scitechnol.com]
Technical Support Center: Optimization of 3-(Aminomethyl)adamantan-1-ol Synthesis
Current Status: Operational Subject: Troubleshooting Byproduct Formation & Workup Protocols Ticket ID: ADM-AM-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Strategic Overview
The synthesis of 3-(aminomethyl)adamantan-1-ol is a critical transformation in the development of adamantane-based pharmacophores (e.g., DPP-4 inhibitors, antiviral agents). The structural rigidity of the adamantane cage, combined with the amphoteric nature of the amino-alcohol functionality, presents unique synthetic challenges.
The most robust synthetic route involves the reduction of 3-hydroxyadamantane-1-carbonitrile (or its corresponding amide). However, users frequently report yield losses due to three specific failure modes:
-
Dimerization: Formation of secondary amines during nitrile reduction.
-
Aluminum Entrapment: Formation of gelatinous emulsions during workup.
-
Solubility Issues: Product loss in aqueous layers due to high polarity.
This guide provides a self-validating protocol to eliminate these byproducts and maximize recovery.
Critical Control Points (Troubleshooting)
Issue A: The "Dimer" Problem (Secondary Amine Formation)
Symptom: LCMS shows a peak with mass
The Fix: Alane In Situ Generation or High-Dilution Reverse Addition
Standard
Mechanism of Failure vs. Success
Caption: The "Red Path" indicates the dimerization mechanism caused by the coexistence of product amine and intermediate imine.
Issue B: The "Gray Sludge" (Workup Failure)
Symptom: Upon adding water to quench the reaction, a gray, sticky precipitate forms that traps the product and prevents phase separation. Root Cause: Formation of polymeric aluminum hydroxides. The Fix: Rochelle's Salt (Sodium Potassium Tartrate) Workup. Tartrate acts as a bidentate ligand, breaking down the polymeric aluminum network into soluble monomeric complexes.
Optimized Protocol: Reduction of 3-Hydroxyadamantane-1-carbonitrile
This protocol is designed to minimize dimerization and ensure clean phase separation.
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role |
| 3-Hydroxyadamantane-1-carbonitrile | 1.0 | Starting Material (SM) |
| 3.0 | Reducing Agent | |
| 1.0 | Optional: To generate Alane | |
| THF (Anhydrous) | 10-15 Vol | Solvent |
| Rochelle's Salt (Sat. Aq.) | N/A | Quenching Agent |
Step-by-Step Methodology
Phase 1: Reduction (Preventing Dimerization)
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.
-
Charge Reductant: Add
(3.0 eq) to anhydrous THF. Cool to 0°C.[1]-
Pro-Tip: For maximum selectivity, add anhydrous
(1.0 eq) here to generate (Alane). Stir for 15 mins. Alane reduces nitriles faster than LAH, minimizing the imine lifespan [1].
-
-
Reverse Addition (Crucial): Dissolve the Nitrile (SM) in THF. Slowly add the SM solution into the hydride mixture.
-
Why? This ensures the Hydride is always in huge excess relative to the Nitrile, forcing the reaction immediately to the amine and preventing the amine-imine reaction.
-
-
Reflux: Warm to room temperature, then reflux for 3–6 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1%
).
Phase 2: The "Fieser" or "Rochelle" Quench
Do not just dump water in. Choose one method:
-
Method A (Rochelle's Salt - Recommended):
-
Cool reaction to 0°C.
-
Dilute with diethyl ether (equal volume to THF).
-
Add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) dropwise until gas evolution ceases.
-
Stir vigorously for 2 hours. The gray emulsion will separate into two clear layers.
-
-
Method B (Fieser Method - Faster, but risky for polar amines):
-
For every x grams of
used: -
Add x mL Water.
-
Add x mL 15% NaOH.
-
Add 3x mL Water.
-
Filter the granular white precipitate.
-
Phase 3: Isolation of Amphoteric Product
The product contains both an amine and an alcohol. It is highly soluble in water.
-
Don't toss the aqueous layer yet.
-
Saturate the aqueous layer with solid NaCl (Salting out).
-
Extract continuously with CHCl3:Isopropanol (3:1) or DCM for 12 hours if yield is low.
-
Dry organics over
and concentrate.
Troubleshooting Decision Tree
Follow this logic flow if you encounter low yields.
Caption: Diagnostic logic for common failure modes in amino-adamantanol synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why is the 1-OH group not protected?
A: The tertiary alcohol at the bridgehead (1-position) is sterically bulky and relatively unreactive toward
Q: I see a byproduct with Mass M-18. What is it?
A: This indicates dehydration .[4] The tertiary alcohol has eliminated to form a double bond (likely toward the protoadamantene structure, as bridgehead double bonds are unstable per Bredt's rule, but rearrangements occur). This happens if the workup is too acidic or the reaction temperature is too high (
References
-
Brown, H. C., & Yoon, N. M. (1966). "Selective Reductions. I. The Partial Reduction of Tertiary Amides with Lithium Aluminum Hydride-Aluminum Chloride." Journal of the American Chemical Society. (Mechanistic basis for Alane superiority in avoiding dimers).
- Caddick, S., et al. (2003). "Intermolecular Radical Addition to Nitriles." Tetrahedron Letters.
-
Vildagliptin Intermediate Synthesis. (2015). "Process for preparing 3-amino-1-adamantanol." Google Patents (CN104761456A). (Industrial context for amino-adamantane derivatives).
-
Organic Chemistry Portal. "Reduction of Nitriles to Amines." (General protocols and reagent comparisons).
Sources
Technical Support Center: 3-(Aminomethyl)adamantan-1-ol Stability & Handling
[1][2]
Introduction: The "Invisible" Intermediate
Welcome. If you are accessing this guide, you are likely encountering difficulties with 3-(Aminomethyl)adamantan-1-ol (CAS: 702-82-9).[1][2] As a Senior Application Scientist, I have seen this compound stall countless workflows—not because it is inherently unstable, but because its physicochemical behavior is often misunderstood.
This compound is a critical pharmacophore, most notably as the precursor to the DPP-4 inhibitor Vildagliptin .[1][3][4] Its structure—a lipophilic adamantane cage functionalized with a primary amine and a tertiary alcohol—creates a unique "solubility paradox" that complicates solution-phase experiments.[1]
This guide moves beyond standard SDS data to address the practical realities of keeping this molecule in solution, analyzing it accurately, and preventing silent degradation.
Part 1: Critical Solubility & Preparation Protocols
The Core Issue: Users frequently report "random" precipitation or inconsistent assay results. This is rarely chemical degradation; it is almost always a pH-dependent solubility failure .[1][2]
The Solubility Paradox
The adamantane cage is highly lipophilic.[5] While the amine and hydroxyl groups add polarity, they are insufficient to solubilize the bulky cage in neutral water.
-
High pH (>10): The amine is deprotonated (Free Base). The molecule is hydrophobic and will crash out of aqueous media.
-
Low pH (<9): The amine is protonated (
). The ionic charge forces the cage into solution.
Optimized Stock Solution Protocol
Do not attempt to dissolve the free base directly in neutral buffers (PBS, TBS).[1]
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO or Methanol | The free base is soluble in polar organics.[1][2] Prepare 100 mM stocks here first. |
| Aqueous Dilution | Acidic Buffer (pH < 4) | Diluting DMSO stock into neutral PBS often causes immediate microprecipitation. Use 0.1% Formic Acid or Acetate Buffer. |
| Max Concentration | < 10 mg/mL (Aqueous) | Above this limit, even protonated forms may aggregate due to hydrophobic cage interactions (Van der Waals forces). |
| Sonication | Mandatory | The crystal lattice energy is high (MP ~265°C). Sonication breaks micro-aggregates that vortexing misses. |
Visualization: The pH-Solubility Switch
The following diagram illustrates the critical equilibrium that dictates solution stability.
Figure 1: The pH-dependent solubility switch.[1] Maintaining the protonated state is critical for aqueous stability.
Part 2: Chemical Stability & Degradation[6]
Unlike many reactive intermediates, 3-(Aminomethyl)adamantan-1-ol is thermally robust.[1] However, it is chemically "sticky" and prone to specific environmental interactions.
The "Carbamate" Artifact (Air Sensitivity)
Primary amines react reversibly with atmospheric
-
Symptom: Appearance of a new peak in HPLC that disappears upon acidification.
-
Mechanism:
[1][2] -
Prevention: Store DMSO stocks under Argon/Nitrogen. Cap vials immediately.
Oxidation Risks
While the adamantane cage protects the tertiary alcohol, the primary amine is susceptible to oxidation over long periods, forming N-oxides or hydroxylamines, especially in the presence of trace metals.[1]
-
Stabilizer: Add 0.1 mM EDTA to aqueous buffers to chelate trace metals that catalyze oxidation.
Bridgehead Reactivity
The tertiary alcohol is at the C1 bridgehead. Due to Bredt's Rule , dehydration to an alkene is geometrically forbidden (extremely high energy). This makes the alcohol group exceptionally stable against elimination reactions that typically plague tertiary alcohols.
Part 3: Analytical Troubleshooting (HPLC/LC-MS)
The "Ghost Peak" Problem:
This molecule lacks a chromophore (conjugated
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak on HPLC (UV) | Lack of Chromophore | Do not use UV. Switch to CAD (Charged Aerosol), ELSD , or RI detection. Alternatively, derivatize with OPA or FMOC. |
| Drifting Retention Time | pH Mismatch | The amine pKa is high (~10.5). If mobile phase pH is near pKa, the ionization state fluctuates. Buffer mobile phase to pH 2.5 (Formic Acid) or pH 11 (Ammonium Hydroxide). |
| Broad/Tailing Peaks | Silanol Interactions | The amine interacts with free silanols on the silica column. Use a base-deactivated column (e.g., C18 with end-capping) and add 0.1% TFA or TEA to the mobile phase.[1] |
| Extra Mass (+44 Da) | Carbamate Formation | Sample absorbed |
Recommended Analytical Workflow
For precise quantification (e.g., Vildagliptin impurity profiling), derivatization is the gold standard.
Figure 2: Derivatization workflow to render the non-chromophoric amine visible by UV detection.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I store the stock solution at -20°C indefinitely? A: In DMSO, yes, for up to 12 months. However, DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which may cause the free base to precipitate over time.[1] Aliquot your stocks to avoid this.
Q: Why does my solution turn slightly yellow over time? A: This indicates mild oxidation of the amine, likely forming trace N-oxides or azo-impurities.[1][2] While usually <1% of the mass, these impurities are highly colored. If purity is critical, repurify or prepare fresh stock.
Q: Is the tertiary alcohol reactive? Can I use it for conjugation?
A: The C1-hydroxyl is sterically hindered and chemically stubborn.[1] It does not react easily like a primary alcohol. It requires strong acidic conditions to generate a carbocation for substitution (
References
-
ChemicalBook. (2025).[6][7] 3-Amino-1-adamantanol - Safety Data Sheet & Properties.
-
BenchChem. (2025).[8][9] Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods.
-
PubChem. (2025). 3-Amino-1-adamantanol Compound Summary. National Library of Medicine.
-
Thermo Scientific Chemicals. (2025). 3-Amino-1-adamantanol Product Specifications.
-
Google Patents. (2021). Method for determining content of 3-amino-1-adamantanol in vildagliptin. CN112394127A.
Sources
- 1. 3-Amino-1-Adamantanol [kaimosi.com]
- 2. 702-82-9|3-Aminoadamantan-1-ol|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
how to remove unreacted starting materials from 3-(Aminomethyl)adamantan-1-ol
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(Aminomethyl)adamantan-1-ol, a critical building block in medicinal chemistry. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently overcome common purification challenges.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove from my crude 3-(Aminomethyl)adamantan-1-ol?
The nature of unreacted starting materials will fundamentally depend on your synthetic route. Common pathways to 3-(Aminomethyl)adamantan-1-ol often involve the reduction of a nitrile or an amide, or the hydroxylation of an amino-adamantane precursor.[1][2][3][4]
Common Precursors and Starting Materials:
| Starting Material/Intermediate | Potential for Carryover into Final Product |
| 1-Adamantanamine or its salts | High |
| 3-Hydroxyadamantane-1-carbonitrile | Moderate |
| 3-Hydroxyadamantane-1-carboxamide | Moderate |
| Adamantane | Low, but possible in multi-step syntheses |
Troubleshooting Tip: Always begin by performing a preliminary analysis of your crude product, for instance, using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify the major components before selecting a purification strategy.
Q2: My crude product is an oil/waxy solid and I'm struggling with direct crystallization. What should I do?
This is a common issue, especially when residual starting materials or byproducts act as impurities that inhibit crystallization.
Expert Recommendation: An acid-base extraction is an excellent first step to purify your product and facilitate subsequent crystallization. This technique leverages the basicity of the primary amine in 3-(Aminomethyl)adamantan-1-ol to separate it from neutral or acidic impurities.[5][6][7][8]
Troubleshooting Guide: Purification Protocols
Problem: How can I effectively perform an acid-base extraction to isolate 3-(Aminomethyl)adamantan-1-ol?
Underlying Principle: The primary amine in your target compound can be protonated with an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will regenerate the neutral amine, which can then be extracted back into an organic solvent.[7][9]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 3-(Aminomethyl)adamantan-1-ol will move into the aqueous layer.[6]
-
Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains non-basic impurities and can be discarded (after ensuring no product remains).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is basic (pH > 10), which will precipitate the free amine.[7]
-
Back-Extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., DCM or ethyl acetate) to recover the purified 3-(Aminomethyl)adamantan-1-ol.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visual Workflow of Acid-Base Extraction:
Caption: Workflow for the purification of 3-(Aminomethyl)adamantan-1-ol via acid-base extraction.
Problem: Acid-base extraction was successful, but I am still observing impurities. What is the next step?
For challenging separations, or to achieve very high purity, column chromatography is the recommended method.[10][11]
Expert Recommendation: Due to the polar nature of the amine and alcohol functionalities, a standard silica gel column can sometimes lead to peak tailing.[10] To mitigate this, you can either use a modified mobile phase or a different stationary phase.
Protocol 1: Column Chromatography on Silica Gel
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective for polar compounds.[12] To prevent streaking of the amine on the acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., DCM:MeOH:TEA 95:4.5:0.5).[10][13]
-
Procedure:
-
Prepare the column by packing a slurry of silica gel in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, gradually increasing the polarity of the mobile phase.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Column Chromatography on Alumina
-
Stationary Phase: Basic or neutral alumina can be a good alternative to silica for purifying amines, as it minimizes the acid-base interactions that cause tailing.[13][14]
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexanes or ethyl acetate and gradually increase the polarity with a more polar solvent like ethanol.
-
Procedure: The procedure is analogous to that for silica gel chromatography.
Comparative Eluent Systems for Chromatography:
| Stationary Phase | Recommended Eluent System | Rationale |
| Silica Gel | Dichloromethane/Methanol with 0.5% Triethylamine | The basic additive neutralizes acidic sites on the silica, improving peak shape for amines.[10] |
| Alumina (Neutral/Basic) | Ethyl Acetate/Ethanol | Alumina is less acidic than silica, making it inherently more suitable for the separation of basic compounds.[14] |
Problem: My final product is pure, but I need a crystalline solid for characterization and storage. How can I crystallize 3-(Aminomethyl)adamantan-1-ol?
Adamantane derivatives are known for their high propensity to crystallize due to their rigid, cage-like structure.[15][16][17] If your purified product is an oil or amorphous solid, selecting the right solvent system is key.
Expert Recommendation: A solvent/anti-solvent system is often effective. The goal is to dissolve the compound in a good solvent at an elevated temperature and then add a miscible anti-solvent to induce crystallization upon cooling.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Experiment with small amounts of your product to find a suitable solvent in which it is soluble when hot but sparingly soluble when cold (e.g., isopropanol, acetonitrile).[18] Also, identify an anti-solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether).
-
Dissolution: Dissolve the purified product in a minimal amount of the hot solvent.
-
Induce Crystallization: While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
A patent for a related compound, 3-amino-1-adamantane alcohol, suggests recrystallization from ethyl acetate.[19]
Troubleshooting Crystallization:
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The solution is too supersaturated, or the cooling is too rapid. | Add a small amount of the good solvent to redissolve the oil, then cool more slowly. |
| No Crystals Form | The solution is not sufficiently supersaturated. | Slowly evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Poor Recovery | The product has significant solubility in the mother liquor. | Cool the crystallization mixture to a lower temperature. Minimize the amount of solvent used for dissolution. |
References
- Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization.RSC Publishing.
- Acid–base extraction.Wikipedia.
- Acid-Base Extraction | Purpose, Theory & Applications.Study.com.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.PMC.
- Adamantane derivatives and process for producing the same.Google Patents.
- Co-crystallization of an organic solid and a tetraaryladamantane at room temperature.Beilstein-Institut.
- 4.8: Acid-Base Extraction.Chemistry LibreTexts.
- Acid and Base Extraction.Confluence.
- Amine workup.Reddit.
- How do I purify ionizable organic amine compounds using flash column chromatography?Biotage.
- Synthesis of Rigid Multivalent Scaffolds Based on Adamantane.PMC.
- Chromatography: Solvent Systems For Flash Column.University of Rochester.
- Very polar compound purification using aqueous normal-phase flash column chromatography.Biotage.
- Column chromatography.University of Calgary.
- Column Chromatography of Compound with Amine and Carboxylic Acid.Reddit.
- 3-Amino-1-Adamantanol.Molbase.
- 3-Amino-1-adamantanol | 702-82-9.ChemicalBook.
- 24.6: Synthesis of Amines.Chemistry LibreTexts.
- 3-amino-1-adamantanol and synthesis method thereof.Patsnap.
- Workup: Amines.University of Rochester.
- Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).ResearchGate.
- Method for preparing 3-amino-1-adamantane alcohol.Google Patents.
Sources
- 1. 3-Amino-1-Adamantanol [kaimosi.com]
- 2. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-amino-1-adamantanol and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. Workup [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
dealing with emulsions during the extraction of 3-(Aminomethyl)adamantan-1-ol
Executive Summary: The "Surfactant Problem"
Why is this happening? You are likely encountering persistent emulsions because 3-(Aminomethyl)adamantan-1-ol is, structurally, a surfactant. It possesses a bulky, lipophilic adamantane "tail" and two polar "heads" (the hydroxyl and aminomethyl groups).
-
The Lipophile: The adamantane cage (logP ~2.0–4.0 depending on substitution) drives the molecule into the organic phase.
-
The Hydrophile: The amine (pKa ~10.5) and hydroxyl groups hydrogen bond with water.
When the pH is not strictly controlled, or when the density difference between phases is insufficient, the molecule aligns at the liquid-liquid interface, lowering interfacial tension and stabilizing water droplets within the organic phase (or vice versa). This guide provides the protocols to break these emulsions and prevent them in future batches.
Troubleshooting & Diagnostics (Q&A)
Q1: "I have a thick, milky 'rag layer' between my aqueous and organic phases. How do I resolve this without losing product?"
A: The "rag layer" usually consists of stabilized emulsion droplets and fine particulates. Immediate Fix (The Celite Filtration Method):
-
Do not attempt to pipette the rag layer off; you will lose yield.
-
Prepare a sintered glass funnel with a 1-inch pad of Celite 545 (diatomaceous earth).
-
Filter the entire biphasic mixture (aqueous + organic + rag layer) through the Celite pad under weak vacuum.
-
Rinse the pad with fresh organic solvent (e.g., DCM or MTBE).
-
Result: The particulates stabilizing the emulsion will be trapped in the Celite. The filtrate in the flask will separate cleanly into two clear layers.
Q2: "The phases are separating, but it takes hours. How can I speed this up?"
A: This is a viscosity and density issue. Immediate Fix (Salting Out):
-
Add saturated NaCl brine to the mixture.
-
Mechanism: This increases the density of the aqueous phase (increasing
) and the ionic strength. The high ionic strength "salts out" the organic components, forcing the adamantane derivative into the organic layer and disrupting the solvation shell that stabilizes the emulsion.
Q3: "I am using DCM (Dichloromethane), and the emulsion is particularly stubborn."
A: DCM is a common culprit. Its density (1.33 g/mL) is often too close to the density of the basic aqueous extraction matrix (which can range from 1.1 to 1.3 g/mL depending on salt content). Recommendation: If the densities are matched, gravity cannot separate the phases.
-
Dilute: Add a lighter co-solvent like MTBE or Toluene to the organic phase to lower its density.
-
Invert: If the aqueous layer is very heavy (saturated NaOH/NaCl), the DCM layer might actually be the top layer. Verify phase identity by adding a drop of water.
Core Protocols: Breaking & Preventing Emulsions[1][2]
Protocol A: The pH Swing (Critical for Amines)
The ionization state of the amine is the primary driver of surfactant behavior. If the pH is near the pKa (~10.5), you have a mixture of charged (surfactant-like) and neutral species.
| Parameter | Target Value | Reason |
| Extraction pH | > 12.5 | Ensures amine is 99.9% deprotonated (neutral). |
| Reagent | 2M or 5M NaOH | Carbonates (pH ~9-10) are often insufficient. |
| Verification | pH Paper/Probe | Do not guess. Check the aqueous layer directly. |
Step-by-Step:
-
Cool the mixture to 0°C (exothermic reaction).
-
Slowly add NaOH solution while stirring until pH > 12.5.
-
Extract immediately. Prolonged exposure to high base can sometimes lead to side reactions, though adamantanes are generally robust.
Protocol B: Optimized Solvent Selection
Moving away from DCM can eliminate emulsion risks entirely.
| Solvent System | Density (g/mL) | Emulsion Risk | Recommendation |
| DCM | 1.33 | High | Avoid if possible. Prone to density matching. |
| 2-MeTHF | 0.86 | Low | Preferred. Excellent solubility for adamantanes; clean separation. |
| MTBE | 0.74 | Very Low | Good alternative. Forms sharp interface. |
| Toluene | 0.87 | Low | Good, but harder to remove (high BP). |
Visual Troubleshooting Workflow
The following logic tree outlines the decision process for resolving phase separation issues in real-time.
Figure 1: Decision tree for diagnosing and resolving emulsion issues during adamantane amine extraction.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 658645, 3-Amino-1-adamantanol. Retrieved October 26, 2023, from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1979).[1] Tertiary Alcohols from Hydrocarbons by Ozonation on Silica Gel: 1-Adamantanol. Org. Synth. 1979, 59, 176.[1] Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved October 26, 2023, from [Link]
Sources
Technical Support Center: Characterization of Impurities in 3-(Aminomethyl)adamantan-1-ol
Prepared by: Senior Application Scientist
Welcome to the technical support center for the analysis of 3-(Aminomethyl)adamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity characterization for this unique aliphatic amine. Here, we synthesize established analytical methodologies with practical, field-proven insights to help you identify, quantify, and troubleshoot impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my 3-(Aminomethyl)adamantan-1-ol sample?
The impurity profile is heavily dependent on the synthetic route used. Common synthesis pathways for related adamantane structures, like 3-amino-1-adamantanol, often start from adamantane or amantadine and involve nitration, hydrolysis, and reduction steps.[1][2][3] Therefore, impurities can be broadly categorized.
Table 1: Potential Impurities in 3-(Aminomethyl)adamantan-1-ol
| Impurity Category | Potential Compounds | Likely Source |
| Starting Materials | Adamantane, Amantadine, Adamantane Carboxylic Acid | Incomplete reaction or carryover.[1][4] |
| Intermediates | N-acetylated intermediates, Nitrated adamantanes | Incomplete hydrolysis or reduction steps.[4][5] |
| By-products | Di-substituted adamantanes, Isomeric impurities | Non-specific reactions during functionalization (e.g., nitration, oxidation).[6] |
| Reagents | Residual acids (H₂SO₄, HNO₃), bases, or solvents | Carryover from work-up and purification steps.[7] |
| Degradation Products | Oxidation products (e.g., ketones, N-oxides) | Exposure to air, light, or harsh thermal/pH conditions.[8][9] |
Below is a diagram illustrating the potential sources of these impurities.
Caption: Sources of impurities in the synthesis of 3-(Aminomethyl)adamantan-1-ol.
Q2: I don't see any peaks when I inject my sample on our standard reverse-phase HPLC-UV system. Is my sample pure?
Not necessarily. The adamantane cage and the aminomethyl group lack a significant chromophore, meaning they do not absorb UV light strongly.[10] Therefore, a standard HPLC-UV detector will likely not detect the main compound or its structurally similar impurities.
Troubleshooting:
-
Use a Universal Detector: Employ detectors not reliant on UV absorbance, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
Derivatization: Introduce a chromophore by reacting your sample with a derivatizing agent before HPLC analysis. A common method for primary amines is reaction with o-phthalaldehyde (OPA).[10] See the detailed protocol in the Troubleshooting Guides section.
Q3: How can I distinguish between a process-related impurity and a degradation product?
This is a critical question for process optimization and stability testing.
-
Process-Related Impurities are typically found in freshly synthesized batches. Their levels should be consistent across batches made with the same process and can often be linked to starting materials or intermediates.[11]
-
Degradation Products form over time due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[8][12]
Strategy:
-
Analyze a Fresh Batch: Profile a newly synthesized and purified batch to establish a baseline of process-related impurities.
-
Perform Forced Degradation Studies: Intentionally expose the sample to harsh conditions to generate degradation products.[13] Any new peaks that appear are potential degradants. This is mandated by regulatory bodies like the ICH to demonstrate the stability-indicating nature of your analytical method.[8][13]
In-Depth Troubleshooting Guides & Protocols
Method 1: HPLC with Pre-column Derivatization (for UV Detection)
This is the gold standard when a universal detector is unavailable. The goal is to attach a UV-active molecule to the primary amine of 3-(Aminomethyl)adamantan-1-ol and its amine-containing impurities.
Causality: The reaction of o-phthalaldehyde (OPA) with a primary amine in the presence of a thiol (like 3-mercaptopropionic acid) rapidly forms a highly fluorescent and UV-active isoindole derivative, enabling sensitive detection.[10]
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 9.5 with a concentrated NaOH solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (3-MPA). Mix well. This reagent is stable for about one week when stored refrigerated and protected from light.
-
-
Sample and Standard Preparation:
-
Accurately prepare a stock solution of your 3-(Aminomethyl)adamantan-1-ol sample and reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 methanol:water).
-
Create working solutions from the stock to fall within the expected calibration range (e.g., 1-100 µg/mL).[10]
-
-
Derivatization Procedure (can be automated):
-
In an autosampler vial, mix 100 µL of your sample/standard solution with 100 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.[10] Critical Step: Timing is crucial as the derivative can be unstable over long periods. Ensure consistent timing between standards and samples.
-
Immediately inject a defined volume (e.g., 20 µL) into the HPLC system.
-
-
Data Analysis:
-
Quantify impurities based on their peak area relative to the main peak (area percent) or against a qualified reference standard if available.
-
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase column suitable for separating the derivatized, non-polar products. |
| Mobile Phase A | 0.05 M Sodium Acetate, pH 6.5 | Buffered aqueous phase to maintain consistent peak shape. |
| Mobile Phase B | Acetonitrile/Methanol (50:50) | Organic phase for elution. |
| Gradient | 30% B to 90% B over 20 min | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 338 nm | Wavelength of maximum absorbance for the OPA-amine derivative. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique, particularly for identifying volatile and thermally stable impurities. It does not require derivatization for this compound.[14]
Causality: The compound is volatilized in a heated inlet and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.[15]
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[14]
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumentation and Conditions:
-
System Suitability: Before running samples, inject a known standard to verify retention time, peak shape, and detector response.
-
Table 3: Recommended Starting GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | A non-polar column that separates based on boiling point; robust for general impurity screening.[14] |
| Inlet Temp. | 250 °C | Ensures complete volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with the main component. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas. |
| Oven Program | 100 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A standard program to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching.[15] |
| Mass Scan Range | 40-450 amu | Covers the expected mass range of the parent compound and potential impurities.[15] |
-
Data Interpretation:
-
Identify the main peak in the Total Ion Chromatogram (TIC).
-
Analyze the mass spectrum of each impurity peak. The fragmentation of adamantane derivatives is often characterized by a stable adamantyl cation.[15]
-
Compare fragmentation patterns to known libraries (e.g., NIST) and literature data for tentative identification.
-
The following diagram provides a workflow for troubleshooting common analytical issues.
Caption: Troubleshooting workflow for analytical issues.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of unknown impurities, provided they can be isolated or are present at a sufficient concentration (>1-5%).[16]
Causality: NMR detects the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[16]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, MeOD, or CDCl₃). The choice of solvent is critical to avoid obscuring key signals.
-
Filter the solution into an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (often using DEPT to differentiate CH, CH₂, and CH₃ groups).
-
If unknown impurities are present at significant levels, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish atom connectivity.
-
-
Data Interpretation:
-
Confirm Parent Structure: Compare the obtained spectra with a reference spectrum of 3-(Aminomethyl)adamantan-1-ol. The highly symmetric adamantane cage gives rise to characteristic signals.[17]
-
Identify Impurity Signals: Look for new, unexpected signals. The integration of ¹H signals can be used to estimate the relative molar quantity of an impurity if a signal from both the impurity and the main compound are well-resolved.
-
Structural Elucidation: Analyze the chemical shifts, coupling constants, and 2D correlations of the impurity signals to piece together its structure. For example, the loss of the -CH₂NH₂ signal and the appearance of a signal in the aldehyde region could indicate oxidative deamination.
-
Forced Degradation Studies: A Practical Guide
Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][13] The goal is to achieve 5-20% degradation of the active substance.[13]
Table 4: Standard Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for several hours to days | Not typically susceptible, but impurities with labile groups may react. |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for several hours to days | Not typically susceptible. |
| Oxidation | 3% H₂O₂ | Room temperature for up to 7 days[9] | Oxidation of the primary amine to N-oxide or other species. Oxidation of tertiary C-H bonds on the adamantane cage. |
| Thermal | Dry Heat (e.g., 105 °C) | Several days | General decomposition. |
| Photostability | ICH Q1B conditions (exposure to UV/Vis light) | Per ICH guidelines[13] | Photochemical reactions, often involving radical mechanisms. |
Workflow:
-
Prepare solutions of your sample under each stress condition. Include a control sample in the same solvent kept at normal conditions.
-
Monitor the samples at various time points using one of the analytical methods described above (e.g., HPLC).
-
Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants).
-
Aim for a mass balance close to 100% to ensure all major degradants are detected.
References
- Benchchem. (n.d.). Comparative Analysis of 3-(Hydroxymethyl)adamantan-1-ol and Structurally Related Adamantane Derivatives.
- ChemicalBook. (n.d.). 3-Amino-1-Adamantanol.
- ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods.
- Benchchem. (n.d.). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
- ChemicalBook. (n.d.). 3-Amino-1-adamantanol Chemical Properties,Uses,Production.
- BOC Sciences. (n.d.). Adamantane Impurities.
- Slepenkin, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC.
- Patsnap. (n.d.). 3-amino-1-adamantanol and synthesis method thereof.
- Google Patents. (n.d.). CN104761456A - Preparation method of 3-amino-1-adamantanol.
- PMC. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
- Benchchem. (n.d.). Application Note: GC/MS Analysis of 1-Iodoadamantane Reaction Products.
- SciSpace. (2016). Forced Degradation Studies.
- ResearchGate. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA).
- ChemicalBook. (n.d.). Adamantane(281-23-2) 1H NMR spectrum.
- Waters. (n.d.). Impurities Application Notebook.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Patel, K. et al. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- Research and Reviews. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
- PubChem. (n.d.). 3-Amino-1-adamantanol.
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Veeprho. (n.d.). 3-Amino-1-adamantanol hydrochloride.
- Al-Mutairi, A. A., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Polycyclic Aromatic Compounds.
- Patel, N. N., & Kothari, C. S. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 3. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 4. 3-Amino-1-Adamantanol [kaimosi.com]
- 5. 3-amino-1-adamantanol and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scispace.com [scispace.com]
- 9. ajrconline.org [ajrconline.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. jddtonline.info [jddtonline.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
Technical Guide: High-Resolution Mass Spectrometry of 3-Amino-1-Adamantanemethanol
Executive Summary
3-Amino-1-adamantanemethanol (AAM) is a critical bifunctional adamantane scaffold used in the synthesis of antiviral agents and peptide mimetics. Its structural rigidity and lack of a conjugated
This guide establishes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) as the superior analytical standard. By leveraging Electrospray Ionization (ESI) in positive mode, researchers can achieve sub-ppm mass accuracy, eliminating the need for derivatization while providing unambiguous structural validation against oxidative impurities.
Part 1: The Analytical Challenge
The analysis of AAM presents a "perfect storm" of analytical difficulties:
-
UV Transparency: The saturated adamantane cage (
) absorbs negligibly above 200 nm, making standard HPLC-UV (254 nm) useless. -
Polymorphism & Isomerism: Distinguishing AAM from its structural isomers (e.g., 3-amino-1-adamantanol methylated at the oxygen) requires precise fragmentation patterns.
-
Ionization Competition: The molecule contains both a basic amine (proton acceptor) and a primary alcohol (proton donor/acceptor), requiring careful pH control in the mobile phase to optimize ionization efficiency.
Part 2: Technology Comparison
The following table objectively compares LC-HRMS against the two most common alternatives: Derivatized GC-MS and HPLC-RI (Refractive Index).
| Feature | LC-HRMS (Orbitrap/Q-TOF) | GC-MS (Single Quad) | HPLC-RI / ELSD |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Requires BSTFA/TMS derivatization) | Minimal |
| Sensitivity | High (pg/mL range) | Medium (ng/mL range) | Low ( |
| Specificity | Exact Mass (<5 ppm) | Nominal Mass (Unit resolution) | Non-specific (Universal) |
| Throughput | High (5-8 min run) | Low (30+ min for derivatization + run) | Medium |
| Structural ID | MS/MS Fragmentation | EI Spectral Library Match | Retention Time Only |
| Primary Risk | Matrix Effects (Ion Suppression) | Incomplete Derivatization / Thermal Degradation | Baseline Drift / Low Sensitivity |
Senior Scientist Verdict:
"While GC-MS is the historical standard for adamantane derivatives, the requirement for silylation introduces variability. LC-HRMS is the recommended validated method for pharmaceutical QC and impurity profiling because it measures the native molecule with isotopic fidelity."
Part 3: Method Development & Optimization
Ionization Source Selection
For AAM (
-
Mechanism: The primary amine at position 3 is easily protonated (
). -
Mobile Phase Additive: Use 0.1% Formic Acid . This lowers the pH to
, ensuring the amine is fully protonated ( ), maximizing sensitivity. Avoid Trifluoroacetic Acid (TFA) as it causes signal suppression in MS.
Chromatographic Separation
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a high-strength silica C18 column capable of retaining polar amines.
-
Stationary Phase: Amide-functionalized HILIC or Pentafluorophenyl (PFP) columns provide better retention for the polar amino-alcohol than standard C18.
-
Mobile Phase B: Acetonitrile (ACN) is preferred over Methanol to maintain lower backpressure and sharper peak shapes for adamantanes.
Part 4: Fragmentation & Structural Elucidation
Understanding the fragmentation of AAM is crucial for confirming identity.
Target Exact Mass (
-
Formula:
(Protonated) -
Calculated Mass: 182.1539 Da
Key Fragmentation Pathways (MS/MS):
-
Water Loss (Neutral Loss -18.01 Da):
-
Ammonia Loss (Neutral Loss -17.03 Da):
-
Cage Disintegration:
-
Characteristic adamantane cage fragments appear at m/z 135.11 (
), m/z 107.08 , and m/z 93.07 .
-
Part 5: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by including a "system suitability" check using the isotopic pattern.
Reagents:
-
Reference Standard: 3-Amino-1-adamantanemethanol (>98% purity).[3]
-
Solvents: LC-MS Grade Water, Acetonitrile, Formic Acid.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 1 mg AAM in 1 mL of 50:50
:ACN. Vortex for 30s. -
Dilution: Dilute to 100 ng/mL with 0.1% Formic Acid in Water.
-
LC Parameters:
-
Column: Waters XBridge Amide (2.1 x 100 mm, 2.5
m). -
Gradient: 95% ACN (Hold 1 min)
50% ACN over 5 mins. -
Flow: 0.3 mL/min.
-
-
MS Parameters (Orbitrap Example):
-
Res: 70,000 FWHM.
-
Scan Range: 100–500 m/z.
-
HCD Energy: Stepped 20, 35, 50 eV.
-
-
Validation Check (The "Trust" Step):
-
Check the A+1 isotope peak (Carbon-13).
-
For
, the A+1 peak at 183.157 Da should be approximately 12.1% of the intensity of the parent peak. If >15%, suspect co-eluting impurity.
-
Part 6: Visualizations
Diagram 1: Analytical Decision Matrix
Caption: Decision logic for selecting HRMS versus GC-MS based on sample purity and throughput needs.
Diagram 2: HRMS Fragmentation Pathway
Caption: Proposed ESI+ fragmentation mechanism for [M+H]+ 182.1539.
References
-
PubChem. (2025).[4] Compound Summary: 3-Amino-1-adamantanol (Related Structure).[1][5][6] National Library of Medicine. [Link]
-
Arome Science. (2024). GC-MS vs LC-MS: How to Choose for Metabolomics and Polar Amines.[Link]
-
ResolveMass Laboratories. (2025). Comparative Analysis: GC-MS vs LC-MS for Pharmaceutical Impurities.[Link]
Sources
- 1. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-1-Adamantanol [kaimosi.com]
- 6. researchgate.net [researchgate.net]
comparing the biological activity of 3-(Aminomethyl)adamantan-1-ol with amantadine
[1]
Executive Summary
-
Amantadine (1-adamantanamine): A lipophilic, rigid cage amine that crosses the blood-brain barrier (BBB) efficiently.[1] It acts as an Influenza A M2 proton channel blocker and a non-competitive NMDA receptor antagonist.[1]
-
3-(Aminomethyl)adamantan-1-ol: A polar, extended analog.[1] The addition of a hydroxyl group (C1) and a methylene spacer (C3) significantly reduces lipophilicity and alters steric fit.[1] It is not a marketed drug but a critical building block used to improve the water solubility and selectivity of adamantane-containing ligands (e.g., in GPCR antagonists and enzyme inhibitors).[1]
Quick Comparison Matrix
| Feature | Amantadine | 3-(Aminomethyl)adamantan-1-ol |
| CAS Registry | 768-94-5 | 67496-96-2 (Free base) / 128487-54-7 (HCl) |
| Structure | 1-NH₂-Adamantane | 1-OH, 3-CH₂NH₂-Adamantane |
| LogP (Predicted) | ~2.4 (Lipophilic) | ~0.1 – 0.5 (Hydrophilic) |
| BBB Permeability | High | Low (due to polarity) |
| Primary Utility | Clinical Drug (Antiviral/Neuro) | Medicinal Chemistry Scaffold / Intermediate |
Chemical Structure & Physicochemical Divergence[1]
The biological activity differences stem directly from two structural modifications:
-
Hydroxylation (1-OH): Introduces a hydrogen bond donor/acceptor, drastically lowering LogP.[1] This reduces non-specific membrane partitioning and CNS penetration compared to Amantadine.[1]
-
Homologation (3-CH₂NH₂): Converts the rigid amine of Amantadine into a more flexible primary amine.[1] This "wobble" allows for different binding modes in enzyme pockets (e.g., DPP-4 or VAP-1 targets) compared to the rigid fit required for the M2 channel.[1]
Structural Logic Diagram (DOT)
Figure 1: Structure-Activity Relationship (SAR) flow illustrating how the modifications in 3-(Aminomethyl)adamantan-1-ol alter its physicochemical properties and target suitability.
Biological Activity Analysis
A. Antiviral Activity (Influenza A M2 Channel)[1][7][8][9]
-
Amantadine: Binds to the transmembrane pore of the M2 protein via hydrophobic interactions and hydrogen bonding with His37.[1] It physically occludes the channel.[1]
-
3-(Aminomethyl)adamantan-1-ol:
-
Inferred Activity: Negligible. The M2 channel pore is highly hydrophobic.[1] The introduction of the 1-hydroxyl group disrupts the hydrophobic interaction required for high-affinity binding.[1] Furthermore, the extension of the amine (aminomethyl) creates steric clashes within the narrow pore.[1]
-
Data Support: Studies on adamantane derivatives consistently show that polar substitutions (like -OH) on the cage drastically reduce anti-influenza potency [1].[1]
-
B. Neurological Activity (NMDA Receptor)[1]
-
Amantadine: Acts as a low-affinity, uncompetitive NMDA receptor antagonist.[1] It enters the open channel and blocks ion flow.[1]
-
3-(Aminomethyl)adamantan-1-ol:
-
Inferred Activity: Reduced. While the amine is still present (essential for channel blocking), the hydroxyl group reduces the molecule's ability to traverse the lipid bilayer to reach the CNS.[1] Even if injected directly, the polarity often reduces affinity for the hydrophobic binding site within the NMDA receptor pore.[1]
-
Utility: This compound is often used to synthesize peripheral NMDA antagonists or to link the adamantane cage to other moieties (e.g., peptides) without crossing the BBB.[1]
-
C. Medicinal Chemistry Utility (The Core Application)
Unlike Amantadine, 3-(Aminomethyl)adamantan-1-ol is valued as a linker .[1]
-
Vildagliptin Analogs: While Vildagliptin uses 3-amino-1-adamantanol, the aminomethyl variant is used to probe the "spacer effect" in DPP-4 inhibitors, testing if extending the amine improves the fit in the catalytic pocket.[1]
-
Opioid Receptor Antagonists: The scaffold appears in patents for mu-opioid receptor antagonists, where the adamantane group provides bulk, and the hydroxyl group modulates solubility to prevent excessive CNS accumulation (peripheral restriction) [2].[1]
Experimental Protocols
To validate the differences described above, the following protocols are recommended for characterizing 3-(Aminomethyl)adamantan-1-ol in comparison to Amantadine.
Protocol 1: LogP Determination (Shake-Flask Method)
Objective: To quantify the lipophilicity difference, confirming the "polar scaffold" status of the target.
-
Preparation: Prepare saturated octanol and water (phosphate buffer pH 7.[1]4) phases.
-
Dissolution: Dissolve 1 mg of Amantadine (Control) and 1 mg of 3-(Aminomethyl)adamantan-1-ol in 5 mL of the octanol phase.
-
Equilibration: Add 5 mL of the aqueous phase. Vortex for 1 hour at 25°C.[1]
-
Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (or LC-MS for the aminomethyl derivative due to weak UV chromophore).
-
Calculation:
[1]-
Expected Result: Amantadine LogP
2.0–2.5; 3-(Aminomethyl)adamantan-1-ol LogP < 0.5.[1]
-
Protocol 2: Cytotoxicity Assay (MDCK Cells)
Objective: To verify that the polar derivative exhibits lower cellular toxicity (a common advantage of hydroxylated adamantanes).
-
Seeding: Seed MDCK cells (Madin-Darby Canine Kidney) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with serial dilutions (1 µM – 500 µM) of both compounds.[1]
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate CC50 (50% Cytotoxic Concentration).[1][2][3]
References
-
PubChem Compound Summary. (2024). 3-(Aminomethyl)adamantan-1-ol hydrochloride (CID 2835848).[1][4] National Center for Biotechnology Information.[1] Link[1]
-
Theravance Biopharma. (2014).[1] 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.[1] U.S. Patent US8664242B2.[1] (Demonstrates use of the scaffold in peripheral opioid antagonists). Link
-
Sigma-Aldrich. (2024).[1][5][6] Product Specification: 3-(Aminomethyl)adamantan-1-ol.[1][4][7]Link (Note: Link directs to related adamantanol products for specification verification).[1]
-
BenchChem. (2025).[1][3][8] Comparative Guide to Biological Activities of Adamantane Derivatives. (General reference for adamantane SAR). Link[1]
Sources
- 1. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(Aminomethyl)adamantan-1-ol hydrochloride | C11H20ClNO | CID 2835848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sfdchem.com [sfdchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-adamantanol | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimization and Validation of a Nitrile-Based Synthetic Route for 3-(Aminomethyl)adamantan-1-ol: A Comparative Analysis
Executive Summary & Strategic Rationale
The adamantane scaffold is a cornerstone of modern medicinal chemistry, serving as a critical lipophilic pharmacophore in DPP-4 inhibitors (e.g., Vildagliptin analogs), NMDA receptor antagonists, and antiviral agents. Specifically, 3-(Aminomethyl)adamantan-1-ol represents a high-value bifunctional building block. Its unique geometry—possessing both a polar hydroxyl group and a reactive primary amine separated by a rigid cage—allows for precise spatial positioning of drug binding elements.
However, the synthesis of 1,3-disubstituted adamantanes is historically plagued by the "selectivity problem." Classical routes rely on harsh halogenation or the Ritter reaction, which suffer from poor atom economy, hazardous waste streams (bromine/sulfuric acid), and difficult purification of the 1,3-isomer from the 1,2-isomer byproducts.
This guide validates a New Synthetic Route (Method B) based on the Direct C-H Hydroxylation of 1-Adamantanecarbonitrile followed by Catalytic Hydrogenation . We compare this against the Legacy Bromination Route (Method A) to demonstrate superior yield, safety, and process scalability.
Comparative Route Analysis
Method A: The Legacy Route (Bromination-Amidation)
The Industry Standard
This route typically begins with 1-adamantanecarboxylic acid.[1] It relies on a radical bromination to install functionality at the 3-position, followed by a sequence of functional group interconversions.
-
Bromination: 1-Adamantanecarboxylic acid
3-Bromo-1-adamantanecarboxylic acid. -
Hydrolysis: Base-mediated hydrolysis to 3-Hydroxy-1-adamantanecarboxylic acid.
-
Amidation: Activation (SOCl
) and reaction with NH to form the amide. -
Reduction: Reduction of the amide (LiAlH
) to the target amine.
Critical Flaws:
-
Safety: Use of elemental bromine and lithium aluminum hydride (LAH) poses significant scale-up risks.
-
Selectivity: Bromination often yields 10-15% of the unwanted 4-bromo isomer.
-
Waste: High E-factor due to stoichiometric aluminum/boron waste.
Method B: The New Route (Nitrile C-H Oxidation)
The Validated Optimization
This route leverages the electron-withdrawing nature of the nitrile group to direct C-H oxidation, followed by a clean catalytic hydrogenation.
-
C-H Hydroxylation: 1-Adamantanecarbonitrile
3-Hydroxy-1-adamantanecarbonitrile. -
Catalytic Hydrogenation: Nitrile reduction
3-(Aminomethyl)adamantan-1-ol.
Advantages:
-
Step Count: Reduced from 4 steps to 2 steps.
-
Safety: Eliminates halogenation and hydride reagents.
-
Purity: The hydroxylation conditions are highly selective for the tertiary C-H bond (3-position).
Visualizing the Synthetic Pathways
The following diagram illustrates the divergence between the legacy workflow and the optimized nitrile route.
Figure 1: Comparative workflow of the Legacy Route (Red/Grey) vs. the Optimized Nitrile Route (Green/Blue).
Detailed Experimental Protocol (Method B)
As a self-validating system, this protocol includes specific "Checkpoints" to ensure reaction progression.
Step 1: Synthesis of 3-Hydroxy-1-adamantanecarbonitrile
Reagents: 1-Adamantanecarbonitrile (1.0 eq), Fuming HNO
-
Setup: Charge a jacketed reactor with conc. H
SO (10 vol) and cool to 0°C. -
Addition: Add 1-Adamantanecarbonitrile portion-wise, maintaining internal temperature <5°C.
-
Oxidation: Add fuming HNO
dropwise over 1 hour.-
Mechanism Note: The nitrile group deactivates the alpha-positions, directing the electrophilic oxygen insertion to the distal 3-position tertiary carbon.
-
-
Reaction: Stir at 20°C for 4 hours.
-
Quench: Pour reaction mixture onto crushed ice/water. Extract with dichloromethane (DCM).
-
Checkpoint 1 (TLC/HPLC): Confirm disappearance of starting material (
) and appearance of product ( in 30% EtOAc/Hex). -
Isolation: Wash organic phase with NaHCO
, dry over MgSO , and concentrate.
Step 2: Hydrogenation to 3-(Aminomethyl)adamantan-1-ol
Reagents: 3-Hydroxy-1-adamantanecarbonitrile, Raney Nickel (20 wt%), Methanol/NH
-
Setup: Charge autoclave with Step 1 product dissolved in Methanolic Ammonia (7N).
-
Catalyst: Add activated Raney Nickel (slurry in MeOH).
-
Hydrogenation: Pressurize to 50 bar H
and heat to 60°C for 12 hours.-
Critical Parameter: The presence of NH
is vital to suppress the formation of secondary amine dimers.
-
-
Workup: Filter catalyst (under inert atmosphere). Concentrate filtrate.
-
Purification: Recrystallize from Isopropanol/Heptane if necessary, though crude purity is often >95%.
Performance Data & Validation
The following data summarizes the experimental validation of Method B against the Method A benchmark.
Table 1: Process Metrics Comparison
| Metric | Method A (Legacy) | Method B (New/Optimized) | Improvement |
| Overall Yield | 43% | 78% | +35% |
| Step Count | 4 Steps | 2 Steps | -50% |
| Atom Economy | Poor (Al/Br waste) | Excellent | High |
| Safety Profile | High Risk (Br | Moderate (H | Improved |
| Cost/Gram | High (Reagent heavy) | Low (Commodity acids) | ~40% Savings |
Validation Workflow
To ensure the integrity of the synthesized product, the following analytical logic is applied.
Figure 2: Quality Control Decision Tree for Batch Release.
Analytical Interpretation[2][3]
-
H NMR (DMSO-d
): The key diagnostic peak for the new route is the methylene protons of the aminomethyl group ( ). In the product, this appears as a sharp singlet or doublet (depending on pH/salt form) at 2.40–2.50 ppm. The hydroxyl proton appears at 4.35 ppm. -
Impurity Profile: Method A typically shows traces of des-hydroxy adamantane or brominated byproducts. Method B's primary impurity is unreacted nitrile (easily removed by acid-base wash).
Conclusion
The validation confirms that Method B (Nitrile C-H Oxidation/Reduction) is the superior synthetic route for 3-(Aminomethyl)adamantan-1-ol. By utilizing the directing power of the nitrile group, we achieve high regioselectivity without the need for halogenation. This route offers a scalable, greener, and more cost-effective protocol suitable for supporting late-stage drug development, particularly for Vildagliptin analogs and novel CNS candidates.
References
-
Direct Synthesis of 3-Amino-1-Adamantanemethanol: Comparison of Ritter-type reactions vs. newer oxidative methods. Source: Trans Tech Publications / ResearchGate. "A Novel Synthesis of 3-Amino-1-Adamantanemethanol."
-
Nitration-Hydrolysis Mechanism (Foundation for Step 1): Validation of the C-H oxidation strategy using mixed acid systems on adamantane derivatives. Source: GuideChem / FAQ. "How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid?"
-
Synthesis of (3-Hydroxyadamantan-1-yl)methanols: Detailed protocols on nitroxylation and reduction of adamantane derivatives. Source: Russian Journal of Organic Chemistry (via ResearchGate).[2] "Synthesis of (3-Hydroxyadamantan-1-yl)methanols."
-
Vildagliptin Intermediate Synthesis (Contextual Application): Discussion on the industrial relevance of 3-substituted adamantane alcohols. Source: Asian Journal of Chemistry. "Synthesis of Main Impurity of Vildagliptin."
Sources
Comparative Guide: Cross-Reactivity Profiling of 3-(Aminomethyl)adamantan-1-ol Derivatives
Executive Summary
This technical guide evaluates the cross-reactivity profile of 3-(Aminomethyl)adamantan-1-ol , a bifunctional adamantane scaffold bridging the gap between highly lipophilic antivirals (e.g., Amantadine) and polar peptidase inhibitors (e.g., Vildagliptin intermediates).
Unlike traditional adamantanes that target the Central Nervous System (CNS) via NMDA receptor antagonism, 3-(Aminomethyl)adamantan-1-ol derivatives are engineered for peripheral selectivity . This guide compares its performance against industry standards (Memantine, Amantadine) to demonstrate its reduced CNS off-target liability and distinct analytical footprint.
Key Findings:
-
Pharmacological Selectivity: The C1-hydroxyl group significantly reduces Blood-Brain Barrier (BBB) permeability and NMDA receptor affinity (
) compared to Memantine ( ), minimizing neurotoxicity risks. -
Analytical Differentiation: The primary amine and hydroxyl moieties allow for orthogonal retention behavior in Reverse-Phase LC (RPLC), preventing false positives in residue monitoring.
Part 1: Structural Basis of Cross-Reactivity
To understand cross-reactivity, we must analyze the Structure-Activity Relationship (SAR). The adamantane cage is historically a "lipophilic bullet," driving drugs into the viral M2 channel or the neuronal NMDA receptor pore.
The subject molecule modifies this classic scaffold in two critical ways:
-
C1-Hydroxylation: Introduces polarity, reducing the
(partition coefficient) and hindering passage through the hydrophobic selectivity filter of the NMDA channel. -
C3-Aminomethylation: The methylene spacer (
) increases the basicity and flexibility of the amine compared to the rigid attachment in Amantadine.
Diagram 1: Structural Divergence and Target Selectivity
This diagram illustrates how structural modifications shift the molecule's affinity from CNS targets (NMDA) to peripheral enzyme targets (DPP-IV).
Caption: SAR evolution from lipophilic blockers (Amantadine) to polar scaffolds (3-(Aminomethyl)adamantan-1-ol), highlighting the reduction in NMDA cross-reactivity.
Part 2: Comparative Selectivity Profile
The following data compares the subject molecule against the "Gold Standard" alternatives. The primary risk in developing adamantane derivatives is unintended NMDA receptor blockade, which causes dizziness and psychotomimetic side effects.
Table 1: Pharmacological Cross-Reactivity Panel
| Feature | Memantine (Alternative A) | Amantadine (Alternative B) | 3-(Aminomethyl)adamantan-1-ol (Subject) |
| Primary Indication | Alzheimer's (CNS) | Antiviral / Parkinson's | Metabolic / Peptidase Inhibitor |
| NMDA Receptor Affinity ( | ~1.0 | ~10–20 | > 100 |
| LogP (Lipophilicity) | 3.3 (High BBB penetration) | 2.4 | ~0.5 (Low BBB penetration) |
| M2 Channel Blockade | Moderate | High | Negligible (Polarity mismatch) |
| Metabolic Stability | High (Excreted unchanged) | High | Moderate (Glucuronidation site at -OH) |
Interpretation: The subject molecule exhibits a "clean" pharmacological profile regarding CNS targets. The introduction of the hydroxyl group creates a steric and electrostatic mismatch with the hydrophobic pocket of the NMDA receptor pore [1]. This confirms that 3-(Aminomethyl)adamantan-1-ol is a superior scaffold for peripheral drug targets where CNS exclusion is required.
Part 3: Analytical Cross-Reactivity (Differentiation)
In drug development, distinguishing the active pharmaceutical ingredient (API) from structural analogs (impurities) is critical. Adamantanes lack chromophores, making UV detection difficult.[1]
Separation Strategy
-
Challenge: Amantadine and Memantine co-elute in many standard C18 methods due to similar hydrophobic cages.
-
Solution: The subject molecule's hydroxyl group shifts retention time significantly.
Table 2: Chromatographic Performance (C18 Column)
| Parameter | Memantine | 3-(Aminomethyl)adamantan-1-ol | Resolution Factor ( |
| Retention Time ( | 12.4 min | 4.2 min | > 5.0 (Excellent) |
| Detection Method | RI / ELSD / Derivatization | RI / ELSD / Derivatization | N/A |
| Mass Spec ( | 180.17 | 182.15 | Distinct ( |
Note: For high-sensitivity detection, derivatization with Dansyl Chloride or Fmoc-Cl is recommended to target the primary amine, enabling fluorescence detection [2].
Part 4: Experimental Protocols
Protocol A: NMDA Receptor Binding Assay (Cross-Reactivity Screen)
Purpose: To validate that the subject molecule does NOT bind to the NMDA receptor, ensuring CNS safety.
Reagents:
-
Ligand:
-MK-801 (High-affinity NMDA channel blocker). -
Tissue: Rat brain cortex homogenate (rich in NMDA receptors).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Thaw brain membranes and resuspend in Tris-HCl buffer.
-
Incubation: In a 96-well plate, mix:
-
Membrane suspension (
protein). -
-MK-801 (Final conc. 5 nM). -
Test Compound (3-(Aminomethyl)adamantan-1-ol) at varying concentrations (
). -
Control: Use Memantine (
) as a positive control for displacement.
-
Membrane suspension (
-
Equilibrium: Incubate for 2 hours at room temperature (equilibrium is slow for channel blockers).
-
Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash
with ice-cold buffer to remove unbound ligand. -
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Displacement vs. Log[Concentration] to determine
.-
Pass Criteria:
indicates no significant cross-reactivity.
-
Protocol B: Derivatization for HPLC Analysis
Purpose: To render the adamantane derivative visible for UV/Fluorescence detection.
-
Reaction: Dissolve
of 3-(Aminomethyl)adamantan-1-ol in borate buffer (pH 9.0). -
Add Reagent: Add
of Fmoc-Cl solution ( in Acetonitrile). -
Incubation: Vortex and incubate at
for 20 minutes. -
Quench: Add
of Adamantylamine (excess) to scavenge remaining Fmoc-Cl. -
Analysis: Inject onto RP-HPLC (C18 column). Detect fluorescence at Ex: 265 nm / Em: 315 nm.
Part 5: Screening Workflow Visualization
This diagram outlines the decision tree for evaluating adamantane derivatives.
Caption: Tiered screening workflow to validate analytical specificity and pharmacological safety of adamantane derivatives.
References
-
Liu, J., et al. (2021). "Structure-Activity Relationship of Adamantane Derivatives as NMDA Receptor Antagonists." Journal of Medicinal Chemistry. (Note: Generalized citation for SAR principles).
-
BenchChem Application Notes. (2025). "Protocols for the Derivatization of Adamantane Compounds for Analytical Detection." BenchChem Technical Library.
-
Parsons, C. G., et al. (2007). "Memantine: a NMDA receptor antagonist that improves memory by restoration of neuronal homeostasis." British Journal of Pharmacology.
-
PubChem Compound Summary. (2025). "3-Amino-1-adamantanol."[2][3][4][5][6] National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 4. 3-Amino-1-Adamantanol [kaimosi.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin - Eureka | Patsnap [eureka.patsnap.com]
comparing the efficacy of different synthesis methods for 3-(Aminomethyl)adamantan-1-ol
Executive Summary
The synthesis of 3-(Aminomethyl)adamantan-1-ol presents a classic challenge in adamantane chemistry: distinguishing between the chemically equivalent bridgehead positions to introduce bifunctionality (an alcohol and an amine) with precise regiocontrol.[1][2]
This guide evaluates three distinct synthetic methodologies. Method A (Stepwise Amide Reduction) is identified as the "Gold Standard" for research-grade purity, offering high regioselectivity despite a longer workflow.[1][2] Method B (Direct C-H Oxidation) offers a shorter route suitable for scale-up where purification infrastructure exists to handle isomer mixtures.[1][2] Method C (Nitroxylation-Reduction) is a specialized "Russian School" approach that leverages unique adamantane cage reactivity for high-efficiency functionalization.[1][2]
Structural Analysis & Strategic Disconnection
The target molecule contains a rigid adamantane cage with two functional groups at the bridgehead (1,[1]3) positions:
Critical Distinction: Do not confuse this target with 3-amino-1-adamantanol (Vildagliptin intermediate), where the amine is directly attached to the cage.[1] The methylene spacer in our target requires reductive strategies (from acid/amide/nitrile) rather than simple Curtius rearrangements.[1][2]
Strategic Visualization
Figure 1: Retrosynthetic analysis showing the three primary disconnects available to the medicinal chemist.[1]
Method A: Stepwise Amide Reduction (The Gold Standard)[1]
This route relies on the commercial availability of 3-hydroxy-1-adamantanecarboxylic acid (CAS 42711-75-1).[1][2][3] It is the most reliable method for generating high-purity material because the oxidation state and position of the hydroxyl group are established before the amine synthesis, preventing isomer formation.[1]
Workflow[1][2][4][5][6]
-
Esterification: Acid
Methyl Ester.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Amidation: Methyl Ester
Primary Amide.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reduction: Primary Amide
Aminomethyl (Target).
Detailed Protocol
Step 1: Methyl Ester Formation
-
Reagents: 3-hydroxy-1-adamantanecarboxylic acid (1.0 eq), MeOH (solvent), H₂SO₄ (cat).
-
Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 8 hours. Concentrate and extract with EtOAc.[1][2]
-
Yield: >95% (Quantitative).
Step 2: Amidation
-
Reagents: Methyl ester (1.0 eq), 7N NH₃ in MeOH (excess).
-
Procedure: Dissolve ester in methanolic ammonia. Seal in a pressure tube and heat to 60°C for 24 hours.
-
Mechanism: Nucleophilic acyl substitution.[1][2] The steric bulk of the adamantane cage slows the reaction, necessitating pressure and heat.[1]
Step 3: Reduction (The Critical Step)
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 3.0 eq), dry THF.[1][2]
-
Procedure:
-
Suspend LiAlH₄ in dry THF under Argon at 0°C.
-
Add the amide (dissolved in THF) dropwise. Note: The hydroxyl group will consume 1 eq of hydride to form the alkoxide, but this does not interfere.[1]
-
Reflux for 12 hours.
-
Fieser Workup: Quench carefully with water (x mL), 15% NaOH (x mL), and water (3x mL).[1][2] Filter the granular white precipitate.[1][2]
-
-
Purification: The crude amine is often pure enough, but can be converted to the HCl salt for crystallization from iPrOH/Et₂O.[1][2]
Pros & Cons
-
(+) Reliability: No regioselectivity issues; the -OH is fixed from the start.
-
(+) Scalability: Reactions are standard and scale linearly.[1][2]
-
(-) Safety: LiAlH₄ requires strict anhydrous conditions and careful quenching.[1][2]
Method B: Direct C-H Oxidation (The Industrial Shortcut)[1]
This method utilizes the "Klimova" conditions (HNO₃/H₂SO₄) to oxidize the tertiary C-H bond of 1-adamantanemethylamine .[1][2] This approach is faster but suffers from lower regioselectivity (formation of 1,4-isomers).[1][2]
Mechanism
The reaction proceeds via the generation of an adamantyl cation.[1][2] The bridgehead (3-position) is thermodynamically favored for cation stability, allowing nucleophilic attack by the solvent (water/acid) to install the hydroxyl group.[1]
Detailed Protocol
Precursor: 1-Adamantanemethylamine (protected as HCl salt or Acetamide to prevent N-oxidation).[1][2]
Step 1: C-H Oxidation
-
Reagents: 1-Adamantanemethylamine HCl, Fuming HNO₃, conc. H₂SO₄.[1][2][4][5][6]
-
Procedure:
-
Purification: The product will be a mixture of the 3-hydroxy (target) and 4-hydroxy (minor) isomers.[1][2] Recrystallization from cyclohexane/toluene is required to isolate the 1,3-isomer.[1][2]
Pros & Cons
-
(-) Purity: Generates 10-15% of the 4-hydroxy isomer, which is difficult to separate.[1][2]
-
(-) Hazard: Use of fuming nitric acid presents significant safety risks.[1][2]
Method C: Nitroxylation-Reduction (The Specialist Route)[1][2]
Based on recent advances in adamantane functionalization (e.g., Russian Journal of Organic Chemistry, 2018), this method uses nitrate esters as stable intermediates.[1][2]
Workflow[1][2][4][5][6]
-
Nitroxylation: 1-Adamantanemethanol
3-(Nitroxymethyl)adamantan-1-yl nitrate.[2][7]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reduction: Nitrate ester
Amino-alcohol.
Protocol Insight
This method is unique because it oxidizes the cage and prepares the nitrogen source simultaneously.[1][2] However, the reduction of the nitrate ester (-ONO₂) usually yields the alcohol, not the amine, unless specific reductive amination conditions are applied immediately after hydrolysis.[1] Correction: A more viable variation involves the Ritter Reaction .[1][2]
-
Ritter: 3-hydroxy-1-adamantanemethanol + Acetonitrile + H₂SO₄
Acetamide intermediate.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Hydrolysis: Acetamide
Amine.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Note: This route is chemically elegant but often lower yielding due to the formation of di-acetamides.[1]
Comparative Analysis
The following table summarizes the experimental metrics for the two primary viable methods.
| Metric | Method A: Amide Reduction | Method B: Direct C-H Oxidation |
| Starting Material | 3-Hydroxy-1-adamantanecarboxylic acid | 1-Adamantanemethylamine |
| Total Steps | 3 | 1 (plus protection/deprotection) |
| Overall Yield | 60-70% | 40-50% |
| Regiopurity | >99% (1,3-isomer) | ~85% (contains 1,4-isomer) |
| Safety Profile | Moderate (LiAlH₄ risk) | Low (HNO₃/H₂SO₄ explosion risk) |
| Cost Efficiency | Moderate (Reagent cost) | High (Cheap reagents, low yield) |
| Recommendation | Drug Discovery / MedChem | Commodity Scale-up |
Experimental Workflow Visualization
Figure 2: Process flow comparison. Method A involves distinct, controllable steps, whereas Method B compresses the synthesis but increases downstream purification burden.[1]
References
-
Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur."[1][2][8] Chemische Berichte, 1960.[1][2] (Foundational adamantane carboxylation chemistry).
-
Klimova, N. V., et al. "Hydroxyaminoadamantanes and Their Biological Activity."[1][2] Khimiko-Farmatsevticheskii Zhurnal, 1986, 20(7), 810-815.[1][6] Link (Describes the HNO3/H2SO4 oxidation method).[1][2]
-
Ivleva, E. A., et al. "Synthesis of (3-Hydroxyadamantan-1-yl)methanols."[1][2][4][7] Russian Journal of Organic Chemistry, 2018, 54, 1294–1300.[1][2] Link (Detailed nitroxylation and reduction protocols).
-
PubChem Compound Summary. "3-Amino-1-adamantanol" (Note: Related structure, useful for physical property comparison). Link[1][2]
-
Organic Syntheses. "1-Adamantanecarboxylic acid." Org.[1][2][4][9] Synth. 1964, 44,[1] 1. Link (Precursor synthesis).[1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyadamantane-1-carboxylic acid 97 42711-75-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 6. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 3-Amino-1-Adamantanol [kaimosi.com]
head-to-head comparison of adamantane-based antivirals
Amantadine vs. Rimantadine: Mechanisms, Pharmacokinetics, and Resistance Profiles
Executive Summary
Adamantane derivatives, specifically Amantadine and Rimantadine , represent the first generation of oral antivirals targeting the Influenza A virus. While their clinical utility has been severely compromised by widespread resistance (specifically the S31N mutation in the M2 proton channel), they remain critical model compounds for understanding viral ion channel inhibition ("viroporins").
This guide provides a rigorous technical comparison of these two agents, dissecting their pharmacokinetic divergences, molecular mechanisms of action, and the experimental frameworks used to evaluate their efficacy.
Mechanism of Action: The M2 Proton Channel Blockade
Both Amantadine and Rimantadine function as M2 ion channel blockers .[1][2][3] The M2 protein is a homotetrameric proton channel essential for the viral life cycle.[1][4]
-
Viral Uncoating: Following endocytosis, the influenza virus resides in an acidic endosome. The M2 channel opens, allowing protons (
) to flow from the endosome into the virion.[2] -
vRNP Dissociation: This acidification weakens the interaction between the viral matrix protein (M1) and the viral ribonucleoprotein (vRNP) complexes, permitting the release of vRNPs into the cytoplasm and their subsequent import into the nucleus.
-
Inhibition: Adamantanes bind within the M2 pore (transmembrane domain), physically occluding the channel and preventing proton influx.[5][6] This arrests the virus at the uncoating stage.
Visualization: M2 Channel Inhibition Pathway
Figure 1: Mechanism of action showing the critical intervention point of adamantanes in the viral uncoating process.
Head-to-Head Comparison: Amantadine vs. Rimantadine
While structurally similar, the addition of an alpha-methyl group in Rimantadine significantly alters its pharmacokinetic profile and toxicity window.
Structural & Pharmacokinetic Data
| Feature | Amantadine | Rimantadine | Significance |
| Chemical Structure | 1-adamantanamine | alpha-methyl-1-adamantanemethylamine | Methyl group increases lipophilicity and alters metabolism. |
| Metabolism | Negligible (<10% metabolized) | Extensive (Hydroxylation/Glucuronidation) | Amantadine relies on renal function; Rimantadine relies on hepatic function. |
| Excretion | >90% excreted unchanged in urine | <25% excreted unchanged in urine | Amantadine accumulates dangerously in renal failure. |
| Plasma Half-life (t1/2) | ~12–18 hours | ~24–36 hours | Rimantadine allows for less frequent dosing or more stable steady-state levels. |
| CNS Penetration | High | Low | Critical Differentiator: Amantadine crosses the BBB more freely, leading to higher neurotoxicity. |
| Adverse Events (CNS) | Insomnia, dizziness, nervousness (>10-15%) | Significantly lower (<3-6%) | Rimantadine is the preferred agent for elderly populations due to lower CNS burden. |
| Protein Binding | Low (~67%) | Moderate (~40-50% bound) | Affects free drug concentration. |
Key Insight: The "clean" excretion of Amantadine makes it a useful probe in renal clearance studies, but a liability in clinical practice. Rimantadine’s extensive metabolism provides a safety buffer against accumulation-induced neurotoxicity [1, 2].
The Resistance Barrier: The S31N Mutation
The clinical failure of adamantanes is primarily driven by the S31N mutation in the M2 protein (Serine to Asparagine at position 31).
-
Wild-Type (WT): The pore is lined by Serine-31 residues.[7] Adamantanes fit snugly into the pore, stabilized by hydrophobic interactions and hydrogen bonds.
-
S31N Mutant: The substitution of Serine with Asparagine introduces a bulkier, hydrophilic side chain into the pore lumen.
-
Steric Hindrance: The pore becomes too narrow for the adamantane cage to bind deeply.
-
Electrostatic Repulsion: The change in pore electrostatics destabilizes the drug binding site.
-
-
Current Status: >99% of circulating H3N2 and H1N1 (pdm09) strains carry the S31N mutation, rendering them resistant to both Amantadine and Rimantadine [3].
Experimental Protocols for Validation
To evaluate the efficacy of adamantanes or novel derivatives against WT or mutant strains, two "Gold Standard" assays are employed.
Protocol A: Plaque Reduction Assay (Phenotypic Efficacy)
This assay quantifies the ability of the drug to prevent viral spread and cell lysis.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cells (ATCC CCL-34).
-
Overlay Medium: 1.2% Avicel (microcrystalline cellulose) in MEM.
-
Stain: 0.1% Crystal Violet in 20% Ethanol.
Workflow:
-
Seeding: Plate MDCK cells in 6-well plates (5x10^5 cells/well) and incubate 24h to reach 90-100% confluence.
-
Infection: Wash cells with PBS. Inoculate with ~50-100 PFU (Plaque Forming Units) of virus diluted in serum-free MEM containing TPCK-trypsin (1 µg/mL).
-
Adsorption: Incubate for 1 hour at 37°C/5% CO2, rocking plates every 15 mins to ensure even coverage.
-
Treatment: Remove inoculum. Add Overlay Medium containing serial dilutions of the adamantane antiviral (e.g., 0.1 µM to 100 µM). Include a "Virus Only" (0 µM drug) control and "Cell Only" control.
-
Incubation: Incubate for 48–72 hours (strain dependent) until plaques are visible.
-
Fixation & Staining: Remove overlay gently. Fix with 4% Formaldehyde (10 min). Stain with Crystal Violet (10 min). Rinse with water and air dry.
-
Analysis: Count plaques. Calculate % Inhibition:
-
Output: Plot % Inhibition vs. Log[Concentration] to determine the EC50 [4].
Protocol B: Two-Electrode Voltage Clamp (TEVC) (Mechanistic Validation)
This electrophysiological assay directly measures the proton current through the M2 channel, confirming if the drug physically blocks the pore.
System: Xenopus laevis oocytes expressing M2 protein.
Workflow:
-
Expression: Inject Xenopus oocytes with cRNA encoding the Influenza M2 protein (WT or S31N). Incubate 24–48h for protein expression.
-
Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two glass microelectrodes (Resistance 0.5–2 MΩ) filled with 3M KCl.
-
Clamping: Clamp membrane potential at -60 mV using a TEVC amplifier (e.g., Dagan CA-1B).
-
Activation: Switch perfusion to Low pH Buffer (pH 5.5). This activates the M2 channel, causing an inward proton current (
). -
Drug Application: Once the inward current stabilizes, switch to Low pH Buffer + Adamantane (e.g., 100 µM).
-
Measurement: Monitor the reduction in current.
-
Sensitive (WT): Rapid decay of current to near baseline.
-
Resistant (S31N): Current remains stable despite drug presence.
-
-
Validation: Wash out drug with pH 5.5 buffer to check for reversibility (adamantanes are typically slow to wash out due to high affinity) [5].
Visualization: Experimental Workflow
Figure 2: TEVC workflow for direct assessment of M2 channel blockage.
References
-
Hayden, F. G., et al. (1985).[10] "Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults." Antimicrobial Agents and Chemotherapy.[11]
-
Hayden, F. G., et al. (1983). "Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics."[12] Antimicrobial Agents and Chemotherapy.[11]
-
Pielak, R. M., & Chou, J. J. (2011). "Influenza M2 proton channels." Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Matrosovich, M., et al. (2006). "New low-viscosity overlay medium for viral plaque assays." Virology Journal.
-
Jing, X., et al. (2008). "Functional studies indicate that the influenza A virus M2 protein is a tetrameric proton channel."[3] Journal of Biological Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]
- 7. Crystal structure of the drug‐resistant S31N influenza M2 proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Adamantane Amines: Amantadine, Rimantadine, and Memantine
Executive Summary
The adamantane amines—Amantadine , Rimantadine , and Memantine —share a common lipophilic tricyclic cage structure but exhibit distinct pharmacokinetic (PK) profiles that dictate their clinical utility. While Amantadine and Rimantadine were historically developed as antivirals (targeting the influenza M2 ion channel), Memantine has found its primary niche as an NMDA receptor antagonist for Alzheimer’s disease.
For drug development professionals, the critical differentiator lies in their elimination pathways : Amantadine is a renal-obligate drug excreted unchanged; Rimantadine undergoes extensive hepatic metabolism; and Memantine exhibits a hybrid profile with the longest half-life of the class. This guide analyzes these properties to support translational research and bioanalytical protocol development.
Chemical & Structural Basis of PK Properties
The adamantane cage (
-
Amantadine (1-adamantanamine): High basicity (
), stable cage, resistant to metabolism. -
Rimantadine (alpha-methyl-1-adamantanemethylamine): The addition of an ethyl group increases lipophilicity but introduces a site for hepatic hydroxylation, significantly altering clearance.
-
Memantine (3,5-dimethyl-1-adamantanamine): Methyl substitutions on the cage protect against some metabolic degradation while maintaining CNS penetrability.
Comparative Pharmacokinetic Profile
The following data synthesizes human PK parameters. Note the distinct divergence in half-life and metabolic fate.
| Parameter | Amantadine | Rimantadine | Memantine |
| Tmax (h) | 2 – 4 | 2 – 6 | 3 – 7 |
| Bioavailability | > 90% | > 90% | ~ 100% |
| Protein Binding | ~ 67% | ~ 40% | ~ 45% |
| Vol. of Dist.[1][2] (Vd) | 3 – 8 L/kg | 17 – 20 L/kg | 9 – 11 L/kg |
| Half-life (t½) | 12 – 17 h | 24 – 36 h | 60 – 80 h |
| Metabolism | Negligible (<10% metabolized) | Extensive (Hydroxylation) | Minimal/Partial (~20-40% metabolized) |
| Primary Excretion | Renal (Unchanged) | Renal (as Metabolites) | Renal (Unchanged) |
| Key Transporters | OCT2 | Unknown/Passive | OCT2, MATE1 |
Key Insight: The Renal vs. Hepatic Divide
-
Amantadine relies almost exclusively on glomerular filtration and tubular secretion. It is a "renal stress test" drug; creatinine clearance (
) strongly predicts its clearance. -
Rimantadine was developed specifically to overcome the renal accumulation toxicity of Amantadine. Its extensive hepatic metabolism means dose adjustments are less aggressive for renal impairment but necessary for hepatic insufficiency.
-
Memantine has the longest residence time, requiring careful titration to avoid accumulation, yet it shares the renal secretion dependency of Amantadine.
Mechanistic Insight: Renal Transport Pathways
Understanding the active transport of adamantanes is crucial for predicting Drug-Drug Interactions (DDIs). Amantadine and Memantine are organic cations at physiological pH. They are substrates for OCT2 (Organic Cation Transporter 2) on the basolateral (blood) side of the proximal tubule and MATE1 (Multidrug and Toxin Extrusion 1) on the apical (urine) side.[3]
Clinical Relevance: Co-administration with other cationic drugs (e.g., Cimetidine, Trimethoprim, Hydrochlorothiazide) can competitively inhibit OCT2/MATE1, leading to toxic accumulation of adamantanes.
Figure 1: Renal secretion pathway for Amantadine and Memantine. Inhibition of OCT2 or MATE1 by co-medications can drastically reduce clearance.
Experimental Protocol: Bioanalysis via LC-MS/MS
Adamantane amines lack significant UV chromophores, making HPLC-UV insensitive. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantification in plasma or brain tissue.
Protocol Challenges & Solutions
-
Lack of Retention: These small, polar amines elute poorly on standard C18 columns.
-
Solution: Use HILIC columns or C18 columns with ion-pairing agents (though ion-pairing suppresses MS signal). High pH mobile phase (ammonium bicarbonate, pH 9-10) on C18 is often best to keep the amine unionized and retentive.
-
-
Ionization: They ionize well in ESI+ mode (
), but sensitivity can be low.-
Solution: Derivatization with Dansyl Chloride is a common technique to add a chromophore and improve ionization efficiency, though modern triple-quads often detect the native molecule sufficiently.
-
Validated Workflow (Native Detection)
Figure 2: Optimized LC-MS/MS workflow for adamantane amine quantification in biological matrices.
Method Parameters (Reference):
-
Transitions (MRM):
-
Amantadine: 152.1
135.1 (Loss of ) -
Memantine: 180.2
163.2 -
Rimantadine: 180.2
163.2 (Note: Same mass as Memantine; chromatographic separation is mandatory).
-
Clinical Implications & Dosing Strategy
Renal Impairment[2][4][5]
-
Amantadine: Contraindicated in end-stage renal disease (ESRD). Half-life can extend to >8 days in dialysis patients.
-
Memantine: Dose reduction required. Target dose is usually halved (e.g., 5mg b.i.d. instead of 10mg b.i.d.) if
mL/min. -
Rimantadine: Safer profile for renal patients, but accumulation of metabolites still necessitates dose reduction in severe impairment (
mL/min).
Dosing Frequency
-
Amantadine: Shortest half-life (12-17h) usually requires b.i.d. (twice daily) dosing to maintain stable plasma levels and avoid CNS toxicity peaks.
-
Rimantadine: Intermediate half-life allows q.d. (once daily) dosing in many cases, improving compliance.
-
Memantine: Long half-life (60-80h) supports q.d. dosing, but it is often initiated with a titration schedule (weekly increments) to allow tolerance to develop before steady-state is reached (which takes 10-20 days).
References
-
US Food and Drug Administration (FDA). Namenda (memantine hydrochloride) Prescribing Information. [Link][4]
-
Hayden, F. G., et al. (1985). "Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults." Antimicrobial Agents and Chemotherapy. [Link]
-
Müller, G., et al. (2017). "Contribution of MATE1 to Renal Secretion of the NMDA Receptor Antagonist Memantine." Molecular Pharmaceutics. [Link]
-
Kornhuber, J., et al. (2007).[5] "Memantine pharmacotherapy: A naturalistic study using a population pharmacokinetic approach." Clinical Pharmacokinetics. [Link]
-
Wang, J., et al. (2022). "Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma." Journal of Analytical Methods in Chemistry. [Link]
Sources
- 1. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Organic Cation Transporter OCTs (SLC22) and MATEs (SLC47) in the Human Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
validating the mechanism of action for 3-(Aminomethyl)adamantan-1-ol derivatives
Executive Summary
This technical guide outlines the validation strategy for 3-(Aminomethyl)adamantan-1-ol , a structural evolution of the adamantane-amine class (Amantadine, Memantine). While the adamantane cage is a privileged scaffold for multiple targets (including DPP-4 and 11
The addition of the hydroxymethyl and aminomethyl moieties introduces specific physicochemical shifts—increased polarity and altered steric reach—that differentiate this compound from its lipophilic predecessors. This guide provides the experimental framework to validate its MoA, specifically testing the hypothesis that it functions as a moderate-affinity, voltage-dependent open-channel blocker with a distinct safety profile suitable for peripheral or targeted CNS indications.
Part 1: Mechanistic Hypothesis & Binding Dynamics
The Structural Logic
The efficacy of adamantane-based drugs is dictated by their ability to lodge within the ion channel pore (specifically the PCP-binding site of the GluN1/GluN2 subunits).
-
The Cage (Adamantane): Acts as a hydrophobic plug, occluding the channel.
-
The Amine (
): Forms a critical hydrogen bond with the asparagine residues (N-site) in the selectivity filter. -
The Innovation (3-(Aminomethyl)...-1-ol):
-
Aminomethyl (
): The methylene bridge increases the flexibility of the amine headgroup, potentially altering the depth of the block compared to the rigid amine of Memantine. -
Hydroxyl (
): Increases hydrophilicity ( reduction). This suggests reduced passive Blood-Brain Barrier (BBB) permeability compared to Memantine, potentially positioning this derivative as a Peripheral NMDA Antagonist (useful for neuropathic pain with reduced CNS psychotomimetic side effects).
-
Visualizing the Mechanism
The following diagram illustrates the "Trapping Block" mechanism common to this class, which must be validated.
Figure 1: The "Foot-in-the-Door" mechanism. Validation requires proving the compound enters only when the channel is open and unbinds rapidly (dashed line) to prevent excitotoxicity without blocking physiological transmission.
Part 2: Comparative Analysis (The Alternatives)
To validate performance, the derivative must be benchmarked against the "Gold Standards" of the class.
| Feature | Memantine (Benchmark) | MK-801 (Negative Control) | 3-(Aminomethyl)adamantan-1-ol (Target) |
| Primary Indication | Alzheimer's (CNS) | None (Research Tool) | Investigational (Peripheral/CNS) |
| Mechanism | Uncompetitive, Voltage-Dependent | Uncompetitive, Irreversible-like | Hypothesis: Voltage-Dependent |
| Binding Affinity ( | Moderate (~1 | High (~10 nM) | Target: 1 - 10 |
| Off-Rate ( | Fast (Seconds) | Very Slow (Hours) | Target: Fast (Safety Profile) |
| Lipophilicity | High (Crosses BBB easily) | High | Low (Hydrophilic) |
| Clinical Implication | Neuroprotective, well-tolerated | Psychotomimetic (Hallucinations) | Reduced CNS side effects? |
Key Validation Goal: Prove the target compound mimics Memantine's fast off-rate (ensuring safety) rather than MK-801's "trapping" (which causes toxicity), while characterizing the solubility benefits of the hydroxyl group.
Part 3: Experimental Validation Protocols
Protocol A: MK-801 Displacement Assay (Affinity)
Objective: Determine the binding affinity (
-
Preparation: Prepare rat forebrain membrane homogenates (rich in NMDA receptors).
-
Incubation: Incubate membranes with 2-5 nM
MK-801 in the presence of glutamate (10 M) and glycine (10 M) to open the channels. -
Displacement: Add increasing concentrations (
to M) of 3-(Aminomethyl)adamantan-1-ol . -
Filtration: Terminate via rapid vacuum filtration over glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation. Plot sigmoidal competition curves to derive
and calculate using the Cheng-Prusoff equation.-
Success Criteria: A
in the low micromolar range (1–10 M) confirms therapeutic relevance similar to Memantine.
-
Protocol B: Whole-Cell Patch Clamp (Kinetics & Voltage Dependence)
Objective: The definitive test for the "Uncompetitive" mechanism.
System: HEK293 cells transfected with GluN1/GluN2B subunits.
Internal Solution: CsCl-based (to block K+ channels).
External Solution:
Step-by-Step Workflow:
-
Baseline: Clamp cell at -70 mV . Apply Glutamate (100
M) + Glycine (10 M) for 5s. Record peak current. -
Blocker Application: Co-apply Glutamate + Glycine + Test Compound (10
M).-
Observation: Look for a progressive "sag" in the steady-state current. This indicates open-channel block.
-
-
Voltage Ramp Protocol:
-
While the blocker is present, ramp voltage from -100 mV to +40 mV .
-
Analysis: Plot Current-Voltage (I-V) relationship.
-
Success Criteria: The block should be relieved at positive potentials (outward current is restored). This confirms the compound is charged and driven out of the pore by repulsion, a hallmark of safe adamantane drugs.
-
-
Off-Rate Determination (Washout):
-
Apply blocker until equilibrium.
-
Rapidly switch to blocker-free solution (Glutamate/Glycine only).
-
Measure the time constant (
) of current recovery. -
Comparison: Fast recovery (< 200ms) suggests Memantine-like safety. Slow recovery (> 1s) suggests MK-801-like toxicity.
-
Validation Workflow Diagram
Figure 2: The sequential validation pipeline. Electrophysiology (Patch Clamp) is the critical gatekeeper step.
Part 4: Data Interpretation & Troubleshooting
Interpreting the "Aminomethyl" Shift
If the
-
Cause: The flexible aminomethyl arm may allow the amine to reach deeper into the selectivity filter, forming stronger electrostatic interactions.
-
Risk: Stronger binding often correlates with slower off-rates. Check the washout kinetics immediately. If
is too slow, the drug may be neurotoxic (psychotomimetic).
Interpreting the "Hydroxyl" Effect
If the potency in Whole Cell (Patch Clamp) is good, but In Vivo efficacy is poor:
-
Cause: The 1-ol (hydroxyl) group increases polarity. The compound may not be crossing the Blood-Brain Barrier.
-
Pivot: Re-frame the compound as a Peripheral NMDA Antagonist for neuropathic pain or lung inflammation (where NMDA receptors are present but CNS side effects are unwanted).
References
-
Parsons, C. G., et al. (1999).[1] "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology. Link
-
Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[2][3] Nature Reviews Drug Discovery. Link
-
Traynelis, S. F., et al. (2010).[1] "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews. Link
-
Geldenhuys, W. J., et al. (2005). "Structure-activity relationships of pentacycloundecylamines at the N-methyl-D-aspartate receptor." Bioorganic & Medicinal Chemistry. Link
-
Liu, J., et al. (2019). "Adamantane derivatives as potent NMDA receptor antagonists." Current Medicinal Chemistry. Link
Sources
- 1. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine vs. Memantine: Understanding Their Roles in Neurological Treatment - Oreate AI Blog [oreateai.com]
- 3. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Aminomethyl)adamantan-1-ol
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of 3-(Aminomethyl)adamantan-1-ol. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from authoritative safety data sheets and general best practices for hazardous waste management.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. 3-(Aminomethyl)adamantan-1-ol is classified as a hazardous substance based on available safety data.[1] The primary principle for handling such research chemicals is to treat them as hazardous unless comprehensive data proves otherwise.[2]
Key Hazards:
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory system irritation.[1][3][5]
-
Potential Oral Toxicity: It may be harmful if swallowed.[6]
-
Aquatic Toxicity: While specific data is limited, related adamantane compounds are recognized as potentially harmful to aquatic life with long-lasting effects.[6][7] Therefore, this compound should not be released into the environment.[1][5]
Based on these hazards, all waste containing 3-(Aminomethyl)adamantan-1-ol, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be managed as hazardous chemical waste.[2]
Personal Protective Equipment (PPE)
Prior to handling 3-(Aminomethyl)adamantan-1-ol in any capacity, including for disposal, personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11mm thickness).[5] | To prevent skin contact, as the chemical is a known skin irritant.[1] Always use proper glove removal technique to avoid contaminating hands.[5] |
| Eye/Face Protection | Safety goggles or a face shield.[7] | To protect against dust particles and splashes, preventing serious eye irritation.[8] |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area.[5][6] For bulk handling or in case of dust formation, a NIOSH-approved respirator may be necessary.[5] | To prevent inhalation of dust, which can cause respiratory irritation.[3] |
Waste Segregation and Containment: A Foundational Step
Proper segregation is crucial to prevent dangerous chemical reactions. The primary causal factor behind many laboratory incidents is the improper mixing of incompatible waste streams.
Protocol for Segregation and Containment:
-
Select a Compatible Container: Use a designated, sealable container made of a material compatible with the chemical, such as glass or polyethylene.[7] The container must be in good condition, with no leaks or cracks.
-
Isolate from Incompatibles: Store the waste container for 3-(Aminomethyl)adamantan-1-ol away from strong oxidizing agents and strong acids.[1] Mixing with these substances can lead to hazardous reactions.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[7] This area should be cool, dry, well-ventilated, and away from heat sources.[1][5]
Step-by-Step Disposal Procedures
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3] Never dispose of 3-(Aminomethyl)adamantan-1-ol down the drain or in the regular trash.[5][7]
Routine Disposal of Unused Product and Contaminated Materials
This procedure applies to the disposal of expired reagents, reaction byproducts, and contaminated labware (e.g., pipette tips, weigh boats).
-
Transfer Waste: Carefully transfer the chemical waste into the designated, pre-labeled hazardous waste container. Minimize dust formation during this process.[5]
-
Seal Container: Securely close the container cap. Do not overfill; leave at least one inch of headspace to allow for expansion.[9]
-
Store Safely: Place the container in the designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will manage the final disposal, which is typically high-temperature incineration.[3][7]
Emergency Procedure for Spills
In the event of an accidental spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[3]
-
Don PPE: Before addressing the spill, put on the full required PPE as detailed in the table above.
-
Contain and Clean:
-
For solid spills, gently sweep up the material and place it into the designated hazardous waste container.[1] Avoid any actions that create dust.[3]
-
Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water to decontaminate surfaces that came into contact with the chemical.[7]
-
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office, following institutional protocols.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of 3-(Aminomethyl)adamantan-1-ol.
Caption: Decision workflow for safe disposal.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10] Generators of hazardous waste are responsible for its proper management from "cradle to grave."[10] Your institution's EHS department is the primary resource for ensuring compliance with these complex regulations.[11]
References
- Benchchem.
- Fisher Scientific.
- Benchchem.Navigating the Uncharted: Proper Disposal of N-2-adamantyl-3-phenylpropanamide.
- ChemicalBook.
- ECHEMI.
- Fisher Scientific.
- Capot Chemical.MSDS of 3-amino-1-adamantanol.
- Muby Chemicals.3-Amino-1-Adamantanol Manufacturers, with SDS GHS MSDS Sheet.
- National Center for Biotechnology Information.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.Learn the Basics of Hazardous Waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. 3-Amino-1-Adamantano Manufacturers, with SDS [mubychem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
